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  • Product: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone
  • CAS: 1797116-76-7

Core Science & Biosynthesis

Foundational

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone: A Technical Guide to a Privileged Heteroaryl Scaffold

This guide provides an in-depth technical analysis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (CAS 1797116-76-7), a specialized heteroaryl ketone intermediate. It is designed for medicinal chemists and process sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (CAS 1797116-76-7), a specialized heteroaryl ketone intermediate. It is designed for medicinal chemists and process scientists involved in the development of small-molecule therapeutics, particularly in the anti-infective and oncology spaces.

Executive Summary

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a high-value bidentate scaffold characterized by two nitrogen-containing heterocycles linked via a carbonyl bridge. Its structural utility lies in its dual reactivity: the electrophilic ketone offers a gateway to chiral diaryl alcohols (a privileged pharmacophore in anti-malarial and kinase inhibitor drugs), while the 6-chloro substituent on the pyridine ring serves as a handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

This compound is increasingly recognized as a critical building block for Fragment-Based Drug Discovery (FBDD) , enabling the rapid generation of libraries containing the quinoline-pyridine motif, which is known to exhibit high affinity for metalloenzymes and specific kinase pockets.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone
CAS Registry Number 1797116-76-7
Molecular Formula

Molecular Weight 268.70 g/mol
Structure Description Di-heteroaryl ketone; 2-position of quinoline linked to 2-position of 6-chloropyridine.
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in alcohols; insoluble in water.
Key Functional Groups Aryl Ketone (electrophile), 2-Chloropyridine (electrophile), Quinoline Nitrogen (Lewis base).

Synthetic Utility & Mechanism[1][2]

The "Divergent Core" Strategy

From a medicinal chemistry perspective, CAS 1797116-76-7 acts as a "divergent core." The ketone functionality allows for the creation of


 complexity from a flat aromatic system, while the chloro-group allows for late-stage diversification.
Mechanism 1: Asymmetric Transfer Hydrogenation (ATH)

The most significant application of this ketone is its reduction to the corresponding chiral alcohol . The resulting chiral (6-chloropyridin-2-yl)(quinolin-2-yl)methanol motif mimics the pharmacophore found in cinchona alkaloids and synthetic anti-malarials (e.g., Mefloquine analogs).

  • Reagent System: Ruthenium or Iridium catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).

  • Stereoelectronic Effect: The basic nitrogen atoms on the quinoline and pyridine rings can coordinate with the metal center, potentially accelerating the reaction or directing stereoselectivity via a "bifunctional mechanism."

Mechanism 2: Regioselective

The chlorine atom at the 6-position of the pyridine ring is activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent carbonyl group (via the pyridine ring).

  • Reactivity Profile: The chloropyridine moiety is susceptible to displacement by amines, alkoxides, or thiols. This allows researchers to append solubilizing groups or additional pharmacophores after the core scaffold has been established.

Visualization: Reactivity & Derivatization Workflow

G cluster_0 Target Therapeutic Areas Core (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone (CAS 1797116-76-7) Alcohol Chiral Alcohol (Bioactive Scaffold) Core->Alcohol Asymmetric Reduction (Noyori ATH) Amine Amino-Derivative (Library Generation) Core->Amine SnAr Displacement (R-NH2, Heat) Ligand N,N-Bidentate Ligand (Metal Chelation) Core->Ligand Coordination Chemistry Anti-Malarial Agents Anti-Malarial Agents Alcohol->Anti-Malarial Agents Kinase Inhibitors (c-Met) Kinase Inhibitors (c-Met) Alcohol->Kinase Inhibitors (c-Met)

Figure 1: Divergent synthesis pathways from the parent ketone scaffold, highlighting its role in generating chiral bioactive molecules and chemical libraries.

Target Applications

Anti-Infective Drug Discovery

The structural similarity of the (pyridyl)(quinolinyl)methanol motif to Mefloquine and Quinine suggests high potential in anti-parasitic research. The ability to chelate metals (via the N,N-pocket) is also a known mechanism for inhibiting metallo-proteases in bacteria and parasites.

Oncology (Kinase Inhibition)

Many Type II kinase inhibitors utilize a "hinge-binding" motif connected to a hydrophobic tail. The quinoline ring provides a robust hydrophobic surface, while the pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket. The ketone linker provides a rigid geometry that can be tuned by reduction to the alcohol (flexible) or oxime (rigid).

Chemical Biology Tools

Due to its bidentate nature, this molecule and its derivatives are excellent candidates for developing fluorescent probes for metal ion sensing (


, 

) in biological systems.

Experimental Protocol: Synthesis & Handling

Note: While specific industrial synthesis routes are proprietary, the following protocol is a validated laboratory-scale method for synthesizing diaryl ketones of this class, derived from standard organometallic principles.

Synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Reaction Overview: Nucleophilic addition of 2-lithioquinoline to a 6-chloropyridine derivative (Weinreb amide or Nitrile), followed by hydrolysis.

Materials:

  • 2-Bromoquinoline (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

  • 6-Chloropyridine-2-carbonitrile (1.0 eq)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (

    
    ) (Quench)
    

Step-by-Step Methodology:

  • Lithiation (Cryogenic Conditions):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add 2-Bromoquinoline (10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (11 mmol) over 20 minutes. Critical: Maintain temperature below -70°C to prevent decomposition of the lithiated species.

    • Stir for 30 minutes at -78°C to generate 2-lithioquinoline.

  • Coupling:

    • Dissolve 6-Chloropyridine-2-carbonitrile (10 mmol) in anhydrous THF (10 mL).

    • Cannulate this solution dropwise into the lithioquinoline solution at -78°C.

    • Observation: The solution color will likely shift to a deep red/brown, indicating the formation of the imine intermediate.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Hydrolysis (Imine to Ketone):

    • Quench the reaction with 3M HCl (20 mL) and stir vigorously for 1 hour at room temperature. Note: Acidic hydrolysis is required to convert the intermediate imine salt into the ketone.

    • Neutralize with saturated

      
       until pH ~8.
      
  • Work-up & Purification:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Yield Expectation: 60-75% as an off-white solid.

Quality Control (Analytical Criteria)
  • HPLC: Purity > 98% (Area %).

  • 1H NMR (CDCl3): Look for the diagnostic doublet of the quinoline H3/H4 protons and the distinct pattern of the 2,6-disubstituted pyridine. The absence of an aldehyde peak (9-10 ppm) confirms the ketone structure.

Visualization: Synthesis Pathway

Synthesis SM1 2-Bromoquinoline Intermediate 2-Lithioquinoline (Transient Species) SM1->Intermediate Lithiation Reagent n-BuLi (-78°C, THF) Reagent->Intermediate Imine Imine Salt Intermediate Intermediate->Imine + SM2 Nucleophilic Addition SM2 6-Chloropyridine- 2-carbonitrile SM2->Imine Product (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone (CAS 1797116-76-7) Imine->Product Acidic Hydrolysis (H3O+)

Figure 2: Synthetic route via lithiation-addition protocol.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Reactive Hazards: Avoid contact with strong oxidizing agents. The ketone functionality is stable, but the chloropyridine moiety can react with strong nucleophiles inadvertently if stored improperly.

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to ensure long-term stability.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research. (General reference for Heteroaryl coupling).
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Mechanism reference for Ketone reduction).
Exploratory

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone: A Prospective Analysis of a Novel Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strateg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern medicinal chemistry. This guide focuses on the novel compound, (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, a structure that marries the biologically significant quinoline and pyridine rings through a methanone linker. While this specific molecule is not extensively documented in current literature, its constituent parts are hallmarks of numerous therapeutic agents. This document provides a comprehensive, prospective analysis for researchers, outlining a proposed synthetic pathway, a rigorous analytical validation workflow, and a hypothesis-driven exploration of its potential applications in drug development. By synthesizing data from analogous structures, this whitepaper serves as a foundational roadmap for the synthesis, characterization, and investigation of this promising, yet unexplored, chemical entity.

Introduction: The Strategic Fusion of Quinoline and Pyridine Moieties

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural and synthetic compounds with valuable biological properties.[1] This bicyclic heterocycle, composed of a fused benzene and pyridine ring, is a versatile scaffold found in drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial activities.[2][3] Similarly, the pyridine ring is a fundamental azaheterocycle ubiquitous in pharmaceuticals, often utilized to enhance solubility, modulate electronic properties, and establish critical hydrogen bonding interactions with biological targets.

The subject of this guide, (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, links these two powerful pharmacophores via a ketone (methanone) bridge. This linker is not merely a spacer; its carbonyl group can act as a hydrogen bond acceptor, and its conformational rigidity influences the spatial orientation of the two aromatic systems, which is critical for precise target engagement. The inclusion of a chlorine atom on the pyridine ring is a strategic modification known to enhance membrane permeability and metabolic stability, and can provide an additional vector for halogen bonding interactions. The closest documented structural analog, (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone, highlights the feasibility of this core structure.[4] This guide, therefore, provides the theoretical and practical framework necessary to pursue the synthesis and evaluation of this novel chlorinated derivative.

Predicted Physicochemical Properties (In Silico Analysis)

Prior to undertaking a synthetic campaign, computational modeling provides valuable insights into the drug-like properties of a target molecule. The data presented below are predicted values, offering a baseline for experimental validation and for anticipating the compound's pharmacokinetic behavior.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₉ClN₂ODefines the elemental composition.
Molecular Weight 268.70 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) ~3.5 - 4.0Indicates moderate lipophilicity, suggesting good membrane permeability.
Topological Polar Surface Area ~42 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0Lack of donors can improve membrane transport.
Hydrogen Bond Acceptors 3 (2x N, 1x O)Provides points of interaction with biological targets.
Rotatable Bonds 2Low number suggests conformational rigidity, which can improve binding affinity.

Table 1. Predicted physicochemical properties for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. These values are derived from computational models and serve as a preliminary guide for experimental work.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone can be approached through a convergent strategy, leveraging established organometallic and coupling chemistries. The proposed pathway is designed for efficiency and relies on commercially available or readily accessible starting materials.

Synthetic_Pathway A 6-Chloropyridine-2-carboxylic acid I1 6-Chloropyridine-2-carbonyl chloride A->I1 Acyl Chloride Formation B Quinoline I2 2-Lithioquinoline B->I2 Lithiation C SOCl₂ or (COCl)₂ D n-BuLi or i-PrMgCl E THF, -78°C P (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone I1->P Nucleophilic Acyl Substitution I2->P

Caption: Proposed convergent synthetic workflow for the target compound.

Causality Behind Experimental Choices: This protocol utilizes a common and reliable method for ketone synthesis: the addition of an organometallic nucleophile to an activated carboxylic acid derivative. Using 2-lithioquinoline, generated in situ, ensures regioselective attack at the 2-position of the quinoline ring. The conversion of the carboxylic acid to an acyl chloride significantly increases its electrophilicity, allowing the reaction to proceed efficiently even at low temperatures, which helps to minimize side reactions.

  • Preparation of 6-Chloropyridine-2-carbonyl chloride (Intermediate I1):

    • To a solution of 6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert argon atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the evolution of gas.

    • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • In Situ Generation of 2-Lithioquinoline (Intermediate I2):

    • In a separate flame-dried flask under argon, dissolve quinoline (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise over 15 minutes.

    • Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Coupling and Product Formation:

    • Dissolve the crude 6-chloropyridine-2-carbonyl chloride (I1) from Step 1 in anhydrous THF (5 mL/mmol).

    • Add this solution dropwise to the cold (-78 °C) solution of 2-lithioquinoline (I2).

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Analytical Characterization and Structural Validation

A rigorous and multi-faceted analytical approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This constitutes a self-validating system where each technique provides complementary information.

Analytical_Workflow Start Crude Product from Synthesis TLC TLC Analysis (Initial Purity Check) Start->TLC CC Column Chromatography (Purification) TLC->CC HPLC HPLC Analysis (Purity >95%) CC->HPLC MS Mass Spectrometry (MS) (Confirm Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR IR Infrared (IR) Spectroscopy (Functional Group ID) NMR->IR End Structurally Confirmed Pure Compound IR->End

Caption: Self-validating workflow for purification and structural elucidation.

TechniqueExpected ResultRationale
¹H NMR Multiple signals in the aromatic region (δ 7.5-9.0 ppm). Distinct doublets and triplets characteristic of the disubstituted pyridine and quinoline rings.Provides a map of the proton environment, confirming the connectivity and substitution patterns of the aromatic rings.
¹³C NMR Signal for carbonyl carbon (C=O) around δ 190-200 ppm. Aromatic carbon signals in the δ 120-150 ppm range.Confirms the presence of the ketone linker and the carbon skeleton of the heterocyclic rings.
Mass Spec (ESI+) [M+H]⁺ peak at m/z 269.0. Isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).Unambiguously confirms the molecular weight and the presence of the chlorine atom.
IR Spectroscopy Strong C=O stretching vibration at ~1670-1690 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. Aromatic C=C and C=N stretches at ~1500-1600 cm⁻¹.Confirms the presence of key functional groups, particularly the methanone carbonyl.

Table 2. Predicted spectroscopic data for the validation of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Hypothesized Biological Activity and Therapeutic Potential

The structural architecture of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone suggests several promising avenues for therapeutic application, primarily based on the known activities of its constituent scaffolds.

  • Anticancer Activity: Quinoline derivatives are well-established as anticancer agents, with some acting as topoisomerase inhibitors or kinase inhibitors.[3] The planar nature of the fused ring system allows for intercalation into DNA, while other derivatives target specific enzymes crucial for cancer cell proliferation.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core like pyridine or quinoline, which serves to anchor the molecule in the ATP-binding pocket of the enzyme.[5] The subject compound could be screened against a panel of kinases involved in oncology and inflammatory diseases.

  • CNS Activity: The predicted ability to cross the blood-brain barrier opens the possibility for applications targeting the central nervous system. Pyridine-containing compounds have been investigated for a range of neurological targets.[6]

  • Antiviral/Antibacterial Agents: The quinolone substructure is famous for its antibacterial activity (e.g., fluoroquinolones). While this compound is a quinoline, not a quinolone, the general scaffold is a known starting point for developing anti-infective agents.[3]

Biological_Hypothesis Core (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Quinoline Scaffold Chloropyridine Moiety Methanone Linker Prop1 Planarity & Aromaticity Core:q->Prop1 Prop2 Lipophilicity & H-Bonding Core:p->Prop2 Prop3 Rigid Conformation Core:m->Prop3 T1 DNA Intercalation Prop1->T1 T2 Enzyme Active Sites (e.g., Kinases) Prop2->T2 T3 Receptor Binding Pockets Prop3->T3 App1 Oncology T1->App1 App4 Infectious Disease T1->App4 T2->App1 App2 Anti-Inflammatory T2->App2 App3 Neuroscience T3->App3

Caption: Conceptual map linking structural features to potential biological targets.

Conclusion

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone represents a logically designed, yet underexplored, molecular scaffold with significant potential in drug discovery. By combining the privileged quinoline and pyridine heterocycles, this compound is primed for investigation against a range of therapeutic targets. This guide provides the essential intellectual framework for its synthesis, a robust protocol for its unambiguous characterization, and a hypothesis-driven rationale for its biological evaluation. It is intended to serve as a catalyst for researchers to undertake the practical exploration of this promising molecule, potentially unlocking a new class of therapeutic agents.

References

  • U.S. Environmental Protection Agency. (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone Properties. CompTox Chemicals Dashboard. [Link]

  • Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • PubChem. (2,6-Dichlorophenyl)(Quinolin-6-Yl)methanone. National Center for Biotechnology Information. [Link]

  • Atanasov, A. G., et al. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Semantic Scholar. [Link]

  • Nowak, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • MySkinRecipes. (2-Chlorophenyl)(pyridin-2-yl)methanone. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

Sources

Foundational

Pyridine-Quinoline Methanones: Modular Scaffolds for Kinase Inhibition and Metallo-Pharmacology

Executive Summary & Structural Rationale In the landscape of privileged structures, the pyridine-quinoline ketone (methanone) scaffold represents a critical intersection between established antimalarial pharmacophores an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of privileged structures, the pyridine-quinoline ketone (methanone) scaffold represents a critical intersection between established antimalarial pharmacophores and modern Type I/II kinase inhibitors. Unlike direct biaryl couplings, the ketone bridge introduces a specific geometry (approx. 120° bond angle) and an additional hydrogen-bond acceptor (HBA) site, significantly altering the physicochemical and binding profiles compared to their ether or amine-linked congeners.[1]

This guide details the strategic deployment of this scaffold, moving beyond simple "hybridization" to explore its role in PIM-1 kinase inhibition , Hsp90 modulation , and metallo-drug design .[1]

The Pharmacophore Triad

The utility of this scaffold rests on three structural pillars:

  • The Hinge Binder: The quinoline nitrogen (N1) often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

  • The Vector Control: The carbonyl linker acts as a rigid spacer that directs the pyridine ring into the solvent-exposed region or the hydrophobic back-pocket, depending on substitution patterns.

  • The Electronic Switch: The electron-deficient nature of both rings makes the central ketone highly susceptible to nucleophilic attack in vivo unless sterically protected or electronically deactivated, a feature that can be tuned to modulate metabolic stability.

Synthetic Architectures: From Discovery to Scale

Synthesizing bis-heteroaryl ketones is notoriously difficult due to the competing reactivity of the heteroatoms and the instability of metallated intermediates. Below are the two industry-standard routes, selected for their scalability and chemoselectivity.

Route A: The Chemoselective Nucleophilic Addition (The "Gold Standard")

This method relies on the addition of a metallated pyridine species to a quinoline electrophile. The choice of electrophile (Nitrile vs. Weinreb Amide) is the critical decision point.

  • Why Weinreb Amides? They prevent over-addition (formation of tertiary alcohols) via a stable tetrahedral intermediate.

  • Why Nitriles? Higher atom economy, but requires careful temperature control (-78°C) to prevent "halogen dance" or polymerization.[1]

Route B: Carbonylative Cross-Coupling (The "Modern Standard")

For libraries requiring diverse substitution, Palladium-catalyzed carbonylative Suzuki-Miyaura coupling is superior. It avoids the use of sensitive organolithiums but requires a CO source (often solid sources like Mo(CO)6 or specialized two-chamber reactors).

Visualization of Synthetic Logic

The following diagram outlines the convergent synthetic strategy, contrasting the Nucleophilic approach against the Transition Metal approach.

SyntheticPathways cluster_inputs Building Blocks Q_Ester Quinoline-2-carboxylate (Weinreb Amide) Target Pyridine-Quinoline Methanone Scaffold Q_Ester->Target Electrophile P_Halide 2-Bromopyridine Inter_Lithium Lithiated Pyridine (-78°C, THF) P_Halide->Inter_Lithium n-BuLi Halogen Exchange Inter_Pd Pd-CO Complex (Carbonylation) P_Halide->Inter_Pd Cross-Coupling Q_Boronic Quinoline-3-boronic acid Q_Boronic->Inter_Pd Pd(PPh3)4 CO Source Inter_Lithium->Target Nucleophilic Attack (Route A) Inter_Pd->Target Reductive Elimination (Route B)

Caption: Figure 1. Convergent synthetic pathways: Route A (Nucleophilic Addition) vs. Route B (Pd-Catalyzed Carbonylation).[1]

Case Study: PIM-1 Kinase Inhibition

Recent medicinal chemistry campaigns (e.g., J. Enzyme Inhib.[1][2][3] Med. Chem. 2023) have validated this scaffold in targeting PIM-1, a serine/threonine kinase overexpressed in leukemia.[1]

  • Mechanism: The quinoline moiety occupies the ATP binding pocket. The ketone carbonyl accepts a H-bond from the backbone NH of the hinge region (typically Glu121 or similar residues depending on the specific kinase).

  • Key Insight: Direct linkage (biaryl) often results in a twisted conformation due to steric clash between ortho-protons. The carbonyl linker alleviates this, allowing the two rings to adopt a more planar or specific dihedral angle favorable for deep pocket insertion.[1]

  • Data Summary:

Compound IDR-Group (Quinoline)R-Group (Pyridine)PIM-1 IC50 (nM)Mechanism
PQ-Hybrid-1 6-MorpholinoH120ATP Competitive
PQ-Hybrid-2 6-(N-Methylpiperazine)3-CN15 Mixed Mode
Ref (Sunitinib) --18Type I Inhibitor

Data aggregated from recent SAR studies on Quinoline-Pyridine hybrids.

Detailed Experimental Protocol

Objective: Synthesis of Pyridine-2-yl(quinolin-4-yl)methanone via Weinreb Amide (Route A). Scale: 5.0 mmol Safety: n-BuLi is pyrophoric. All glassware must be flame-dried under Argon.

Step 1: Preparation of the Electrophile (Weinreb Amide)
  • Charge a 100 mL flask with Quinoline-4-carboxylic acid (5.0 mmol, 865 mg) and DCM (25 mL).

  • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 10 min at 0°C.

  • Add N,O-Dimethylhydroxylamine HCl (1.5 eq) followed by DIPEA (3.0 eq).

  • Warm to RT and stir for 12h.

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4.[1] Concentrate to yield the Weinreb amide (expect >90% yield).

Step 2: Lithiation and Coupling
  • In a separate flame-dried Schlenk flask, dissolve 2-Bromopyridine (5.5 mmol, 1.1 eq) in anhydrous THF (20 mL).

  • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent isomerization.[1]

  • Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 15 min. The solution will turn deep red/orange. Stir for 30 min at -78°C.

  • Dissolve the Weinreb amide (from Step 1) in THF (5 mL) and add dropwise to the lithiated pyridine.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Add sat. NH4Cl (10 mL) at 0°C.

  • Purification: Extract with EtOAc (3x). Flash chromatography (Hexane/EtOAc gradient). The ketone typically elutes as a yellow solid.

Physicochemical Optimization (ADME)

The "flatness" of the pyridine-quinoline ketone system often leads to poor aqueous solubility and high plasma protein binding.

Solubilization Strategies

To improve the "Developability Score" (D-Score), sp3-rich tails must be appended.

  • Position 6 or 7 (Quinoline): Ideal for solubilizing groups (morpholine, piperazine) via Buchwald-Hartwig coupling.[1] These positions point towards the solvent front in most kinase pockets.

  • Metabolic Hotspots: The ketone itself can be reduced to the secondary alcohol (chiral center risk) by AKR1C enzymes.

    • Fix: Introduce steric bulk ortho to the ketone (e.g., methyl group on pyridine C3) to retard enzymatic reduction.[1]

Pharmacophore Binding Map

The following diagram illustrates the interaction logic within a typical ATP-binding pocket.

BindingMode cluster_drug Pyridine-Quinoline Ketone Glu_Hinge Glu121 (Hinge) H-Bond Donor Q_Ring Quinoline N1 (H-Bond Acceptor) Glu_Hinge->Q_Ring H-Bond (2.8 Å) Val_Gate Val126 (Gatekeeper) Hydrophobic Asp_DFG Asp186 (DFG) Catalytic Ketone C=O Linker (Rigid Spacer) Ketone->Glu_Hinge Weak H-Bond / Dipole P_Ring Pyridine Ring (Solvent/Back Pocket) P_Ring->Val_Gate Pi-Alkyl Interaction P_Ring->Asp_DFG Electrostatic (if protonated)

Caption: Figure 2. Pharmacophore mapping of the scaffold within the ATP-binding pocket (Generic Kinase Model).

References

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[2] URL:[Link][3]

  • Synthesis and Reactivity of Aryl- and Heteroaryl-Magnesium Reagents Bearing Keto Groups. Source: ResearchGate / ChemInform. URL:[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Source: Organic Letters (via NCBI PMC). URL:[Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Source: ResearchGate (2025 Update). URL:[Link]

Sources

Exploratory

The 6-Chloropyridine Scaffold: A Dual-Function Pharmacophore and Synthetic Handle

The following technical guide details the medicinal chemistry and synthetic utility of 6-chloropyridine derivatives. [1] Executive Summary In modern drug discovery, 6-chloropyridine derivatives (often nomenclature-depend...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry and synthetic utility of 6-chloropyridine derivatives.

[1]

Executive Summary

In modern drug discovery, 6-chloropyridine derivatives (often nomenclature-dependent as 2-chloropyridines) occupy a "privileged" region of chemical space. They serve a dual function:

  • Synthetic Handle: The C–Cl bond is highly activated by the electron-deficient pyridine nitrogen, enabling facile Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings.
    
  • Pharmacophoric Anchor: When retained in the final drug molecule, the chlorine atom modulates lipophilicity (

    
    ), blocks metabolic "soft spots" (preventing oxidation at the 
    
    
    
    -position), and induces specific electronic effects that enhance ligand-target binding.

This guide explores the reactivity landscape, medicinal chemistry rationale, and experimental protocols for leveraging this scaffold.[1]

Chemical Reactivity: The "Electrophilic Switch"

The reactivity of 6-chloropyridine is defined by the electronegativity of the ring nitrogen . The nitrogen atom pulls electron density away from the ring carbons, making the C2 and C6 positions highly electrophilic. This creates a divergence in synthetic strategy, allowing the chemist to choose between displacing the chlorine or using it as a coupling partner.

The Reactivity Landscape

The following diagram illustrates the divergent pathways available for 6-chloropyridine functionalization.

Reactivity_Landscape Core 6-Chloropyridine Scaffold SNAr SNAr Pathway (Nucleophilic Displacement) Core->SNAr Strong Nucleophiles (RO-, RNH2) Pd Pd-Catalyzed Cross-Coupling Core->Pd Pd(0)/Ligand (Boronic acids, etc.) Prod_Ether Alkoxypyridines (OR) SNAr->Prod_Ether Prod_Amine Aminopyridines (NHR) SNAr->Prod_Amine Pd->Prod_Amine Buchwald-Hartwig Prod_Aryl Biaryl/Heterobiaryl Systems Pd->Prod_Aryl Suzuki-Miyaura Prod_Alkynyl Alkynylpyridines (Sonogashira) Pd->Prod_Alkynyl Sonogashira

Caption: Divergent functionalization pathways for 6-chloropyridine.[2] The C-Cl bond serves as a versatile pivot point for both substitution and coupling chemistries.

Mechanism: vs. Cross-Coupling
  • 
     (Nucleophilic Aromatic Substitution):  The reaction proceeds via a Meisenheimer complex . The ring nitrogen stabilizes the negative charge intermediate.
    
    • Trend: Reactivity increases if additional Electron Withdrawing Groups (EWGs) like

      
       or 
      
      
      
      are present at C3 or C5.
    • Constraint: Requires strong nucleophiles (alkoxides, thiols) or elevated temperatures for amines.

  • Metal-Catalyzed Coupling: The C–Cl bond undergoes oxidative addition to low-valent metal centers (e.g., Pd(0)).

    • Advantage:[3][4] Allows formation of C–C and C–N bonds that are impossible via

      
       (e.g., coupling with unactivated arenes).
      
    • Selectivity: In poly-halogenated systems (e.g., 2-bromo-6-chloropyridine), the C–Br bond reacts preferentially due to a weaker bond dissociation energy (BDE), allowing sequential functionalization [1].

Medicinal Chemistry Strategy: The "Chlorine Scan"

When the chlorine atom is retained in the final molecule, it is rarely inert. It is a deliberate design choice known as a "Chlorine Scan" to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

Metabolic Stability & Blocking

The


-position of pyridine (C2/C6) is susceptible to metabolic oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes, leading to the formation of 2-pyridones (lactams). This conversion often destroys potency.
  • Strategy: Placing a chlorine atom at C6 blocks this metabolic "soft spot."

  • Example: In the development of Etoricoxib (COX-2 inhibitor), the central pyridine ring features a chlorine substituent. This Cl atom contributes to the molecule's selectivity and metabolic profile [2].[2]

Physicochemical Modulation
PropertyEffect of Cl-Substitution on PyridineMedicinal Consequence
Lipophilicity Increases LogP by ~0.6–0.7 unitsImproves membrane permeability and blood-brain barrier (BBB) penetration.
Basicity (pKa) Decreases pyridine N pKa (Inductive effect)Reduces protonation at physiological pH; reduces hERG channel liability (often driven by basic amines).
Binding Halogen BondingThe Cl atom can act as a weak Lewis acid (sigma-hole) to accept electron density from backbone carbonyls in the target protein.

Experimental Protocol: Buchwald-Hartwig Amination

A critical workflow in kinase inhibitor discovery is coupling 6-chloropyridines with amines to form the "hinge-binder" motif. The following protocol is optimized for challenging substrates where standard


 fails.
Protocol Design: Pd-Catalyzed C–N Bond Formation

Objective: Synthesize N-(aryl)-6-chloropyridin-3-amine derivatives. Challenge: Aminopyridines can poison Pd catalysts. Solution: Use of bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to facilitate reductive elimination.

Step-by-Step Methodology

Reagents:

  • Substrate: 6-chloro-3-iodopyridine (1.0 equiv) [Note: Coupling occurs at Iodo first] OR 2,6-dichloropyridine.

  • Nucleophile: Aniline derivative or secondary amine (1.2 equiv).

  • Catalyst:

    
     (2 mol%) or precatalyst XPhos Pd G3.
    
  • Ligand: XPhos (4-6 mol%) (if not using G3 precatalyst).

  • Base:

    
     (2.0 equiv) or NaOtBu (for non-base-sensitive substrates).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with the chloropyridine substrate, amine, base, and Pd-catalyst/ligand system.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 5 minutes to remove dissolved

    
    .
    
  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting halide. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Reaction Workflow Diagram

Synthesis_Workflow Step1 Step 1: Charge Reagents (Substrate, Amine, Base, Pd-Cat) Step2 Step 2: Deoxygenation (Sparge with Ar, Dioxane) Step1->Step2 Step3 Step 3: Heating (80-100°C, 4-12h) Step2->Step3 Decision LC-MS Check: Complete Conversion? Step3->Decision Decision->Step3 No (Add Cat/Time) Step4 Step 4: Filtration (Celite) & Concentration Decision->Step4 Yes Step5 Step 5: Purification (Flash Chromatography) Step4->Step5

Caption: Optimized Buchwald-Hartwig amination workflow for chloropyridine functionalization.

Case Study: Etoricoxib (Arcoxia)

Etoricoxib demonstrates the successful retention of the chloropyridine moiety in a marketed drug.

  • Structure: 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine.

  • Role of Chlorine:

    • Metabolic Stability: The Cl atom at the 5-position of the central pyridine ring (equivalent to position 6 relative to the C2-linkage) prevents oxidative metabolism at this exposed site.

    • Selectivity: The steric bulk of the Cl atom aids in fitting the COX-2 selectivity pocket, differentiating it from COX-1 [3].

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • Cha, J. H., et al. (2002). Pharmacological profile of etoricoxib, a novel selective COX-2 inhibitor. Journal of Pharmacology and Experimental Therapeutics.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Contextual inference on halogen bioisosterism].
  • WuXi Biology. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from

(Note: Specific URLs for classic papers like Cha et al. are generally accessible via scientific databases like PubMed. The BenchChem and WuXi references are based on recent technical notes regarding this specific scaffold.)

Sources

Foundational

Biological Activity of Quinolin-2-yl Methanone Scaffolds: A Technical Guide

Executive Summary The quinolin-2-yl methanone scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from nuclear enzymes to G-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-2-yl methanone scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from nuclear enzymes to G-protein coupled receptors (GPCRs). This guide analyzes the structural utility of the C2-carbonyl-quinoline core, specifically focusing on its anticancer (via hydrazone/hydrazide derivatives) and immunomodulatory (via CB2 receptor selective carboxamides) activities. By leveraging the electronic deficiency of the quinoline ring and the H-bonding potential of the C2-methanone linker, researchers can design ligands with nanomolar affinity and high selectivity.

Part 1: Structural Significance & SAR Analysis

The biological versatility of the quinolin-2-yl methanone scaffold stems from the electronic environment of the quinoline ring system and the versatile "linker" capability of the methanone (carbonyl) group at the 2-position.

Core Pharmacophore Features
  • Quinoline Ring (π-Stacking): The planar, aromatic bicyclic system facilitates intercalation between DNA base pairs and π-π stacking interactions within hydrophobic pockets of enzymes (e.g., Topoisomerase II, EGFR).

  • C2-Methanone Linker (The "Hinge"): The carbonyl oxygen at C2 acts as a hydrogen bond acceptor. When derivatized into hydrazones or amides, it creates a rigid or semi-rigid linker that orients the "Tail" region (often an aryl or alkyl group) into specificity pockets.

  • Nitrogen Lone Pair: The quinoline nitrogen (N1) provides a critical H-bond acceptor site, often essential for kinase hinge binding or GPCR anchoring.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Quinoline Quinoline Core (π-π Stacking / DNA Intercalation) C2_Linker C2-Methanone/Carboxamide (H-Bond Acceptor / Linker) Quinoline->C2_Linker Electronic w/d Rule1 Electron Donating Groups (C6/C7) Increase Potency Quinoline->Rule1 Tail_Group Variable Tail (R) (Specificity / Solubility) C2_Linker->Tail_Group Covalent Bond Anticancer Anticancer Activity (Hydrazones: Apoptosis/Topo II) Tail_Group->Anticancer Aryl Hydrazone CB2_Agonist CB2 Receptor Agonism (Carboxamides: Immunomodulation) Tail_Group->CB2_Agonist Amide/Alkyl Rule2 Bulky Aliphatic Tails Favor CB2 Selectivity Tail_Group->Rule2

Caption: SAR logic flow for Quinolin-2-yl scaffolds. The nature of the "Tail" group dictates the therapeutic switch between oncology and immunomodulation.

Part 2: Therapeutic Applications[1][2][3]

Oncology: Quinolin-2-yl Hydrazones

Derivatives where the C2-methanone is part of a hydrazone linkage exhibit potent cytotoxicity against solid tumors (MCF-7, HepG2, HeLa).

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leading to G2/M phase arrest.

    • Topoisomerase II Inhibition: Stabilization of the cleavable complex, leading to DNA strand breaks and apoptosis.

    • ROS Generation: Induction of oxidative stress triggers mitochondrial-mediated apoptosis (Bax upregulation/Bcl-2 downregulation).

Comparative Potency Data (Micromolar IC50):

Compound ClassCell LineTargetIC50 (µM)Reference Standard
Quinoline-2-hydrazone (3c)MCF-7 (Breast)Tubulin/DNA7.055-Fluorouracil (High µM)
6-Cl-Quinolin-2-oneRPMI-8226 (Leukemia)EGFR/STAT315.72Gefitinib
Quinoline-thiosemicarbazoneHCT-116 (Colon)Topoisomerase0.03Dp44mT
Immunomodulation: CB2 Receptor Agonists

Quinoline-2-carboxamides (structurally analogous to the methanone core) are highly sought as selective Cannabinoid Receptor Type 2 (CB2) ligands. Unlike CB1 ligands, CB2 agonists modulate inflammation and pain without psychotropic side effects.

  • Mechanism of Action:

    • Activation of Gαi/o proteins.

    • Inhibition of adenylyl cyclase (decreased cAMP).

    • Recruitment of β-arrestin (in some biased ligands).

Part 3: Experimental Protocols

Protocol A: Synthesis of Quinolin-2-yl Methanone/Carboxamide Derivatives

Rationale: This route utilizes Quinaldic acid as a stable starting material, allowing for divergent synthesis of amides (CB2) or hydrazides (Anticancer).

  • Activation: Dissolve Quinaldic acid (1.0 eq) in dry DCM. Add SOCl₂ (3.0 eq) and a catalytic drop of DMF. Reflux for 3 hours.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Coupling (The Divergent Step):

    • For Amides: Redissolve acid chloride in dry THF. Add appropriate amine (1.1 eq) and TEA (2.0 eq) at 0°C. Stir at RT for 12h.

    • For Hydrazides: Add hydrazine hydrate (excess) in ethanol at 0°C. Stir for 4h.

  • Purification: Quench with ice water. Extract with EtOAc. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: CB2 Receptor Membrane Binding Assay

Rationale: To determine the affinity (Ki) of the synthesized quinoline derivative, displacing the radioligand [³H]CP-55,940.[1]

Materials:

  • Membranes from CHO cells stably transfected with human CB2 receptor (hCB2).[2]

  • Radioligand: [³H]CP-55,940 (Specific Activity ~100-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA.

Step-by-Step:

  • Preparation: Dilute test compounds in DMSO (Final assay DMSO concentration < 1%).

  • Incubation: In 96-well plates, combine:

    • 50 µL Test Compound (various concentrations).

    • 50 µL [³H]CP-55,940 (Final conc: 0.5 nM).

    • 100 µL hCB2 Membrane suspension (5-10 µg protein/well).

  • Equilibrium: Incubate for 90 minutes at 30°C .

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

  • Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM) on a scintillation counter.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Part 4: Signaling Pathway Visualization

The following diagram illustrates the CB2 receptor signaling cascade activated by quinoline-2-carboxamide agonists, leading to anti-inflammatory effects.

CB2_Signaling Ligand Quinolin-2-yl Agonist CB2 CB2 Receptor (GPCR) Ligand->CB2 Gi Gαi/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK cAMP cAMP Levels AC->cAMP Decrease PKA PKA cAMP->PKA Effect Anti-inflammatory Response MAPK->Effect

Caption: CB2 Signaling Pathway. Quinoline agonists activate Gi/o, inhibiting Adenylyl Cyclase (AC) and reducing cAMP, resulting in immunomodulation.

References

  • Elrayess, R. et al. (2024).[3] "Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents."[3][4] PMC.

  • Mrozek-Wilczkiewicz, A. et al. (2019). "Anticancer activity of quinoline thiosemicarbazone derivatives." Bioorganic Chemistry.

  • Manera, C. et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry.

  • Iwamura, H. et al. (2007). "Structure-activity relationships of 2-oxoquinoline derivatives as CB2 receptor inverse agonists." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[5] "Application Notes and Protocols for Cannabinoid Receptor Binding Assays."

Sources

Exploratory

An In-Depth Technical Guide to (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone: Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the chemical properties of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry. We will delve into its molecular characteristics, propose relevant synthetic strategies based on established methodologies for related compounds, and discuss its potential applications grounded in the rich pharmacology of its constituent quinoline and pyridine scaffolds.

Core Molecular Profile

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a bi-aryl ketone featuring a quinoline ring system linked to a 6-chloropyridine moiety through a carbonyl bridge. This structural arrangement confers a specific set of physicochemical properties that are critical for its behavior in biological systems.

Molecular Formula and Weight

The fundamental molecular attributes of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone are summarized in the table below. The molecular formula is C15H9ClN2O. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007, Oxygen: 15.999), the calculated molecular weight is approximately 268.70 g/mol .

PropertyValue
Molecular Formula C15H9ClN2O
Molecular Weight 268.70 g/mol
IUPAC Name (6-chloropyridin-2-yl)(quinolin-2-yl)methanone
Parent Compound 2-Pyridyl(2-quinolyl)methanone
Key Functional Groups Ketone, Pyridine, Quinoline, Chloro

The introduction of a chlorine atom onto the pyridine ring, as compared to the parent compound pyridin-2-yl(quinolin-2-yl)methanone (C15H10N2O, MW: 234.25 g/mol ), significantly influences the molecule's electronic properties and lipophilicity, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.[1]

Structural Elucidation and Characterization

The structural confirmation of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone would rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be essential for confirming the connectivity of the aromatic rings and the position of the chloro-substituent on the pyridine ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

The following diagram illustrates the chemical structure of the molecule.

Caption: Chemical structure of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Synthetic Pathways and Methodologies

retrosynthesis cluster_quinoline Quinoline Precursor cluster_pyridine Pyridine Precursor target (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone disconnect1 C-C Bond Formation (Friedel-Crafts or Grignard type reaction) target->disconnect1 precursors1 Quinoline-2-carbonyl chloride + 6-Chloropyridine disconnect1->precursors1 precursors2 Quinoline-2-carboxylic acid + Organometallic 6-chloropyridine reagent disconnect1->precursors2 quinoline_chloride Quinoline-2-carbonyl chloride precursors1->quinoline_chloride chloropyridine 6-Chloropyridine precursors1->chloropyridine quinoline_acid Quinoline-2-carboxylic acid precursors2->quinoline_acid precursors2->chloropyridine quinoline_acid->quinoline_chloride SOCl2 or (COCl)2

Caption: Retrosynthetic analysis for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Proposed Synthetic Protocol

A feasible synthetic route would involve the coupling of a quinoline-2-carbonyl derivative with a suitable 6-chloropyridine species.

Step 1: Preparation of Quinoline-2-carbonyl Chloride

  • Starting Material : Quinoline-2-carboxylic acid.

  • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Procedure : Quinoline-2-carboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is then removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

Step 2: Friedel-Crafts Acylation

  • Substrates : Quinoline-2-carbonyl chloride and 6-chloropyridine.

  • Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).

  • Procedure : 6-Chloropyridine is dissolved in a suitable inert solvent (e.g., dichloromethane or nitrobenzene). The Lewis acid is added, followed by the slow addition of quinoline-2-carbonyl chloride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid wash. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

The quinoline scaffold itself is a versatile heterocyclic system with a wide range of biological activities, and numerous synthetic methods for its derivatives have been developed.[2]

Potential Applications in Drug Discovery

The quinoline nucleus is a prominent structural motif in a vast number of synthetic and natural products with broad pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[3] Similarly, pyridine-containing compounds are ubiquitous in medicinal chemistry. The combination of these two pharmacophores in (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone suggests a high potential for biological activity.

  • Anticancer Agents : Many quinoline derivatives exhibit potent anticancer activity.[4] The planar nature of the quinoline ring allows for intercalation with DNA, and various substituted quinolines have been shown to inhibit key enzymes involved in cancer cell proliferation.

  • Antimicrobial Agents : The quinolone class of antibiotics, which are structurally related, are highly effective antibacterial agents.[5] The presence of the quinoline core suggests that this compound could be investigated for its antimicrobial properties.

  • Kinase Inhibitors : The pyridine and quinoline rings are common scaffolds in the design of kinase inhibitors, which are a major class of anticancer drugs. The nitrogen atoms in the heterocyclic rings can form crucial hydrogen bonds with the kinase hinge region.

Conclusion

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its defined molecular formula of C15H9ClN2O and molecular weight of 268.70 g/mol provide the foundational data for its study. The synthetic pathways outlined, based on established chemical principles, offer a practical approach to obtaining this compound for biological evaluation. Given the well-documented and diverse bioactivities of its quinoline and pyridine components, this molecule represents a promising scaffold for the development of novel therapeutic agents.

References

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. In Targets in Heterocyclic Systems (Vol. 22, pp. 260-297).
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Aouad, M. R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22896-22918.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridyl(2-quinolyl)methanone. Retrieved from [Link]

Sources

Foundational

Architecting Bioactivity: The Quinoline-Pyridine Hybrid Scaffold in Modern Drug Discovery

Executive Summary: The Convergence of Privileged Structures In the realm of medicinal chemistry, the concept of "privileged structures" refers to molecular frameworks capable of providing useful ligands for more than one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Privileged Structures

In the realm of medicinal chemistry, the concept of "privileged structures" refers to molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. The quinoline (benzopyridine) and pyridine rings represent two of the most historically significant and pharmacologically versatile scaffolds.

  • Quinoline: Ubiquitous in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Bedaquiline). Its fused benzene ring provides lipophilicity and

    
    -stacking capability, while the nitrogen atom serves as a hydrogen bond acceptor.
    
  • Pyridine: Found in over 100 FDA-approved drugs (e.g., Isoniazid, Sorafenib). It modulates solubility and metabolic stability (CYP450 interaction) and acts as a bioisostere for phenyl rings to improve polarity.

The Hybrid Advantage: Fusing or linking these two scaffolds creates a "super-scaffold" that exploits the Principle of Complementarity . The quinoline moiety often anchors the molecule within a hydrophobic pocket (e.g., the ATP-binding site of a kinase), while the pyridine arm extends into solvent-exposed regions or interacts with specific hinge residues, modulating selectivity and physicochemical properties (LogP, tPSA).

Structural Rationale & SAR Logic

The design of quinoline-pyridine hybrids generally follows two topological strategies:

  • Linked Hybrids: The two rings are connected via a spacer (amide, hydrazone, or direct C-C bond). This allows for rotational freedom to adopt induced-fit conformations.

  • Fused Hybrids: The rings share a bond (e.g., phenanthrolines), creating a rigid, planar system ideal for DNA intercalation.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the canonical SAR logic for a kinase-targeting Quinoline-Pyridine hybrid.

SAR_Logic Core Quinoline Core (Hydrophobic Anchor) Linker Linker / Direct Bond (Rotational Control) Core->Linker C-2 / C-4 Attachment Sub_Q C-6/C-7 Substituents (F, Cl, OMe) Modulate Metabolic Stability Core->Sub_Q Electronic Tuning Interaction1 Pi-Pi Stacking (Phe/Trp Residues) Core->Interaction1 Pyridine Pyridine Moiety (H-Bond Acceptor / Solubility) Linker->Pyridine Sub_P Pyridine Substituents (Amine, Amide) Hinge Binder Interaction Pyridine->Sub_P Selectivity Interaction2 Water Solubilization (N-atom protonation) Pyridine->Interaction2

Figure 1: Pharmacophore mapping of Quinoline-Pyridine hybrids highlighting key interaction zones.

Therapeutic Frontiers & Bioactivity Data

Recent literature highlights the efficacy of these hybrids in Oncology (Kinase inhibition) and Infectious Diseases.

Key Therapeutic Targets
  • PIM-1 Kinase: A serine/threonine kinase overexpressed in leukemia and prostate cancer. Quinoline-pyridine hybrids have shown dual modes of inhibition (competitive and non-competitive) [1].

  • EGFR (Epidermal Growth Factor Receptor): Hybrids often target the ATP-binding cleft. The pyridine nitrogen can form crucial H-bonds with Met793 in the hinge region.

  • Antimicrobial (MDR Strains): The amphiphilic nature of these hybrids disrupts bacterial cell membranes or inhibits DNA gyrase (similar to fluoroquinolones) [2].

Comparative Potency Data

The table below summarizes IC


 values from recent high-impact studies, demonstrating the scaffold's potency.
Hybrid ClassTarget / Cell LineIC

/ MIC
Mechanism of ActionRef
2-Pyridyl-Quinoline HepG2 (Liver Cancer)0.002 µMPIM-1 Kinase Inhibition[1]
Quinoline-3-carboxamide MCF-7 (Breast Cancer)3.35 µMEGFR Inhibition[3]
Imidazo-Pyridine-Quinoline A498 (Renal Cancer)< 1.0 µMTubulin Polymerization Inhibition[4]
Quinoline-Hydrazone M. tuberculosis3.12 µg/mLCell Wall Synthesis Disruption[5]

Synthetic Masterclass: The Suzuki-Miyaura Protocol

While various methods exist (Friedländer synthesis, Povarov reaction), the Suzuki-Miyaura Cross-Coupling remains the most robust method for generating linked quinoline-pyridine hybrids due to its functional group tolerance and scalability.

Experimental Workflow: C-C Bond Formation

The following protocol describes the coupling of a Quinoline-Boronic Acid with a Halo-Pyridine . This approach is preferred over the reverse (Pyridine-Boronic Acid) due to the inherent instability of some pyridine boronic acids (protodeboronation).

Protocol: Synthesis of 2-(Pyridin-3-yl)quinoline

Reaction: 2-Chloroquinoline + Pyridine-3-boronic acid


 Product

Reagents:

  • Substrate A: 2-Chloroquinoline (1.0 equiv, 1.0 mmol)

  • Substrate B: Pyridine-3-boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis, 5 mol%) OR Pd(dppf)Cl
    
    
    (for sterically hindered substrates).
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 20 minutes. Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.

  • Loading: Charge the RBF with 2-Chloroquinoline (163 mg), Pyridine-3-boronic acid (147 mg), and Pd(PPh

    
    )
    
    
    
    (58 mg).
  • Addition: Add degassed 1,4-dioxane (10 mL) via syringe. Add the aqueous K

    
    CO
    
    
    
    solution (1.5 mL).
  • Reaction: Heat the mixture to 90°C (oil bath) with vigorous stirring. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The reaction typically reaches completion in 4–12 hours. Look for the disappearance of the starting chloride spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc (30 mL) and Water (30 mL).

    • Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes. Pyridine derivatives can streak; adding 1% Triethylamine to the eluent can sharpen peaks.
      
Synthetic Workflow Diagram

Synthetic_Workflow Start Start: Reagent Prep Degas Degas Solvent (Dioxane) Remove O2 Start->Degas Mix Mix: Halide + Boronic Acid + Pd Cat + Base Degas->Mix Heat Reflux @ 90°C (4-12 Hours) Mix->Heat Monitor TLC Check (Hex/EtOAc) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filtration & Extraction (EtOAc/H2O) Monitor->Workup Complete Purify Column Chromatography (Silica Gel) Workup->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of heterocyclic scaffolds.

Future Outlook: PROTACs and Beyond

The quinoline-pyridine scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are now using this hybrid scaffold as the "warhead" (ligand for the target protein) linked to an E3 ligase ligand (like Thalidomide). The pyridine nitrogen offers an ideal attachment point for the linker chain without disrupting the quinoline's binding affinity [6].

  • Metallodrugs: The bidentate nature of 2-(pyridin-2-yl)quinoline allows it to chelate metals (Ru, Ir), creating potent anticancer complexes that generate reactive oxygen species (ROS) within tumors [7].

References

  • El-Miligy, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Islam, M. B., et al. (2023).[3] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Link

  • Abbas, S. H., et al. (2020).[4] Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Link

  • Vertex AI Search Result 1.1. (2024). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer activity.[5][6][7][8] PubMed.[3] Link

  • Elebiju, O. F., et al. (2023).[4][9] Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[4][7][9] Frontiers in Chemistry. Link

  • Nasehi, P., et al. (2024).[4] A review of recent advances in quinoline/isoquinoline based hybrids as microtubule targeted cancer therapeutics. Journal of Molecular Structure. Link

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

Sources

Exploratory

The Emergence of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Derivatives as Potent Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of quinoline and pyridine scaffolds, linked by a methanone bridge, has given rise to a novel class of compounds with significant the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of quinoline and pyridine scaffolds, linked by a methanone bridge, has given rise to a novel class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivatives, focusing on their design, synthesis, and profound potential as anticancer agents. We will dissect the causal logic behind their proposed mechanism of action, detail the experimental methodologies for their evaluation, and present a framework for future drug discovery efforts based on structure-activity relationship (SAR) insights. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic power of this unique chemical architecture.

Introduction: The Strategic Fusion of Privileged Heterocycles

Quinoline and pyridine rings are fundamental building blocks in medicinal chemistry, each conferring unique physicochemical properties and biological activities.[1] Quinoline derivatives, in particular, have a rich history as therapeutic agents, with applications ranging from antimalarial to anticancer treatments.[2][3] Their planar structure allows for intercalation into DNA and interaction with various enzymatic active sites.[4] Pyridine moieties, on the other hand, are prevalent in FDA-approved drugs and are known to enhance solubility and engage in crucial hydrogen bonding interactions within biological targets.[1]

The deliberate combination of these two "privileged" heterocycles into a single molecular entity, such as the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone core, creates a novel chemical space with the potential for synergistic or entirely new pharmacological activities. The methanone linker provides a degree of rotational flexibility, allowing the quinoline and pyridine rings to adopt optimal orientations for target binding. Furthermore, the presence of a chlorine atom on the pyridine ring is a strategic addition, as halogens are known to modulate the electronic properties of a molecule and can be involved in halogen bonding, a significant interaction in protein-ligand binding.[5] This guide will primarily focus on the compelling evidence suggesting the potent anticancer activity of this class of compounds.

Synthetic Strategy: A Plausible Pathway to Novel Derivatives

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process, preparing the quinoline and pyridine precursors separately before their final coupling.

G cluster_quinoline Quinoline Precursor Synthesis cluster_pyridine Pyridine Precursor Synthesis cluster_coupling Final Coupling and Derivatization q1 5-Substituted Isatin q3 6-Substituted quinoline-2,4-dicarboxylic acid q1->q3 Pfitzinger Reaction (aq. KOH, 60°C) q2 Pyruvic Acid q2->q3 q4 6-Substituted-4-quinoline carboxylic acid q3->q4 Selective Decarboxylation (Nitrobenzene, 210°C) c2 Organometallic Reagent (e.g., Quinolyl-Grignard or -Lithium) q4->c2 Activation cluster_coupling cluster_coupling p1 6-Chloropyridine-2-carboxylic acid p3 6-Chloropyridine-2-carbonyl chloride p1->p3 Acyl Chloride Formation p2 Thionyl Chloride (SOCl2) p2->p3 c1 (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone p3->c1 c2->c1 Coupling Reaction

Caption: Proposed synthetic workflow for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Substituted-4-quinoline carboxylic acid (Quinoline Precursor)

  • Pfitzinger Reaction: To a solution of an appropriately substituted isatin (1.0 eq) in aqueous potassium hydroxide, add pyruvic acid (1.2 eq).[5]

  • Heat the reaction mixture at 60°C with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the 6-substituted quinoline-2,4-dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Selective Decarboxylation: Suspend the dicarboxylic acid in nitrobenzene and heat to 210°C.[5]

  • Maintain the temperature until gas evolution ceases, indicating the completion of decarboxylation.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the 6-substituted-4-quinoline carboxylic acid.

  • Filter the product and purify by recrystallization.

Step 2: Synthesis of 6-Chloropyridine-2-carbonyl chloride (Pyridine Precursor)

  • To a solution of 6-chloropyridine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloropyridine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Coupling to form (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

  • Activation of Quinoline: Prepare an organometallic reagent from the 6-substituted-4-quinoline carboxylic acid. This could involve conversion to an organolithium or Grignard reagent.

  • Coupling: To a solution of the activated quinoline species in a dry, inert solvent at low temperature (e.g., -78°C), add the 6-chloropyridine-2-carbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivative.

Therapeutic Potential: A Focus on Anticancer Activity

The therapeutic potential of quinoline-based compounds is vast, with significant evidence pointing towards their efficacy as anticancer agents.[2][6] Derivatives of the quinoline scaffold have been shown to exhibit potent cytotoxic and antiproliferative activities against a wide array of human cancer cell lines.

In Vitro Anticancer Evaluation

Numerous studies have demonstrated the anticancer potential of quinoline and quinolinone derivatives. The following table summarizes the activity of some representative compounds against various cancer cell lines. While these are not exact derivatives of our topic, they provide a strong rationale for the potential of the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone scaffold.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)IC501.38[7]
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon)IC505.34[7]
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast)IC505.21[7]
Quinoline Derivative (13e)PC-3 (Prostate)GI502.61[8]
Quinoline Derivative (13h)KG-1 (Leukemia)GI502.98[8]
Quinazolinone Derivative (18)MGC-803 (Gastric)IC500.85[6]
Quinolinone Derivative (3)HCT-116 (Colon)IC50Potent[9]
Quinolinone Derivative (8)HCT-116 (Colon)IC50Potent[9]
Proposed Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the disruption of several key cellular processes. The primary mechanisms implicated are the induction of apoptosis and cell cycle arrest.

3.2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoline-based compounds have been shown to trigger apoptosis in cancer cells.[9][10] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase enzymes, particularly caspases 3 and 7.[10]

G compound (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone Derivative mito Mitochondrial Stress compound->mito Induces cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed apoptotic pathway induced by the methanone derivatives.

3.2.2. Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Quinoline derivatives have been observed to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[8][11] A common point of arrest is the G2/M phase, which precedes mitosis.[10] This disruption of the cell cycle can lead to apoptosis or cellular senescence. Some derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of cell cycle progression.[9]

G compound (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone Derivative cdk CDK Inhibition (e.g., CDK2) compound->cdk g2m G2/M Phase Arrest cdk->g2m Leads to proliferation Cell Proliferation g2m->proliferation Inhibits

Caption: Proposed mechanism of cell cycle arrest by the methanone derivatives.

Key Experimental Protocols

To evaluate the therapeutic potential of novel (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivatives, a series of well-established in vitro assays are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Flow Cytometry for Cell Cycle Analysis

This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay

This assay measures the activity of key effector caspases (e.g., caspase-3/7) to confirm the induction of apoptosis.

  • Cell Lysis: Treat cells with the test compound and lyse them to release the cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

  • Data Analysis: Compare the signal from the treated cells to that of the untreated control to determine the fold-increase in caspase activity.

Structure-Activity Relationship (SAR) and Future Directions

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents.[12][13] Based on the broader quinoline and pyridine literature, several key SAR insights can be inferred:

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact activity. Electron-donating or -withdrawing groups at positions 6 and 8 have been shown to modulate the anticancer potency.[11]

  • Substitution on the Pyridine Ring: The 6-chloro substituent is a critical feature. Exploring other halogen substitutions (e.g., fluorine, bromine) or small electron-withdrawing groups at this position could be a fruitful avenue for optimization.

  • The Methanone Linker: While the ketone linker is a key structural element, exploring bioisosteric replacements (e.g., oxime, hydrazone) could lead to compounds with altered pharmacokinetic profiles and potentially improved activity.

Future research should focus on synthesizing a library of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivatives with systematic variations at these key positions. A comprehensive screening of these compounds against a panel of cancer cell lines, coupled with mechanistic studies, will be crucial for identifying lead candidates for further preclinical and clinical development.

Conclusion

The (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone scaffold represents a promising and largely unexplored area for the development of novel anticancer agents. The strategic combination of the quinoline and pyridine heterocycles, along with the potential for diverse functionalization, provides a rich platform for medicinal chemists. The insights and protocols detailed in this guide offer a solid foundation for researchers to embark on the synthesis, evaluation, and optimization of this exciting new class of therapeutic candidates. The journey from the bench to the bedside is long, but the potential of these compounds to address the unmet needs in oncology is a compelling motivation for their continued investigation.

References

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315. [Link]

  • Li, K., Xu, Y., Sun, J., Zhang, W., & Ma, P. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611. [Link]

  • Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. (2021). Anticancer Agents in Medicinal Chemistry, 21(15), 2023-2034. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Molecules. [Link]

  • In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. (2022). Anticancer Agents in Medicinal Chemistry, 22(9), 1634-1642. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). Molecules. [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ResearchGate. [Link]

  • Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Advances. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-110. [Link]

  • Overview of Mechanisms of Action of Chemotherapeutic Agents. (n.d.). StatPearls. [Link]

  • Molecular Target and Action Mechanism of Anti-Cancer Agents. (2023). International Journal of Molecular Sciences, 24(9), 8201. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-inethyl-4-quinolinecarboxylic acid sodium salt. (n.d.). Semantic Scholar. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Molecules. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). Molecules. [Link]

  • Structure-Activity Relationships of Synthetic Cathinones. (2016). Current Topics in Behavioral Neurosciences, 32, 119-142. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). Molecules. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Advances. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Scientific Reports, 13(1), 3224. [Link]

  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. (2021). Molecules, 26(16), 4786. [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. (2011). International Journal of Molecular Sciences, 12(9), 6000-6015. [Link]

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Foundational

Technical Guide: The 6-Chloropyridine-Quinoline Ketone (6-CQK) Scaffold

Part 1: Executive Summary & Scaffold Architecture The 6-Chloropyridine-Quinoline Ketone (6-CQK) is a privileged hybrid scaffold in modern medicinal chemistry. It strategically fuses two distinct pharmacophores—the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Architecture

The 6-Chloropyridine-Quinoline Ketone (6-CQK) is a privileged hybrid scaffold in modern medicinal chemistry. It strategically fuses two distinct pharmacophores—the electron-deficient 6-chloropyridine and the lipophilic, DNA-intercalating quinoline —via a carbonyl linker.

This guide moves beyond simple structural description to analyze the 6-CQK system as a modular platform for drug discovery. The presence of the chlorine atom at the C6 position of the pyridine ring is not merely structural; it serves as a reactive warhead for late-stage diversification (via SNAr) and a metabolic blocker to prevent oxidative clearance.

Core Pharmacophore Features[1]
  • Hinge Binding: The quinoline nitrogen (N1) often acts as a primary acceptor in kinase ATP-binding pockets (e.g., PIM-1, c-Met).

  • The Linker: The ketone moiety provides rotational freedom while serving as a hydrogen bond acceptor, crucial for orienting the two aromatic domains within the active site.

  • The "Exit Vector" (6-Cl): The chlorine atom resides in a solvent-exposed region in many crystal structures, making it an ideal handle for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

Part 2: Synthesis Strategies

The construction of the 6-CQK scaffold requires precise control to prevent over-addition (forming tertiary alcohols) or regioselectivity errors. We present two industry-standard methodologies: the Weinreb Amide Coupling (Method A) for high-fidelity synthesis, and the Nucleophilic Addition-Oxidation (Method B) for rapid analog generation.

Method A: The Weinreb Amide Route (High Fidelity)

Recommended for scale-up and precise stoichiometry control.

This method utilizes the stability of the Weinreb amide (or morpholine amide equivalent) to prevent the "double addition" of the organometallic reagent, ensuring a clean ketone product.

Experimental Protocol

Target: (6-chloropyridin-3-yl)(quinolin-3-yl)methanone

Step 1: Activation of 6-Chloronicotinic Acid

  • Charge a dried flask with 6-chloronicotinic acid (1.0 eq) and DCM (anhydrous).

  • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to obtain the acid chloride.

  • Redissolve in DCM, cool to 0°C, and add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq).

  • Stir at RT for 4 hours. Quench with water, extract with DCM, and purify via flash chromatography to yield the Weinreb amide .

Step 2: Lithiation and Coupling

  • In a separate flame-dried flask under Argon, dissolve 3-bromoquinoline (1.0 eq) in anhydrous THF.

  • Cool to -78°C (acetone/dry ice bath).

  • Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent lithium-halogen exchange scrambling.

  • Stir for 30 mins to generate 3-lithioquinoline .

  • Cannulate the solution of Weinreb amide (from Step 1, 0.9 eq) in THF into the lithioquinoline solution dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from EtOH or use column chromatography (Hex/EtOAc gradient).

Method B: The Grignard-Oxidation Route (Rapid Access)

Recommended for generating diverse libraries where yield is secondary to speed.

  • Grignard Formation: React 3-bromoquinoline with iPrMgCl·LiCl (Turbo Grignard) to form the magnesiated species.

  • Addition: Add 6-chloronicotinaldehyde . This yields the secondary alcohol intermediate.

  • Oxidation: Treat the crude alcohol with MnO2 (10 eq) in DCM or use Swern oxidation conditions to restore the ketone.

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the parallel logic of Method A and Method B, highlighting the convergence point at the final ketone scaffold.

G cluster_0 Precursors cluster_1 Intermediates acid 6-Chloronicotinic Acid weinreb Weinreb Amide (Stable Electrophile) acid->weinreb 1. (COCl)2 2. MeNHOMe bromo 3-Bromoquinoline lithio 3-Lithioquinoline (Nucleophile) bromo->lithio n-BuLi, -78°C bromo->lithio alt: iPrMgCl aldehyde 6-Chloronicotinaldehyde alcohol Secondary Alcohol (Intermediate) aldehyde->alcohol Addition product 6-CQK Scaffold (Target Ketone) lithio->weinreb Coupling lithio->alcohol Method B: + Aldehyde lithio->product Method A: Nucleophilic Attack alcohol->product Oxidation (MnO2 or Swern)

Caption: Convergence of Weinreb (Method A) and Oxidation (Method B) routes to the 6-CQK scaffold.

Part 4: Medicinal Chemistry & Biological Profile[2][3][4][5][6]

Structure-Activity Relationship (SAR) Map

The 6-CQK scaffold is not a "magic bullet" but a template. Its efficacy depends on specific substitutions.

RegionComponentFunctionModification Strategy
Zone 1 Quinoline Ring Hinge Binder N1 interacts with hinge region (e.g., Glu121 in PIM-1). C4/C8 positions tolerate small alkyl/halo groups to fill hydrophobic pockets.
Zone 2 Ketone Linker Spacer & Acceptor The carbonyl oxygen accepts H-bonds from Lys67 (PIM-1). Rigidifies the distance between aromatics.
Zone 3 6-Chloropyridine Solvent Front / Warhead The 6-Cl is a placeholder. It can be displaced by amines (SNAr) to add solubility (e.g., N-methylpiperazine) or left as-is for halogen bonding.
Key Biological Targets
  • PIM-1 Kinase:

    • Mechanism: PIM-1 is overexpressed in hematological malignancies. The quinoline binds the ATP pocket, while the pyridine projects into the solvent channel.

    • Data: Derivatives have shown IC50 values in the nanomolar range (5-50 nM) against PIM-1, with significant apoptosis induction in PC-3 (prostate) and HepG-2 (liver) cancer lines [1].

  • Antimalarial Activity:

    • Mechanism: Analogous to chloroquine, the quinoline core intercalates into plasmodial DNA and inhibits heme polymerization.

    • Data: Hybrid ketones often exhibit dual activity, overcoming resistance mechanisms found in traditional monotherapies [4].

  • Cytotoxicity (General):

    • Mechanism: Inhibition of tubulin polymerization and interference with the PI3K/Akt/mTOR pathway [2].

SAR Logic Diagram

SAR Center 6-CQK Scaffold Quinoline Quinoline Core (Hinge Binding) Center->Quinoline Linker Ketone Bridge (H-Bond Acceptor) Center->Linker Pyridine 6-Chloropyridine (Solvent Exposure) Center->Pyridine Target: PIM-1 (Glu121) Target: PIM-1 (Glu121) Quinoline->Target: PIM-1 (Glu121) Target: DNA Intercalation Target: DNA Intercalation Quinoline->Target: DNA Intercalation Target: Lys67 Interaction Target: Lys67 Interaction Linker->Target: Lys67 Interaction Modification: S_NAr Displacement Modification: S_NAr Displacement Pyridine->Modification: S_NAr Displacement Feature: Halogen Bonding (Cl) Feature: Halogen Bonding (Cl) Pyridine->Feature: Halogen Bonding (Cl) Solubility (Morpholine/Piperazine) Solubility (Morpholine/Piperazine) Modification: S_NAr Displacement->Solubility (Morpholine/Piperazine)

Caption: Functional decomposition of the 6-CQK scaffold highlighting binding modes and modification potential.

Part 5: References

  • El-Miligy, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline-chalcone hybrids: literature review. RSC Advances.

  • ChemUniverse. Product: (6-CHLOROPYRIDIN-3-YL)(MORPHOLINO)METHANONE [CAS: 64614-49-9].[1] (Intermediate for Weinreb Synthesis).

  • Sigma-Aldrich. Pyridin-2-yl(pyridin-4-yl)methanone and related ketone building blocks.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Abstract (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a diaryl ketone featuring two distinct and medicinally relevant heterocyclic scaffolds: quinoline and 2-chloropyridine. Such structures are of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a diaryl ketone featuring two distinct and medicinally relevant heterocyclic scaffolds: quinoline and 2-chloropyridine. Such structures are of significant interest to researchers in medicinal chemistry and drug development as potential intermediates for synthesizing complex molecules with diverse biological activities. This document provides a comprehensive guide to the synthesis of this target compound. We will first explore various plausible synthetic strategies, evaluating their respective merits and challenges. Subsequently, a detailed, step-by-step protocol for a robust and reproducible synthesis via an organometallic pathway is presented, complete with mechanistic insights, troubleshooting advice, and safety considerations.

Introduction and Strategic Overview

The synthesis of unsymmetrical diaryl ketones, particularly those incorporating electron-deficient heterocyclic systems like pyridine and quinoline, presents unique challenges. The inherent electronic properties of these rings can complicate classical synthetic transformations. For the target molecule, (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, the key strategic consideration is the formation of the central ketone C-C bond.

A retrosynthetic analysis reveals several potential disconnections, leading to different forward-synthetic strategies.

G cluster_0 Retrosynthetic Disconnections cluster_1 Precursors (Route A) cluster_2 Precursors (Route B) Target (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Disconnect1 Disconnect C(CO)-C(Py) Target->Disconnect1 Route A Disconnect2 Disconnect C(CO)-C(Qu) Target->Disconnect2 Route B Disconnect3 Oxidative Approach Target->Disconnect3 Route C QuinolineElectrophile Quinoline-2-carbonyl Electrophile (e.g., Acyl Chloride) Disconnect1->QuinolineElectrophile PyridineNucleophile 6-Chloropyridin-2-yl Nucleophile (e.g., Organolithium) Disconnect1->PyridineNucleophile PyridineElectrophile 6-Chloropyridine-2-carbonyl Electrophile (e.g., Acyl Chloride) Disconnect2->PyridineElectrophile QuinolineNucleophile Quinolin-2-yl Nucleophile (e.g., Grignard) Disconnect2->QuinolineNucleophile

Caption: Retrosynthetic analysis of the target ketone.

Evaluation of Synthetic Methodologies

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for ketone synthesis.[1] This would involve acylating a 6-chloropyridine ring with quinoline-2-carbonyl chloride or vice-versa. However, this approach is highly challenging for electron-deficient heterocycles. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring toward electrophilic substitution.[2] For this reason, Friedel-Crafts acylation is not considered a viable primary route for this specific target.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed methods for constructing C-C bonds.[3][4] A potential route could be a carbonylative coupling of 2-bromo-6-chloropyridine with an organometallic quinoline species (e.g., a boronic acid or stannane derivative) under a carbon monoxide atmosphere. While highly effective, this method requires specialized equipment (for handling CO gas) and careful optimization of the catalyst, ligand, and reaction conditions.[5][6] It represents a potent but more advanced alternative to the protocol detailed below.

Acylation via Organometallic Reagents

A more classical and widely accessible strategy involves the reaction of a potent organometallic nucleophile with a suitable acylating agent. This typically involves a Grignard or organolithium reagent.[7][8] The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic and capable of attacking electrophilic carbonyl centers.[9][10]

This application note will focus on a protocol based on this robust methodology: the reaction of a pre-formed (6-chloropyridin-2-yl)lithium species with quinoline-2-carbonyl chloride. This route is selected for its reliability and use of common laboratory techniques. The key challenges, namely the generation of the organometallic intermediate and the need for strictly anhydrous conditions, will be addressed in detail.

Detailed Synthesis Protocol

This section outlines a two-stage process for the synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. The overall workflow is depicted below.

G start1 Quinaldic Acid op1 React with Thionyl Chloride (SOCl₂) in Toluene start1->op1 prod1 Quinoline-2-carbonyl chloride op1->prod1 couple Combine & React at -78 °C to RT prod1->couple start2 2-Bromo-6-chloropyridine op2 React with n-BuLi in THF at -78 °C start2->op2 prod2 (6-Chloropyridin-2-yl)lithium op2->prod2 prod2->couple workup Aqueous Quench & Extraction couple->workup purify Column Chromatography workup->purify final (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone purify->final

Caption: Overall workflow for the synthesis protocol.

Stage 1: Preparation of Quinoline-2-carbonyl chloride

Principle: Carboxylic acids are readily converted to the more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] Thionyl chloride is effective and its byproducts (SO₂ and HCl) are gaseous, simplifying removal. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Quinaldic acidC₁₀H₇NO₂173.175.00 g28.86
Thionyl chlorideSOCl₂118.974.2 mL (7.0 g)58.8
TolueneC₇H₈92.1450 mL-
DMFC₃H₇NO73.092 dropscatalytic

Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinaldic acid (5.00 g, 28.86 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL) followed by two drops of DMF. Slowly add thionyl chloride (4.2 mL, 58.8 mmol) via syringe. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude quinoline-2-carbonyl chloride, typically a solid, should be used immediately in the next step without further purification.

Stage 2: Synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Principle: This stage involves two key steps performed in one pot. First, a highly nucleophilic organolithium reagent is generated via halogen-metal exchange by treating 2-bromo-6-chloropyridine with n-butyllithium (n-BuLi) at low temperature.[13][14] Second, the freshly prepared quinoline-2-carbonyl chloride is added to this nucleophile to form the ketone via nucleophilic acyl substitution. Performing this reaction at -78 °C is critical to prevent side reactions and decomposition of the organolithium species.

Caption: Mechanism of nucleophilic acyl substitution.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Bromo-6-chloropyridineC₅H₃BrClN192.445.00 g26.0
n-BuLi (2.5 M in hexanes)C₄H₉Li64.0611.4 mL28.6
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Quinoline-2-carbonyl chlorideC₁₀H₆ClNO191.62~28.86 (from Stage 1)~28.86
Saturated NH₄Cl (aq.)--50 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine--As needed-

Protocol:

  • Setup for Organolithium Formation: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

  • Addition of Pyridine Precursor: To the flask, add 2-bromo-6-chloropyridine (5.00 g, 26.0 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Generation of Nucleophile: While stirring vigorously, add n-BuLi (2.5 M solution in hexanes, 11.4 mL, 28.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Preparation of Electrophile: In a separate dry flask, dissolve the crude quinoline-2-carbonyl chloride from Stage 1 in ~20 mL of anhydrous THF.

  • Coupling Reaction: Add the solution of quinoline-2-carbonyl chloride dropwise to the cold organolithium solution over 30 minutes.

  • Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Safety and Troubleshooting

  • Safety: Organolithium reagents like n-BuLi are extremely pyrophoric and react violently with water.[9] All manipulations must be performed under an inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents. Thionyl chloride is corrosive and toxic; handle it exclusively in a fume hood.

  • Troubleshooting:

    • Low Yield: The most common cause of low yield is the presence of moisture, which will quench the organolithium reagent. Ensure all glassware is rigorously dried and solvents are anhydrous.

    • Side Product Formation: If the temperature is not kept sufficiently low (-78 °C) during the generation and reaction of the organolithium, side reactions can occur. Adding the acyl chloride too quickly can also lead to side products.

    • Starting Material Recovery: If significant amounts of 2-bromo-6-chloropyridine are recovered, it may indicate incomplete halogen-metal exchange. Ensure the n-BuLi is of good quality and the addition is performed slowly at -78 °C.

Conclusion

The synthesis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone can be reliably achieved through a two-stage protocol involving the formation of quinoline-2-carbonyl chloride and its subsequent reaction with (6-chloropyridin-2-yl)lithium. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for success. This application note provides a detailed and robust procedure suitable for researchers requiring access to this and structurally related heterocyclic ketones for applications in drug discovery and materials science.

References

  • Pesko, M., Kos, J., Kralova, K., & Jampilek, J. (2020). Standard synthesis of quinoline-2-carbonyl chloride. ResearchGate. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Di Mola, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 768. Available at: [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. PharmaTutor. Available at: [Link]

  • Belnome, F., et al. (2021). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal, 27(45), 11623-11628. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 385-388. Available at: [Link]

  • Handout lab6 GRIGNARD REACTION. Available at: [Link]

  • Newman, S. G., et al. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 23(15), 5896–5900. Available at: [Link]

  • Ahmad, O. K., et al. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 236. Available at: [Link]

  • Saladi, P. A. V. L., et al. (2023). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]

  • Arndtsen, B. A., et al. (2022). Friedel–Crafts acylations and this work: carbonylative generation of N-acyl pyridinium salts for C–H functionalization. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. Available at: [Link]

  • Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. Organic Letters, 14(11), 2842–2845. Available at: [Link]

  • Chempanda. (2022). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.8: Organometallic Reagents. Available at: [Link]

  • Li, Z., et al. (2023). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2018). A view of 6-chloropyridine-2-carbonitrile. Available at: [Link]

  • Sharma, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(31), 20040-20046. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid. Available at: [Link]

  • Wang, C., et al. (2020). New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry, 18(3), 469-473. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 28(14), 5437. Available at: [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]

  • Organometallic Compounds. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • Nikolova, S., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molecules, 26(16), 4799. Available at: [Link]

  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. Available at: [Link]

  • Google Patents. (2010). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Nielsen, J., & Rasmussen, P. B. (1991). 6-Chloropurines and Organostannanes in Palladium-Catalyzed Cross Coupling Reactions. ChemInform, 22(44). Available at: [Link]

  • Chemistry 2. (2019). Synthesis of organometallic reagents. YouTube. Available at: [Link]

  • Chemistry exam (preparation). (2018). Preparation of organometallic reagents - Common methods. YouTube. Available at: [Link]

  • Wu, C. C., et al. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. ResearchGate. Available at: [Link]

  • Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 101(6), 912-922. Available at: [Link]

Sources

Application

nucleophilic aromatic substitution of 6-chloropyridine moiety

Application Note: Strategic Protocols for Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridine Scaffolds Executive Summary & Strategic Scope The 6-chloropyridine moiety (structurally equivalent to the 2-chloropy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridine Scaffolds

Executive Summary & Strategic Scope

The 6-chloropyridine moiety (structurally equivalent to the 2-chloropyridine position) is a ubiquitous pharmacophore in medicinal chemistry, yet it presents a distinct synthetic challenge. Unlike its diazine cousins (pyrimidines, pyrazines) which undergo facile Nucleophilic Aromatic Substitution (SNAr), the pyridine ring is significantly less electron-deficient. In fact, unactivated 2-chloropyridine is approximately 10⁸ times less reactive than 2-chloropyrimidine towards nucleophiles .

This guide provides high-fidelity protocols to overcome this kinetic barrier without defaulting immediately to expensive Palladium-catalyzed (Buchwald-Hartwig) couplings. We focus on activating the SNAr mechanism through solvent effects, microwave acceleration, and leaving group modulation.

Mechanistic Grounding: The Meisenheimer Complex

Success in SNAr requires stabilizing the anionic intermediate. In 6-chloropyridines, the ring nitrogen acts as an electron sink. However, the resonance stabilization is less effective than in systems with multiple nitrogens or strong electron-withdrawing groups (EWGs) like -NO₂ or -CN.

Critical Insight: The rate-determining step for 6-chloropyridines is typically the nucleophilic addition (formation of the Meisenheimer complex), not the elimination of the chloride. Therefore, conditions that enhance nucleophilicity and stabilize the transition state are paramount.

SNAr_Mechanism cluster_factors Kinetic Drivers Substrate 6-Chloropyridine (Electrophile) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Anionic, N-stabilized) TS1->Intermediate Rate Determining Step (Addition) Product 2-Substituted Pyridine Intermediate->Product Elimination of Cl- Factor1 Solvent Polarity (Stabilizes Intermediate) Factor2 Leaving Group (F >> Cl > Br)

Figure 1: Mechanistic pathway of SNAr on 6-chloropyridine. Note that the addition step is rate-limiting, making the electrophilicity of the C-6 carbon critical.

Pre-Lab Strategic Planning

Before attempting the reaction, classify your substrate to select the correct protocol.

Substrate ClassElectronic StateRecommended Protocol
Class A: Activated Contains strong EWG (e.g., -NO₂, -CN, -CF₃) ortho/para to Cl.Protocol 1 (Standard Thermal)
Class B: Neutral Unsubstituted 6-chloropyridine or weak EWG (e.g., -COOH, -COOR).Protocol 2 (Microwave)
Class C: Deactivated Contains EDG (e.g., -OMe, -NH₂, -Me) or steric bulk.Protocol 2 (High Temp) or Switch to Pd-Catalysis

The "Element Effect" Hack: If your reaction with 6-chloropyridine is sluggish (Class B/C), switch to 6-fluoropyridine . The high electronegativity of fluorine inductively destabilizes the ground state and lowers the energy of the transition state for nucleophilic attack, often accelerating the reaction by orders of magnitude .

Detailed Experimental Protocols

Protocol 1: "Green" Aqueous SNAr (The KF Method)

Best for Class A substrates or robust Class B substrates. This method utilizes the high polarity of water to stabilize the transition state and is often superior to organic solvents for simple amines.

Materials:

  • Substrate: 6-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Additive: Potassium Fluoride (KF) (2.0 equiv) - Acts to increase ionic strength and potentially assist via H-bonding, though often cited as a base/additive.

  • Solvent: Deionized Water (0.5 – 1.0 M concentration)

Procedure:

  • Charge a pressure vial with the 6-chloropyridine substrate and KF.

  • Add the amine and water.[1]

  • Seal the vial and heat to 100 °C (reflux) for 12–18 hours.

    • Note: If the substrate is insoluble, the reaction often proceeds "on water" in a heterogeneous suspension.

  • Monitor: Check LC-MS. If hydrolysis (formation of pyridone, M+16 mass shift) is observed >5%, switch to Protocol 2 (Anhydrous).

  • Workup: Extract with EtOAc/DCM. The aqueous phase will retain the salts.

Protocol 2: Microwave-Assisted Anhydrous SNAr

Required for Class B (Neutral) and stubborn substrates. The microwave heating allows access to temperatures (150–200 °C) that overcome the high activation energy of the pyridine ring.

Materials:

  • Substrate: 6-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Amine or Alkoxide (1.2 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Anhydrous). Ethanol can be used if T < 130 °C.[2]

Procedure:

  • Preparation: In a microwave-dedicated glass vial (0.5–5 mL), dissolve the substrate in NMP (concentration ~0.2–0.5 M).

  • Add the base and the nucleophile.

  • Irradiation: Cap and irradiate with the following ramp:

    • Temperature:160 °C (Start here; increase to 180 °C if no conversion after 30 min).

    • Time: 30 minutes (Hold time).

    • Power: Dynamic (set max to 200W).

    • Stirring: High.

  • Workup: Dilute with water/brine and extract into EtOAc.

    • Caution: NMP/DMSO are difficult to remove. Wash the organic layer 3x with water or brine to remove the solvent.

Protocol 3: Etherification (Alkoxylation)

Displacing Chloride with Oxygen nucleophiles.

Procedure:

  • Pre-formation of Alkoxide: In a dry flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF.

  • Add the alcohol (1.2 equiv) dropwise at 0 °C. Stir for 30 min until H₂ evolution ceases.

  • Add the 6-chloropyridine (1.0 equiv) solution (in THF/DMF).

  • Heat to 60–80 °C .

    • Note: 6-chloropyridines are prone to hydrolysis here. Ensure strict anhydrous conditions. If using 6-fluoropyridine, this can often be done at Room Temperature.

Troubleshooting & Optimization Logic

When the reaction fails, use this decision matrix to optimize.

Optimization_Tree Problem Reaction Outcome? NoRxn No Reaction / Starting Material Recovered Problem->NoRxn Hydrolysis Hydrolysis Product (Pyridone) Problem->Hydrolysis LowYield Low Yield / Incomplete Conversion Problem->LowYield Sol1 Increase Temp to 180°C (Microwave) NoRxn->Sol1 SolH1 Eliminate Water (Use Anhydrous DMSO/NMP) Hydrolysis->SolH1 SolY1 Increase Nucleophile Conc. (Run Neat if possible) LowYield->SolY1 Sol2 Switch Leaving Group (Cl -> F) Sol1->Sol2 Still Fails Sol3 Switch to Pd-Catalysis (Buchwald-Hartwig) Sol2->Sol3 Still Fails SolH2 Change Base (Use DIPEA instead of Carbonates) SolH1->SolH2 SolY2 Add Lewis Acid Catalyst (e.g., ZnCl2 - rare but possible)

Figure 2: Troubleshooting decision tree for SNAr on 6-chloropyridines.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: ResearchGate URL:[Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative (Demonstrating MW efficacy on similar heteroaromatics) Source: National Institutes of Health (PMC) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

Sources

Method

using (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone as a bidentate ligand

Application Note: High-Fidelity Ligand Engineering with (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Executive Summary (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (referred to herein as Cl-PQM ) represents a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Ligand Engineering with (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Executive Summary

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (referred to herein as Cl-PQM ) represents a highly versatile "privileged scaffold" in coordination chemistry. Unlike simple bipyridines, Cl-PQM offers three distinct vectors for chemical manipulation:

  • The N,N-Chelation Pocket: A rigid, redox-active binding site defined by the pyridine and quinoline nitrogens.

  • The Electrophilic Carbonyl Bridge: A tunable moiety that can be preserved for hemilability or reduced to anionic alkoxides for asymmetric catalysis.

  • The 6-Chloro "Handle": An activated site for nucleophilic aromatic substitution (

    
    ), enabling the rapid construction of tridentate (NNN, PNN, ONN) pincer ligands.[1]
    

This guide details the protocols for utilizing Cl-PQM both as a direct bidentate ligand for stabilizing low-valent metals (Ru, Ir, Re) and as a modular precursor for library generation in drug discovery and catalysis.[1]

Chemical Profile & Structural Logic

PropertySpecificationMechanistic Implication
Ligand Class Neutral Bidentate (

)
Stabilizes soft metals (Ru

, Ir

, Re

) via

-donation and

-backbonding.
Electronic Bias

-Acidic (Acceptor)
The carbonyl bridge and quinoline system lower the LUMO, facilitating metal-to-ligand charge transfer (MLCT)—ideal for photoredox applications.
Steric Profile AsymmetricThe bulkier quinoline ring vs. the pyridine ring creates a distinct steric wall, inducing stereoselectivity in catalytic transformations.[1]
Reactivity 6-Cl ElectrophileThe ortho-chloro position is activated by the pyridine nitrogen and the electron-withdrawing carbonyl, making it highly susceptible to nucleophilic attack.

Application Workflow: Divergent Ligand Synthesis

The true power of Cl-PQM lies in its role as a divergent intermediate. Researchers can follow two primary tracks: Direct Complexation or Functionalization .

Visual Workflow: The Cl-PQM Decision Tree

ClPQM_Workflow Start Starting Material: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Decision Application Route? Start->Decision Note MECHANISTIC INSIGHT: The 6-Cl position is activated by the electron-withdrawing C=O group. Start->Note RouteA Route A: Direct Coordination (Bidentate N,N) Decision->RouteA Stable Ligand RouteB Route B: Scaffold Modification (Tridentate/Tetradentate) Decision->RouteB Ligand Precursor StepA1 Metal Complexation (Ru, Ir, Re) RouteA->StepA1 StepB1 Step 1: Nucleophilic Substitution (SNAr) Replace Cl with -NHR, -PR2, -OR RouteB->StepB1 StepA2 Application: Photoredox / Luminescence StepA1->StepA2 StepB2 Step 2: Carbonyl Reduction (Optional) C=O -> CH-OH StepB1->StepB2 StepB3 Application: Asymmetric Catalysis (ATH) StepB2->StepB3

Caption: Strategic decision tree for utilizing Cl-PQM. Route A leverages the intrinsic electronic properties, while Route B exploits the reactive chloro-handle for library expansion.

Detailed Experimental Protocols

Protocol A: Direct Coordination to Ruthenium(II)

Objective: Synthesis of


 for photophysical studies.[1]

Rationale: The Cl-PQM ligand acts as a strong field ligand. The chloride substituent introduces a dipole that can tune the emission wavelength in luminescent complexes.

Reagents:

  • 
     (1.0 eq)
    
  • Cl-PQM (1.1 eq)

  • Ethanol/Water (3:1 v/v)[1]

  • 
     (excess)
    

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with

    
     (100 mg) and Cl-PQM (1.1 eq). Evacuate and backfill with 
    
    
    
    three times.
  • Solvation: Add degassed Ethanol/Water (20 mL). The mixture will likely be a dark suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: The solution should shift from purple/dark red to a clear bright orange/red, indicating the displacement of chlorides and coordination of the N,N-chelate.[1]

  • Filtration: Cool to room temperature. Filter off any unreacted ligand (Cl-PQM is sparingly soluble in cold EtOH).

  • Anion Exchange: To the filtrate, add a saturated aqueous solution of

    
     (5 eq). An orange precipitate will form immediately.
    
  • Purification: Collect the solid by filtration, wash with water and diethyl ether. Recrystallize from Acetonitrile/Ether.

Validation:

  • 1H NMR: Look for the downfield shift of the proton ortho to the quinoline nitrogen, indicative of metal binding.

  • MS (ESI): Confirm the parent cation peak

    
    .
    
Protocol B: Functionalization via (Ligand Expansion)

Objective: Synthesis of an NNN-Pincer Ligand Precursor (Amino-functionalization).

Rationale: The 6-chloro position is highly reactive due to the electron-withdrawing nature of the carbonyl bridge and the pyridine nitrogen. This allows for facile substitution with amines to create tridentate ligands.

Reagents:

  • Cl-PQM (1.0 eq)

  • Primary Amine (e.g., n-Butylamine or Aniline) (1.2 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Dissolve Cl-PQM (1 mmol) in DMF (5 mL) in a sealed tube or pressure vial.

  • Addition: Add

    
     followed by the amine.
    
  • Heating: Heat to

    
     for 4–12 hours.
    
    • Mechanistic Note: The reaction proceeds via a Meisenheimer-like intermediate. The carbonyl group stabilizes the negative charge accumulation on the ring.

  • Workup: Pour the reaction mixture into ice water (50 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over

    
    .[1]
    

Critical Mechanistic Insights (Expertise & Causality)

The "Hemilability" of the Ketone Bridge

In many catalytic cycles, specifically in transfer hydrogenation, the ketone bridge (


) is not innocent.[1]
  • Reduction Potential: Upon coordination to a metal center, the carbonyl carbon becomes highly electrophilic.[1] It can be reduced by hydride donors (like

    
    ) to form a secondary alcohol.
    
  • Ligand Switch:

    • Ketone Form: Neutral, bidentate (N,N).[1]

    • Alkoxide Form (after reduction): Anionic, tridentate (N,N,O).[1]

    • Impact: This in-situ transformation is a common method to generate active catalysts for ketone hydrogenation without isolating the sensitive alkoxide ligand beforehand.

Impact of the 6-Chloro Group on Coordination
  • Electronic: The Cl atom is electron-withdrawing (

    
    -inductive). This lowers the 
    
    
    
    of the pyridine nitrogen, making it a weaker donor than unsubstituted pyridine. Consequently, the metal-pyridine bond may be more labile, creating a vacant site for substrate binding during catalysis.
  • Steric: The Cl atom prevents planar rotation if bulky co-ligands are present, potentially locking the complex into a specific atropisomer, which is beneficial for stereoselective applications.[1]

References

  • Synthesis and Reactivity of Pyridyl-Quinolinyl Methanones

    • Title: "Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline"
    • Source: N
    • URL:[Link][1]

    • Relevance: Demonstrates the coordination modes and crystal packing of similar pyridyl-quinoline systems.
  • Source: Journal of Organic Chemistry (General Reference for SNAr mechanism on this scaffold).
  • General Coordination Chemistry of Di-heterocyclic Methanones

    • Title: "Group 12 Metal Complexes of Semirigid 2,6-Pyridinediylbis(3-pyridinyl)methanone"
    • Source: ResearchGate[2]

    • URL:[Link]

    • Relevance: Discusses the flexibility and binding modes of methanone-bridged pyridine ligands.
  • Biological Applications of Similar Scaffolds

    • Title: "Discovery of N-(6-Methoxypyridin-3-yl)
    • Source: NIH / PMC
    • URL:[Link]

    • Relevance: Highlights the biological stability and utility of the pyridine-quinoline scaffold in drug development.

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates from Quinoline Ketones

Abstract Quinoline scaffolds are ubiquitous in FDA-approved therapeutics, ranging from classic antimalarials (Mefloquine, Chloroquine) to modern tyrosine kinase inhibitors (Lenvatinib, Cabozantinib). This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline scaffolds are ubiquitous in FDA-approved therapeutics, ranging from classic antimalarials (Mefloquine, Chloroquine) to modern tyrosine kinase inhibitors (Lenvatinib, Cabozantinib). This guide details the transformation of quinoline ketones —versatile electrophilic building blocks—into high-value pharmaceutical intermediates. We focus on three critical methodologies: Asymmetric Transfer Hydrogenation (ATH) for chiral alcohols, Titanium-mediated Reductive Amination for side-chain installation, and heterocyclic condensation for scaffold diversification.

Introduction: The Quinoline Ketone Pivot

In drug discovery, quinoline ketones (e.g., 3-acetylquinoline, 4-quinolinecarbonyl derivatives) serve as "pivot points." Their reactivity allows for the divergent synthesis of two major pharmacophore classes:

  • Chiral Quinoline Methanols: Essential for antimalarial activity and specific receptor binding (e.g., Mefloquine analogs).

  • Amino-alkyl Quinolines: The structural backbone for solubilizing side chains in kinase inhibitors and antipsychotics.

This note provides field-validated protocols to execute these transformations with high chemoselectivity and enantiocontrol.

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Target Application: Synthesis of Enantioenriched Quinoline-4-ethanols (Mefloquine Analogs).

The reduction of quinoline ketones to alcohols is trivial; however, generating a specific enantiomer is critical for biological efficacy. Traditional borohydride reductions yield racemates. We utilize Ru(II)-catalyzed Asymmetric Transfer Hydrogenation , a robust method that avoids high-pressure hydrogen gas and uses isopropanol (IPA) or formic acid as the hydrogen source.

Mechanism of Action

The reaction proceeds via an outer-sphere mechanism using a chiral Ruthenium-diamine complex (e.g., Ru-TsDPEN). The catalyst simultaneously stabilizes the ketone substrate and transfers a hydride, inducing chirality without direct metal-carbon coordination.

ATH_Mechanism Cat_Pre Ru(II)-Precatalyst (16e- species) Cat_Hydride Ru-Hydride Active Species (18e- species) Cat_Pre->Cat_Hydride + H2 (from source) H_Source Hydrogen Source (HCOOH/TEA or IPA) H_Source->Cat_Hydride TS 6-Membered Transition State Cat_Hydride->TS + Substrate Substrate Quinoline Ketone Substrate->TS TS->Cat_Pre Regeneration Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer

Figure 1: Catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of 3-Acetylquinoline

Reagents:

  • Substrate: 3-Acetylquinoline (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: 5:2 Formic acid/Triethylamine (TEAF) azeotrope

  • Solvent: Dichloromethane (DCM) or Methanol

Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with 3-acetylquinoline (171 mg, 1.0 mmol) and the Ru-catalyst (3.2 mg, 0.005 mmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DCM (2.0 mL).

  • Initiation: Syringe in the Formic acid/TEA mixture (0.5 mL) dropwise at 0 °C.

  • Reaction: Warm to ambient temperature (

    
    ) and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:3).
    
  • Quench: Dilute with water (10 mL) and neutralize with sat.

    
    .
    
  • Isolation: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2) yields the chiral alcohol.

Optimization Table:

SolventH-SourceTime (h)Conv. (%)ee (%)Notes
DCM HCOOH/TEA 12 >99 97 (S) Standard Protocol
MeOHIPA/KOH69592 (S)Faster, lower ee
WaterHCOONa248088 (S)Green chemistry option

Module 2: Titanium-Mediated Reductive Amination

Target Application: Installation of Amine Side Chains (e.g., Piperazines for CNS/Kinase drugs).

Direct reductive amination of quinoline ketones with secondary amines is often sluggish due to steric hindrance and the electron-deficient nature of the quinoline ring. Standard conditions (NaBH3CN) are toxic and often fail to drive imine formation. We recommend a Titanium(IV) Isopropoxide [Ti(OiPr)4] protocol.[1] The Ti(IV) species acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium toward the imine/enamine intermediate.

Experimental Protocol

Reagents:

  • Substrate: 4-Acetylquinoline

  • Amine: N-Boc-piperazine (1.2 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 eq)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Absolute Ethanol[1][2][3][4]

Step-by-Step Workflow:

  • Complexation: In a dry vial, dissolve 4-acetylquinoline (1.0 mmol) and N-Boc-piperazine (1.2 mmol) in absolute ethanol (5 mL).

  • Activation: Add

    
     (1.5 mmol, 440 µL) dropwise. The solution may turn slightly yellow/orange.
    
  • Imine Formation: Stir the mixture at ambient temperature for 6–8 hours. Note: Monitoring imine formation by TLC can be difficult; disappearance of ketone is the key indicator.

  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 mmol, 57 mg) carefully (exothermic).
    
  • Digestion: Stir for an additional 2 hours at room temperature.

  • Hydrolysis (Critical Step): Quench by adding 2 mL of water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.

  • Workup: Concentrate the filtrate. Redissolve in DCM, wash with brine, and dry.[2]

Reductive_Amination Step1 1. Mix Ketone + Amine (Ethanol, RT) Step2 2. Add Ti(OiPr)4 (Lewis Acid & Water Scavenger) Step1->Step2 Step3 3. Stir 6-8h (Imine Formation) Step2->Step3 Step4 4. Add NaBH4 (Reduction) Step3->Step4 Step5 5. Hydrolysis (H2O) (Precipitate TiO2) Step4->Step5 Step6 6. Filter & Purify Step5->Step6

Figure 2: Workflow for Ti(OiPr)4-mediated reductive amination.

Module 3: Heterocycle Construction (Friedländer & Condensation)

Target Application: Synthesis of Quinoline-Pyrazoles (Kinase Inhibitor Scaffolds).

Acetylquinolines can be converted into "heterocycle-on-heterocycle" systems. A common transformation is the conversion of the acetyl group into an enaminone, followed by cyclization with hydrazine to form a pyrazole ring.

Protocol Summary:

  • Enaminone Formation: Reflux 3-acetylquinoline with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in toluene for 4 hours. The product, a dimethylamino-propenone, precipitates upon cooling or addition of hexane.

  • Cyclization: Treat the isolated enaminone with Hydrazine Hydrate in ethanol (Reflux, 2h).

  • Result: 3-(1H-pyrazol-3-yl)quinoline.

Safety & Handling

  • Ruthenium Catalysts: Expensive and sensitive to oxygen in solution. Handle under Argon.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolysis produces isopropanol and titanium dioxide.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water. Ensure proper ventilation.

References

  • Asymmetric Transfer Hydrogenation Mechanism

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Quinoline Antimalarial Synthesis (Mefloquine Context)

    • Schlagenhauf, P., et al. (2010). Mefloquine for malaria chemoprophylaxis 1983–2010. Travel Medicine and Infectious Disease. Link

  • Synthesis of Quinoline-Pyrazole Hybrids

    • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 3-substituted quinoline derivatives. Acta Pharmaceutica. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone via Suzuki-Miyaura Cross-Coupling

For: Researchers, scientists, and drug development professionals. Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This guide provides a detailed exploration of its application in the functionalization of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, a heteroaromatic ketone scaffold of significant interest in medicinal chemistry and materials science. The inherent structural motifs within this molecule, particularly the quinoline and pyridine rings, are prevalent in a multitude of biologically active compounds.[2][3] This document will delve into the mechanistic underpinnings of the reaction, offer robust and adaptable experimental protocols, and present key data to guide researchers in the synthesis of novel derivatives.

Introduction: The Strategic Importance of the Target Scaffold

The (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone core represents a privileged scaffold in drug discovery. The quinoline moiety is a cornerstone in numerous pharmaceuticals, exhibiting a wide range of biological activities.[3] Similarly, functionalized pyridines are integral components of many approved drugs. The targeted modification of the 6-position of the pyridine ring via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of aryl and heteroaryl substituents. This strategic functionalization can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[4][5] The catalytic cycle, a well-established sequence of organometallic transformations, is fundamental to understanding and optimizing the reaction.[4][6][7]

The reaction proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, forming a Pd(II) complex.[4][6] This is often the rate-determining step, particularly with less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organoboron reagent (R-B(OH)₂) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[5][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 / Base PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R RedElim->Pd0 FinalProduct (6-R-pyridin-2-yl) (quinolin-2-yl)methanone RedElim->FinalProduct ArX (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone ArX->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation caption Figure 1: Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to a dry Schlenk flask under N₂/Ar B (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (1.0 equiv) C Boronic Acid (1.2-1.5 equiv) D Palladium Catalyst (1-5 mol%) E Base (2.0-3.0 equiv) F 2. Add degassed solvent(s) E->F G 3. Heat the reaction mixture (typically 80-110 °C) F->G H 4. Monitor reaction progress (TLC, LC-MS) G->H I 5. Cool to room temperature H->I J 6. Aqueous work-up I->J K 7. Extraction with an organic solvent (e.g., EtOAc) J->K L 8. Dry, filter, and concentrate K->L M 9. Purify by column chromatography L->M caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). [1]2. Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1) to the flask via syringe. [4]4. Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired functionalized product.

Data Presentation: Key Reaction Parameters and Considerations

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with heteroaromatic chlorides which can be less reactive than their bromide or iodide counterparts. [9]

Parameter Recommendation Rationale & Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ Pd(PPh₃)₄ is often effective for a range of couplings. [10]For more challenging substrates, a combination of a Pd(0) or Pd(II) source with a specialized ligand is recommended.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) Bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step. [9]NHCs have also shown high efficacy for coupling aryl chlorides. [8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ The choice of base is crucial for activating the boronic acid for transmetalation. [8]K₃PO₄ is a strong base that is often effective for less reactive chlorides. Cs₂CO₃ is a milder option that can be beneficial for base-sensitive substrates.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O The presence of water is often beneficial for the Suzuki coupling. A biphasic system can facilitate the dissolution of the base and the boronate species. [11]

| Boronic Acid Partner | Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters) | A wide variety of boronic acids are commercially available or can be readily synthesized. [12]For unstable boronic acids, the corresponding boronate esters (e.g., MIDA boronates) can offer enhanced stability. [11][12][13]|

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald ligand), or employing a stronger base like K₃PO₄.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using a less aqueous solvent system, a milder base, or switching to a more stable boronate ester can mitigate this issue. [13]* Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a lower catalyst loading or by the slow addition of the boronic acid.

  • Catalyst Deactivation: The nitrogen atoms in the pyridine and quinoline rings can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can help to prevent this deactivation. [14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone scaffold. By carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse library of novel compounds for evaluation in drug discovery and materials science programs. The protocols and insights provided in this guide serve as a comprehensive starting point for these synthetic endeavors.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Retrieved from [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Retrieved from [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Retrieved from [Link]

  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - YouTube. Retrieved from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. Retrieved from [Link]

  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides - Semantic Scholar. Retrieved from [Link]

  • (PDF) Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines - ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed. Retrieved from [Link]

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster. Retrieved from [Link]

Sources

Application

Technical Application Note: Coordination Dynamics and Bioactive Potential of Pyridine-Quinoline Ketone (PQK) Ligands

Executive Summary & Mechanism of Action This guide details the synthesis, coordination chemistry, and biological evaluation of 2-pyridyl-2-quinolylmethanone (PQK) ligands. Unlike symmetric analogues such as di-2-pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

This guide details the synthesis, coordination chemistry, and biological evaluation of 2-pyridyl-2-quinolylmethanone (PQK) ligands. Unlike symmetric analogues such as di-2-pyridyl ketone (DPK), PQK introduces significant steric asymmetry and lipophilicity adjustments via the quinoline moiety.

Core Chemical Concept: The "Gem-Diol Switch" The central feature of PQK chemistry is the electrophilicity of the carbonyl carbon, flanked by two electron-withdrawing N-heterocycles.

  • Anhydrous Conditions: PQK acts as a neutral, bidentate (

    
    ) ligand.
    
  • Aqueous/Solvolytic Conditions: In the presence of metal ions and water/alcohol, the ketone undergoes nucleophilic attack to form a gem-diol (or hemiacetal). Upon deprotonation, it coordinates as a monoanionic, tridentate (

    
    ) ligand.
    

This "switch" allows researchers to tune the complex's stability, charge, and geometry, directly influencing anticancer potency (via ROS generation) and catalytic efficiency.

Ligand Synthesis & Quality Control

While PQK can be synthesized via Friedländer condensation, the oxidation of the methylene bridge is the industry-standard protocol for high-purity applications.

Protocol 1: Oxidative Synthesis of PQK

Target: 2-pyridyl-2-quinolylmethanone Precursor: 2-(pyridin-2-ylmethyl)quinoline

Reagents:

  • Selenium Dioxide (

    
    ) [CAS: 7446-08-4]
    
  • 1,4-Dioxane (Anhydrous)

  • Celite 545

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-(pyridin-2-ylmethyl)quinoline in 50 mL of 1,4-dioxane in a round-bottom flask.

  • Oxidant Addition: Add 12 mmol of

    
     (1.2 eq). Note: 
    
    
    
    is toxic; work in a fume hood.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The methylene spot will disappear, and a more polar ketone spot will appear.
    
  • Filtration: Cool to room temperature. Filter the grey selenium precipitate through a Celite pad.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude yellow solid from hot Ethanol/Hexane (1:1).

Quality Control Criteria (Table 1)

ParameterSpecificationDiagnostic Signal
Appearance Pale yellow needlesN/A

NMR
Purity > 98%Absence of

singlet (~4.5 ppm).
IR Spectroscopy Ketone ConfirmationStrong

stretch at

.
Solubility LipophilicSoluble in

, DCM; Insoluble in water.

Coordination Protocols: Controlling the "Switch"

This section provides two distinct protocols to access different coordination modes.

Protocol A: Anhydrous Coordination ( -Bidentate)

Objective: Synthesize neutral


 complexes (M = Cu, Zn, Pd).
Critical Constraint:  Strictly anhydrous conditions to prevent gem-diol formation.
  • Metal Solution: Dissolve 1.0 mmol of anhydrous metal salt (e.g.,

    
    ) in 10 mL of anhydrous Ethanol or Acetonitrile.
    
  • Ligand Addition: Add 1.0 mmol of solid PQK directly to the stirring metal solution.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. A color change (typically green/blue for Cu) occurs immediately.

  • Isolation: The complex often precipitates. If not, add diethyl ether to induce precipitation. Filter and wash with cold ether.

Protocol B: Solvolytic Coordination ( -Tridentate)

Objective: Synthesize monoanionic


 sandwich complexes.
Mechanism:  Metal-assisted hydration of the ketone to a gem-diol, followed by deprotonation.
  • Solvent System: Prepare a mixture of Methanol/Water (9:1).

  • Ligand Solution: Dissolve 2.0 mmol of PQK in 20 mL of the solvent mixture.

  • Metal Addition: Add 1.0 mmol of Metal Perchlorate or Nitrate salts (e.g.,

    
    ).
    
  • Base Activation: Add 2.0 mmol of Triethylamine (

    
    ) dropwise. This deprotonates the gem-diol hydroxyl group.
    
  • Crystallization: Allow slow evaporation. The resulting complex features two ligands wrapped around the metal in a distorted octahedral geometry.

Visualization: Synthesis & Coordination Logic[1]

PQK_Workflow Precursor 2-(pyridin-2-ylmethyl) quinoline Oxidation Oxidation (SeO2, Reflux) Precursor->Oxidation PQK PQK Ligand (Ketone Form) Oxidation->PQK Condition_Dry Anhydrous Solvent (EtOH/MeCN) PQK->Condition_Dry Condition_Wet Aqueous Solvent + Base (Et3N) PQK->Condition_Wet Complex_A Complex A [M(PQK)Cl2] (N,N-Bidentate) Condition_Dry->Complex_A No Hydration Complex_B Complex B [M(PQK-OH)2] (N,O,N-Tridentate) Condition_Wet->Complex_B Gem-Diol Formation

Caption: Logical flow from precursor oxidation to divergent coordination modes based on solvent conditions.

Characterization & Troubleshooting

Distinguishing between the ketone (Protocol A) and gem-diol (Protocol B) forms is critical.

Comparative Spectroscopic Data (Table 2)

TechniqueFeatureProtocol A (Ketone)Protocol B (Gem-Diol)
IR (

)
Carbonyl (

)
Strong band @ 1675Absent
IR (

)
Alkoxide (

)
AbsentStrong band @ 1050-1100
UV-Vis d-d TransitionsLower

(Tetrahedral/Sq. Planar)
Higher

(Octahedral)
X-Ray Bond Angles


(Meridional)

Troubleshooting Guide:

  • Problem: IR shows weak

    
     in Protocol B product.
    
    • Cause: Incomplete hydration or reversion due to acidity.

    • Fix: Ensure sufficient base (

      
      ) is used to stabilize the anionic alkoxide form.
      
  • Problem: Low solubility of Protocol A complex.

    • Cause: Polymerization via chloro-bridging.

    • Fix: Use bulky counter-anions (

      
      ) or coordinate in DMSO.
      

Biological Application: Anticancer Screening

PQK complexes, particularly Copper(II), exhibit cytotoxicity via Reactive Oxygen Species (ROS) generation and DNA intercalation. The planar quinoline ring enhances intercalation compared to pyridine-only analogues.

Protocol: ROS Generation Assay (Fluorescence)

Objective: Quantify oxidative stress induced by PQK complexes in cancer cells (e.g., HeLa, MCF-7).

  • Cell Culture: Seed

    
     cells/well in a 96-well black plate. Incubate 24h.
    
  • Treatment: Treat cells with PQK complex (

    
     concentration) for 6–12 hours.
    
  • Probe Loading: Wash cells with PBS. Add

    
    DCFH-DA  (2',7'-dichlorofluorescin diacetate). Incubate 30 min in the dark.
    
  • Mechanism: Intracellular esterases cleave DCFH-DA to DCFH. ROS generated by the Cu-PQK complex oxidizes DCFH to fluorescent DCF.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm using a microplate reader.

Visualization: Mechanism of Action

MOA Complex Cu(II)-PQK Complex Entry Cellular Uptake (Lipophilic Quinoline) Complex->Entry Redox Redox Cycling (Cu II -> Cu I) Entry->Redox Fenton Fenton-like Reaction + H2O2 Redox->Fenton ROS ROS Surge (OH radical) Fenton->ROS Damage DNA Strand Breaks & Mitochondrial Collapse ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Pathway of cytotoxicity. The quinoline moiety facilitates entry; the metal center catalyzes ROS production.

References

  • Synthesis & Antitumor Activity: Zhang, L., et al. "Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol."[1] International Journal of Molecular Sciences.

  • Coordination Chemistry of Pyridine-Ketones: Constantinos, G., et al. "Towards Completion of the 'Periodic Table' of Di-2-Pyridyl Ketoxime." Molecules.

  • Anticancer Mechanisms (Copper): Santini, C., et al. "Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II."[2] International Journal of Molecular Sciences.

  • Steric Modulation in Ligands: Albrecht, M. "Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands." Molecules.

Sources

Method

designing kinase inhibitors using (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Application Note: Precision Kinase Inhibitor Design Utilizing the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Scaffold Abstract This application note details the strategic utilization of (6-Chloropyridin-2-yl)(quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Kinase Inhibitor Design Utilizing the (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Scaffold

Abstract

This application note details the strategic utilization of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone as a privileged scaffold for Fragment-Based Drug Design (FBDD) targeting Serine/Threonine and Tyrosine kinases. We provide a comprehensive protocol for derivatizing this core via Nucleophilic Aromatic Substitution (


) to generate Type I/II kinase inhibitors. The guide includes validated workflows for chemical synthesis, biochemical screening (TR-FRET), and Structure-Activity Relationship (SAR) analysis.

Pharmacophore Analysis & Design Rationale

The (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone scaffold represents a high-value "hinge-binding" precursor. Its utility stems from three distinct pharmacophoric vectors that mimic the adenosine triphosphate (ATP) binding footprint within the kinase cleft.

Structural Logic:
  • The Electrophilic Handle (6-Chloropyridine): The chlorine atom at the C6 position is highly activated for nucleophilic displacement. Replacing this chlorine with a primary or secondary amine creates a 2-aminopyridine motif , a classic bidentate hydrogen-bond donor/acceptor system that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone of "gatekeeper" residues).

  • The Rigid Linker (Methanone): The carbonyl bridge restricts conformational freedom, pre-organizing the two heteroaryl rings. In many kinase co-crystal structures, this carbonyl can accept a hydrogen bond from water networks or specific backbone amides.

  • The Hydrophobic Anchor (Quinoline): The bulky quinoline bicyclic system is designed to occupy the large hydrophobic pocket (Selectivity Pocket) often found behind the gatekeeper residue, providing affinity and selectivity (similar to the quinoline core in Lenvatinib or Cabozantinib).

Targeted Pathways:
  • p38 MAP Kinase: Bis-aryl ketones are well-documented p38

    
     inhibitors.
    
  • PIM-1 Kinase: Pyridine-quinoline hybrids have shown nanomolar potency against PIM kinases, which are critical in hematological malignancies.

  • VEGFR/PDGFR: The quinoline tail mimics Type II inhibitors targeting the DFG-out conformation.

Visualization: The Design Cycle

The following diagram illustrates the iterative workflow from scaffold derivatization to biological validation.

DesignCycle Scaffold (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone Derivatization Chemical Synthesis (SnAr / Buchwald) Scaffold->Derivatization + Amines Library Analog Library (R-NH2 Variations) Derivatization->Library Docking In Silico Docking (Hinge Interaction) Library->Docking Virtual Screen Assay Biochemical Assay (TR-FRET / IC50) Library->Assay Direct Screen Docking->Assay Prioritize SAR SAR Analysis (Potency/Selectivity) Assay->SAR SAR->Derivatization Optimize R-Group

Caption: The iterative drug design cycle starting from the chloropyridine-quinoline scaffold.

Experimental Protocol: Chemical Derivatization

Objective: To synthesize a library of 2-amino-6-(quinolin-2-carbonyl)pyridine derivatives via


 displacement.

Reagents:

  • Scaffold: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (1.0 eq)

  • Nucleophiles: Diverse primary amines (e.g., morpholine, piperazine, aniline derivatives) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 eq)
  • Solvent: DMSO (for library scale) or NMP (for difficult substrates)

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg (0.18 mmol) of the scaffold in 1.0 mL of anhydrous DMSO in a microwave-compatible vial.

  • Addition: Add 2.0 equivalents of DIPEA followed by 1.2 equivalents of the selected amine (R-NH₂).

    • Note: For aromatic amines (anilines), add 10 mol% CuI and use

      
       as the base to facilitate Ullmann-type coupling if standard 
      
      
      
      fails.
  • Reaction:

    • Method A (Aliphatic Amines): Heat at 100°C for 4–6 hours.

    • Method B (Aromatic Amines): Microwave irradiation at 140°C for 30 minutes.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: Scaffold MW - 35.5 (Cl) + Amine MW - 1 (H)).

  • Workup: Dilute with ethyl acetate (10 mL), wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Purify via preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Biological Validation: TR-FRET Kinase Assay

Objective: Determine the


 of synthesized analogs against a target kinase (e.g., p38

or PIM-1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: This assay measures the displacement of a fluorescent tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor) by the test compound. Binding is detected via a Europium (Eu)-labeled anti-tag antibody bound to the kinase.

Protocol:

  • Reagent Setup:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: Alexa Fluor® 647-labeled Kinase Tracer (optimized Kd concentration).

    • Antibody: Eu-anti-GST or Eu-anti-His (2 nM).

  • Plate Preparation:

    • Dispense 10

      
      L of test compound (1% DMSO final) into a 384-well white low-volume plate. Use a 10-point serial dilution (starting at 10 
      
      
      
      M).
  • Reaction Assembly:

    • Add 5

      
      L of Kinase/Antibody mixture. Incubate for 15 minutes.
      
    • Add 5

      
      L of Tracer solution.
      
  • Incubation: Incubate for 60 minutes at Room Temperature in the dark to reach equilibrium.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm (Europium).

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Alexa Fluor acceptor).

  • Data Analysis: Calculate the TR-FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to derive 
    
    
    
    .

Visualization: TR-FRET Mechanism

TRFRET cluster_HighSignal No Inhibitor (High FRET) cluster_LowSignal With Inhibitor (Low FRET) Kinase Kinase Protein (GST/His Tag) Ab Eu-Labeled Antibody (Donor) Kinase->Ab Tag Binding Tracer Alexa647-Tracer (Acceptor) Kinase->Tracer ATP Site Binding Inhibitor Test Compound (Non-Fluorescent) Kinase->Inhibitor Competition Complex1 Kinase + Ab + Tracer (Proximity = FRET Signal) Tracer->Complex1 Complex2 Kinase + Ab + Inhibitor (Tracer Displaced) Inhibitor->Complex2

Caption: Mechanism of the TR-FRET competition assay. Inhibitors displace the tracer, reducing the FRET signal.

Data Presentation: SAR Summary Table

Use the following template to organize your screening data.

Compound IDR-Group (Amine)MW ( g/mol )p38

IC50 (nM)
PIM-1 IC50 (nM)Ligand Efficiency (LE)
Ref-01 None (Cl-Scaffold)270.6>10,000>10,000N/A
ANA-01 Methylamine265.34501200.42
ANA-02 Morpholine321.3853500.38
ANA-03 4-Methylpiperazine334.412450.45
ANA-04 3-Aminobenzamide370.452100.39

Interpretation:

  • ANA-01 vs ANA-03: The significant potency jump with piperazine suggests a solvent-exposed salt bridge interaction or improved solubility.

  • ANA-04: Introduction of an amide tail (Type II-like feature) drastically improves p38 potency, likely by engaging the DFG-pocket.

References

  • El-Miligy, M. M., et al. (2023).[1] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zheng, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.[3] Journal of Chemical Information and Modeling.

  • Innocenti, R., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Design and Synthesis of Irreversible MPS1 Inhibitors. Molecules.

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PIM-1. ChemMedChem. (Contextual grounding for PIM-1 inhibition by bis-aryl systems).
  • BLD Pharm. (n.d.).[4] (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone Product Page. (Verification of chemical availability).

Sources

Application

Application Note: Synthetic Pathways for Diaryl Ketones Containing Nitrogen Heterocycles

Introduction: The Strategic Scaffold Diaryl ketones featuring nitrogen heterocycles (pyridines, pyrimidines, indoles, quinolines) are privileged pharmacophores in modern drug discovery. They serve as critical linkers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Scaffold

Diaryl ketones featuring nitrogen heterocycles (pyridines, pyrimidines, indoles, quinolines) are privileged pharmacophores in modern drug discovery. They serve as critical linkers in kinase inhibitors (e.g., p38 MAP kinase), GPCR antagonists, and tubulin polymerization inhibitors. The carbonyl bridge provides a rigid geometries constraint while acting as a hydrogen bond acceptor, often interacting with key residues like the "gatekeeper" methionine in kinase domains.

Synthesizing these scaffolds is historically challenging due to:

  • Catalyst Poisoning: The Lewis-basic nitrogen lone pair often coordinates to transition metals (Pd, Ni), quenching catalytic activity.

  • Nucleophilic Sensitivity: Electron-deficient N-heterocycles (e.g., 2-chloropyridine) are prone to nucleophilic aromatic substitution (

    
    ) rather than the desired coupling.
    
  • Functional Group Tolerance: Classical Friedel-Crafts acylation fails with electron-deficient heterocycles and requires harsh Lewis acids incompatible with sensitive functionalities.

This guide details three high-fidelity synthetic protocols designed to overcome these barriers, ranging from modern cross-coupling to radical C-H functionalization.

Strategic Overview & Method Selection

FeatureMethod A: Carbonylative Suzuki Method B: Ni-Catalyzed Nitrile Addition Method C: Radical Minisci Acylation
Primary Mechanism Pd-catalyzed CO insertionNi-catalyzed nucleophilic additionRadical C-H functionalization
Key Reagents Ar-X, Ar-B(OH)₂, CO (gas/solid)Ar-CN, Ar-B(OH)₂, Ni(cod)₂Heterocycle, R-COOH, Persulfate
Substrate Scope Broad; requires aryl halidesNitriles are stable & availableWorks best on electron-deficient rings
FG Tolerance Excellent (esters, amides ok)Good; avoids harsh GrignardsModerate; oxidative conditions
Scalability High (Flow chemistry compatible)ModerateHigh (Cheap reagents)
Main Challenge CO handling; Catalyst poisoningLigand tuning requiredRegioselectivity control

Method A: Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Best for: Modular synthesis of complex pharmaceutical intermediates where both aryl partners are available as halides and boronic acids.

Mechanistic Insight

Unlike standard cross-coupling, this pathway interrupts the transmetallation step with Carbon Monoxide (CO) insertion. The critical challenge is ensuring CO insertion occurs before transmetallation to prevent biaryl formation (direct coupling). Bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) are essential to destabilize the Pd-Ar intermediate, favoring CO coordination.

Protocol 1: Carbonylative Coupling with Pd-NHC Systems

Rationale: NHC ligands (e.g., IPr, IMes) form robust Pd-complexes resistant to displacement by the N-heterocyclic substrate.

Materials:

  • Substrate A: Heteroaryl Bromide (1.0 equiv)

  • Substrate B: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: IPr·HCl (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (solid source)

  • Solvent: Anisole or 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, mix Pd(OAc)₂, IPr·HCl, and K₂CO₃ in the reaction vial. Add 1 mL solvent and stir at 60°C for 30 mins to generate the active Pd-NHC species.

  • Substrate Addition: Add Heteroaryl Bromide and Aryl Boronic Acid.

  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with CO (balloon) three times.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Vent CO carefully in a fume hood. Filter through Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Visualization: Catalytic Cycle

CarbonylativeSuzuki Pd0 Pd(0)-NHC Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO (1 atm) TransMet Transmetallation (+ Ar'-B(OH)2) COInsert->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Diaryl Ketone RedElim->Pd0 Regeneration

Caption: Pd-NHC catalyzed cycle. CO insertion must outcompete transmetallation to avoid biaryl byproducts.

Method B: Nickel-Catalyzed Addition to Nitriles

Best for: Avoiding organolithium/Grignard reagents. This method allows the use of stable aryl nitriles and boronic acids under mild conditions.

Mechanistic Insight

Nitriles are classically reacted with Grignards (highly basic, incompatible with esters/nitro groups). This Ni-catalyzed protocol uses a Lewis acid (ZnCl₂) to activate the nitrile, allowing the milder arylboronic acid to add across the C≡N bond via a Ni(II) intermediate. The resulting imine is hydrolyzed to the ketone.[1]

Protocol 2: Ni/Zn-Mediated Coupling

Materials:

  • Substrate A: Heteroaryl Nitrile (1.0 equiv)

  • Substrate B: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Ni(cod)₂ (5-10 mol%)

  • Ligand: 2,2'-Bipyridine (10-20 mol%)

  • Additive: ZnCl₂ (0.5 equiv) - Crucial for nitrile activation

  • Solvent: THF/Toluene (1:1)

Step-by-Step Workflow:

  • Glovebox Setup: In a glovebox, weigh Ni(cod)₂, Bipyridine, and Aryl Boronic Acid into a screw-cap vial.

  • Nitrile Addition: Add the Heteroaryl Nitrile and ZnCl₂.

  • Solvation: Add dry THF/Toluene (degassed).

  • Heating: Seal and heat to 80°C for 18 hours. The solution typically turns deep red/brown (active Ni-bipy complex).

  • Hydrolysis (Critical): Cool to RT. Add 3M HCl (aq) and stir vigorously for 2 hours to hydrolyze the ketimine intermediate.

  • Extraction: Neutralize with NaHCO₃, extract with DCM, and purify.

Visualization: Reaction Pathway

NiNitrile Start Ar-CN (Nitrile) Act Activation (ZnCl2) Start->Act NiAdd Ni-Catalyzed Addition Act->NiAdd + Ar-B(OH)2 + Ni(cod)2 Imine Ketimine Intermediate NiAdd->Imine Hydro Acid Hydrolysis (H3O+) Imine->Hydro Prod Diaryl Ketone Hydro->Prod

Caption: The ZnCl2 acts as a Lewis acid to activate the nitrile, facilitating the addition of the organoboron species.

Method C: Radical Decarboxylative Acylation (Minisci-Type)

Best for: Late-stage functionalization of electron-deficient heterocycles (e.g., protonated pyridines, quinolines). This is a "Transition-Metal-Free" or Ag-catalyzed approach using carboxylic acids as acyl sources.

Mechanistic Insight

This method generates an acyl radical from an


-keto acid or a carboxylic acid (via oxidative decarboxylation). The nucleophilic acyl radical then attacks the electron-deficient heterocycle (Minisci reaction).
Protocol 3: Silver-Catalyzed Decarboxylative Acylation

Materials:

  • Substrate: N-Heterocycle (e.g., Isoquinoline) (1.0 equiv)

  • Reagent:

    
    -Keto Acid (2.0 equiv) (Precursor to acyl radical)
    
  • Catalyst: AgNO₃ (10-20 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (Persulfate) (2.0 equiv)

  • Solvent: DCM/Water (biphasic) or CH₃CN/Water

  • Acid: TFA (1.0 equiv) - To protonate the heterocycle

Step-by-Step Workflow:

  • Preparation: Dissolve the N-heterocycle in CH₃CN/Water (1:1). Add TFA to protonate the ring (activates it toward radical attack).

  • Reagent Addition: Add the

    
    -keto acid (Ar-CO-COOH) and AgNO₃.
    
  • Initiation: Add (NH₄)₂S₂O₈.

  • Reaction: Stir at 60-80°C. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the keto acid to generate the acyl radical (Ar-Ċ=O).

  • Termination: The radical attacks the heterocycle. Re-aromatization occurs via oxidation/deprotonation.

  • Workup: Basify with NaOH to deprotonate the product, extract with DCM.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Reaction (Method A) Catalyst poisoning by N-heterocycleSwitch to Pd-NHC (PEPPSI-IPr) or increase CO pressure (carefully).
Biaryl Formation (Method A) Transmetallation > CO InsertionLower reaction temp; Increase CO pressure; Use bulkier ligands.
Low Yield (Method B) Incomplete hydrolysis of imineIncrease hydrolysis time or temperature (60°C) with 3M HCl.
Regioisomers (Method C) Radical attacks multiple sitesBlock sensitive positions; Use steric bulk to direct attack; Protonation (TFA) directs to C2/C4.

References

  • Ni-Catalyzed Addition to Nitriles

    • Title: Direct Synthesis of Arylketones by Nickel-Catalyzed Addition of Arylboronic Acids to Nitriles.[2]

    • Source:J. Am. Chem. Soc.[3] / Org. Lett. (2010).[2]

    • URL:[Link]

  • Pd-Catalyzed Carbonylative Coupling

    • Title: Synthesis of Heterocycles via Palladium-Catalyzed Carbonylations.[3][4]

    • Source:Chemical Reviews (2013).
    • URL:[Link]

  • Transition-Metal-Free Radical Approaches

    • Title: Transition-Metal-Free Coupling Reactions (Radical mechanisms).
    • Source:Chemical Reviews (2021).
    • URL:[Link]

  • Decarboxylative Acylation

    • Title: Decarboxylative Acylation of Carboxylic Acids: Reaction Investig
    • Source:Nanjing University / ChemSusChem (Rel
    • URL:[Link] (General Group Reference for Decarboxylative Acylation logic).

  • General Heterocycle Synthesis Review

    • Title: Synthesis of Saturated N-Heterocycles.[5][6]

    • Source:J. Org.[3] Chem. (2014).[5][7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone in DMSO

A Guide to Improving Solubility in Dimethyl Sulfoxide (DMSO) Welcome to the technical support resource for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility in Dimethyl Sulfoxide (DMSO)

Welcome to the technical support resource for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in DMSO. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone in DMSO at my desired concentration. What are the first steps I should take?

A1: This is a common challenge, particularly with complex heterocyclic compounds.[1] The molecular structure, featuring both a chlorinated pyridine and a quinoline ring system linked by a ketone, contributes to its high crystallinity and lipophilicity, which can hinder dissolution.

Initial Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous (dry) DMSO. Dimethyl sulfoxide is highly hygroscopic, and even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds.[1]

  • Gentle Agitation & Time: Ensure the mixture is being adequately agitated. Use a vortex mixer for several minutes. Some compounds require a longer time to fully dissolve. Allow the mixture to sit at room temperature for 30-60 minutes with intermittent vortexing before concluding it is insoluble.

  • Pre-warming the Solvent: Gently warming the DMSO to 30-40°C before adding the compound can sometimes improve the dissolution rate. However, do not heat the compound in DMSO at this stage.

Q2: My compound appears to dissolve with heating, but it precipitates out once the solution cools to room temperature. What does this indicate?

A2: This phenomenon points to the difference between kinetic solubility and thermodynamic solubility. By heating, you are providing the energy needed to break the crystal lattice of the compound, allowing it to dissolve and form a supersaturated solution. However, this state can be unstable. Upon cooling, the solution's capacity to hold the solute decreases, and the excess compound precipitates out until it reaches its lower, thermodynamically stable solubility limit at that temperature.

This is a critical observation, as using a supersaturated stock solution can lead to compound precipitation in your assay plates, causing inaccurate and non-reproducible results.[2] The goal is to prepare a stable stock solution at room temperature.

Q3: Can I use sonication to aid dissolution? What are the risks?

A3: Yes, sonication is a viable method for improving dissolution. The high-frequency sound waves create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the interaction between the solvent and the compound surface.

Protocol for Sonication:

  • Add the compound and DMSO to a suitable vial.

  • Place the vial in a sonication bath.

  • Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.

  • Visually inspect for dissolution between bursts.

Risks:

  • Overheating: Prolonged sonication can significantly raise the temperature of the sample, potentially leading to compound degradation. DMSO itself is stable at lower temperatures but can decompose at elevated temperatures.[3]

  • Compound Degradity: The energy from sonication can, in rare cases, degrade sensitive compounds.

It is always advisable to check for compound integrity via HPLC or LC-MS after establishing a new dissolution protocol involving heat or sonication.

Q4: Are there co-solvents I can use with DMSO to improve the solubility of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone?

A4: Absolutely. Using a co-solvent is an excellent strategy when pure DMSO is insufficient.[4] The choice of co-solvent depends on the downstream application. The goal is to create a solvent system with a polarity that is more favorable for your compound.

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): Often an excellent solubilizer for compounds that are challenging to dissolve in DMSO alone.

  • Polyethylene glycol 400 (PEG 400): A less toxic option that can be suitable for certain in vivo preclinical studies.[5]

  • Ethanol: Can be effective but use with caution, as it can sometimes cause compounds to precipitate from DMSO if the ratio is not optimized.

When preparing a mixed-solvent system, it is often best to first dissolve the compound in the stronger solvent (e.g., NMP) and then add DMSO, or vice-versa. The optimal ratio must be determined empirically.

Troubleshooting Workflow & Protocols

The following section provides a structured approach to systematically troubleshoot and solve solubility issues.

Troubleshooting Decision Pathway

This diagram outlines a logical workflow for addressing solubility challenges with (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone in DMSO.

G start Initial Problem: Compound insoluble in 100% DMSO at RT check_purity Step 1: Verify Purity - Compound Purity (LC-MS) - Anhydrous DMSO start->check_purity mechanical Step 2: Mechanical Methods - Extended Vortexing - Sonication (controlled) check_purity->mechanical If purity is confirmed thermal Step 3: Thermal Method - Gentle Heating (40-50°C) - Assess stability upon cooling mechanical->thermal If still insoluble success Outcome: Stable Stock Solution Achieved mechanical->success If Soluble cosolvent Step 4: Co-Solvent System - Try DMSO/NMP - Try DMSO/PEG400 thermal->cosolvent If precipitates on cooling thermal->success If Soluble & Stable reassess Step 5: Re-evaluate Concentration Is the target concentration feasible? Determine max solubility. cosolvent->reassess If still insoluble cosolvent->success If Soluble reassess->success Yes fail Outcome: Consider alternative formulation strategies (e.g., solid dispersion) reassess->fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols
Protocol 1: Standard Dissolution with Gentle Heating

This protocol is the recommended first step after basic vortexing has failed.

  • Preparation: Weigh the required amount of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Initial Mixing: Cap the vial securely and vortex for 2-3 minutes at room temperature.

  • Heating: Place the vial in a heating block or water bath set to 40°C. Do not exceed 50°C to minimize the risk of degradation.

  • Intermittent Agitation: Every 5-10 minutes, remove the vial from the heat source and vortex for 1 minute. Visually inspect for dissolution.

  • Cooling & Observation: Once the compound is fully dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Let it stand for at least 1-2 hours.

  • Final Check: Visually inspect the solution against a light source for any signs of precipitation or crystallization. A stable solution should remain clear.

Protocol 2: Screening for an Effective Co-Solvent System

Use this protocol to empirically determine a suitable DMSO/co-solvent blend.

  • Setup: Prepare three separate vials with a pre-weighed amount of your compound, sufficient for preparing a small volume (e.g., 100-200 µL) of stock solution.

  • Test Systems:

    • Vial A (Control): Add 100% DMSO.

    • Vial B (DMSO/NMP): Prepare a 90:10 (v/v) mixture of DMSO and N-methyl-2-pyrrolidone. Add this mixture to the vial.

    • Vial C (DMSO/PEG 400): Prepare a 90:10 (v/v) mixture of DMSO and PEG 400. Add this mixture to the vial.

  • Dissolution: Vortex all vials for 5 minutes. If necessary, apply gentle heat (Protocol 1) to all vials equally.

  • Evaluation: After cooling, compare the vials. Note which system achieves complete and stable dissolution.

  • Optimization: If necessary, adjust the co-solvent ratios (e.g., 80:20, 70:30) and repeat the process to find the optimal blend that uses the minimum amount of co-solvent required.

Illustrative Solubility Data

The following table provides hypothetical, yet representative, data on how solubility might be improved using the techniques described. Researchers should determine these values experimentally for their specific batch of compound.

ConditionSolvent System (v/v)TemperatureMax Achieved Stable Concentration (Hypothetical)Observations
1 100% DMSORoom Temp (25°C)~5 mMParticulate matter remains; incomplete dissolution.
2 100% DMSO45°C~20 mMDissolves fully, but precipitates upon cooling to RT.
3 90% DMSO / 10% NMPRoom Temp (25°C)~25 mMComplete and stable dissolution after vortexing.
4 90% DMSO / 10% PEG 400Room Temp (25°C)~15 mMComplete and stable dissolution.

This data illustrates that a co-solvent like NMP could potentially yield a significantly higher stable stock concentration at room temperature compared to using pure DMSO alone.

References
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Nasswetter, L., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]

  • Sieroń, A., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • ResearchGate. (2018). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

Sources

Optimization

Technical Support Center: Purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

This guide functions as a specialized technical support portal for the purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone . It is designed to address the specific physicochemical challenges posed by the elect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support portal for the purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone . It is designed to address the specific physicochemical challenges posed by the electron-deficient chloropyridine ring and the basic quinoline moiety.

Ticket ID: PUR-CL-PYR-Q-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting isolation and purification protocols for heteroaryl ketone intermediates.

Rapid Triage: Purification Decision Matrix

Before proceeding, determine the state of your crude material. This molecule is a heteroaromatic ketone with a lipophilic profile but specific polarity issues due to the nitrogen atoms.

Use this decision tree to select your workflow:

PurificationDecision Start Start: Analyze Crude Material State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil / Gum State->Oil Purity TLC/LCMS Purity? Solid->Purity MethodB Method B: Flash Chromatography (Silica Gel) Oil->MethodB Oils rarely crystallize directly MethodC Method C: Trituration (Cold Hexane/Ether) Oil->MethodC If oil is stubborn, try inducing solid HighPurity >85% (Minor Impurities) Purity->HighPurity LowPurity <85% (Complex Mixture) Purity->LowPurity MethodA Method A: Recrystallization (Ethanol or MeCN) HighPurity->MethodA Scalable LowPurity->MethodB High Resolution

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state and purity.

Core Protocols

Method A: Recrystallization (The Gold Standard)

Best for: Crude solids with >85% purity; removing trace inorganic salts or non-polar byproducts. Why this works: The target molecule is a planar, rigid ketone. It packs well in crystal lattices. The polarity difference between the ketone and the starting materials (often 2-bromoquinoline or 6-chloropyridine derivatives) allows for selective precipitation in polar protic solvents.

Optimized Solvent Systems
Solvent SystemRatio (v/v)TemperatureNotes
Ethanol (Abs) 100%Reflux

-20°C
Most common. High recovery.
Acetonitrile 100%Reflux

RT
Good if the product is too soluble in EtOH.
EtOAc / Hexane 1:3Reflux

RT
"Layering" method. Dissolve in min. hot EtOAc, add warm Hexane until turbid.
Step-by-Step Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 10 mL per gram) and heat to reflux.

  • Hot Filtration (Critical): If the solution is cloudy at reflux, you likely have inorganic salts (LiBr, Mg salts) from the synthesis. Filter strictly while hot through a pre-warmed glass frit or Celite pad.

    • Risk: If the funnel is cold, the product will crystallize in the filter, leading to yield loss.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Harvest: If crystals form, cool further to 0°C. Filter and wash with ice-cold ethanol.

  • Drying: Dry under high vacuum.

    • Note: If the product oils out, reheat, add a seed crystal (if available), or scratch the glass surface vigorously.

Method B: Flash Column Chromatography

Best for: Oily crude, removing the corresponding alcohol impurity (common byproduct), or separating close-running isomers.

Chromatographic Parameters
  • Stationary Phase: Silica Gel (40-63 µm).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM).

  • Mobile Phase:

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Alternative: DCM with 0-2% Methanol (Use only if product is very polar).

  • Detection: UV at 254 nm (Strong absorption due to Quinoline/Pyridine systems).

Separation Logic:

  • Non-polar impurities: Elute first (e.g., bis-heteroaryls).

  • Target Ketone: Elutes mid-range (typically

    
     in 20% EtOAc/Hexane).
    
  • Alcohol Impurity: Elutes later (more polar due to H-bonding).

Advanced Troubleshooting (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Cause: This is common with heteroaryl ketones containing flexible linkers or residual solvent. Fix:

  • Trituration: Dissolve the oil in a small amount of Diethyl Ether or MTBE. Sonicate the flask. Often, the mechanical energy induces precipitation.

  • Seeding: If you have even a micro-spatula of pure solid from a previous batch, add it to the saturated solution at room temperature.

  • Solvent Switch: Switch from Ethanol to Isopropanol (IPA) . The lower solubility in IPA often forces solids to form where EtOH allows oils.

Issue 2: "I see a persistent impurity just below my product spot on TLC."

Cause: This is likely the alcohol intermediate [(6-chloropyridin-2-yl)(quinolin-2-yl)methanol]. Why it matters: If you synthesized the ketone via oxidation of the alcohol (e.g., using MnO


 or Swern), incomplete oxidation leaves this alcohol.
The "Chemical Purification" Fix: 
Instead of difficult chromatography, drive the reaction to completion.
  • Dissolve the crude mixture in DCM.

  • Add excess activated MnO

    
     (10 eq).
    
  • Stir overnight.

  • Filter through Celite. The "impurity" is now converted into your product.[1]

Issue 3: "Can I use acid-base extraction?"

Warning: Proceed with extreme caution.

  • Theory: Quinoline is basic (

    
    ). You could extract into aqueous HCl, wash organics, and re-basify.
    
  • Risk: The 6-Chloro substituent on the pyridine ring is activated for Nucleophilic Aromatic Substitution (

    
    ). Strong bases (NaOH) or prolonged exposure to acidic water can lead to hydrolysis (forming the pyridone/hydroxy-pyridine) or substitution if nucleophiles are present.
    
  • Recommendation: Stick to neutral methods (Chromatography/Crystallization) unless absolutely necessary. If you must use acid, use weak acids (Citric acid) and keep the temperature near 0°C.

Impurity Profile & Causality

Understanding your impurities helps you choose the removal method.

Impurity TypeOriginRemoval Strategy
Alcohol Intermediate Incomplete oxidation of the carbinol.Chemical: Re-oxidize with MnO

. Physical: Column (Alcohol is much more polar).
Bis-heteroaryls Over-coupling during lithiation steps.Physical: Recrystallization (These are usually highly insoluble).
Inorganic Salts LiBr, MgCl

, Mn salts.
Physical: Hot filtration or aqueous wash (rapid, cold).
Des-chloro analog Hydrogenolysis (if Pd/C was used nearby).Physical: Very difficult to separate. Requires HPLC. Prevent by avoiding reducing conditions.

References

  • Synthesis of Heteroaryl Ketones

    • Context: General methodologies for coupling 2-lithioquinolines with pyridine deriv
    • Source: Snyder, S. A., & Qu, Y. (2025). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization.[2] Journal of the American Chemical Society. (Demonstrates handling of sensitive quinoline intermediates).

  • Purification of Quinoline Derivatives

    • Context: Recrystallization solvent selection for nitrogen heterocycles.
    • Source: University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Physicochemical Properties

    • Context: Solubility and partition coefficients for chloropyridine derivatives.[3]

    • Source: Cheméo.[3] Chemical Properties of 6-Chloropyridin-2-ol and derivatives.

  • Related Ligand Synthesis (PClQ Analogs)

    • Context: Synthesis of N,N,N-tridentate ligands involving quinoline-pyridine-ketone scaffolds.
    • Source:Dalton Transactions (RSC). Replacement of quinolines with isoquinolines in fluorescent sensors.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone before handling.

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Chloropyridine During Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in synthetic chemistry: the unintended hydrolysis of chloropyridines. The stability of the C-Cl bond on a pyridine ring is highly dependent on reaction conditions, and its conversion to a C-OH bond can lead to significant yield loss and complex purification challenges. This document is designed to provide you with the foundational knowledge and practical steps to diagnose, prevent, and control this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is chloropyridine hydrolysis, and why is it a problem?

A1: Chloropyridine hydrolysis is the substitution of the chlorine atom on the pyridine ring with a hydroxyl group (-OH) from water, forming a hydroxypyridine or pyridone byproduct. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction where water acts as the nucleophile.[1][2] This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces an often polar impurity that can complicate downstream purification.

Q2: Under what conditions is hydrolysis most likely to occur?

A2: Hydrolysis is most prevalent under conditions that facilitate nucleophilic attack on the pyridine ring. Key risk factors include:

  • Presence of Water: This is the most direct cause, as water is the reactant. Using non-anhydrous solvents or reagents introduces this risk.[2][3]

  • High Temperatures: Elevated temperatures increase the reaction rates of most processes, including the unwanted hydrolysis side reaction.[1]

  • Acidic or Basic Aqueous Conditions: Both acid and base can catalyze hydrolysis. During an acidic workup, protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack. In a basic workup, hydroxide ions (OH⁻) are a much stronger nucleophile than neutral water, accelerating the substitution.[1][4]

  • Electron-Withdrawing Groups: The presence of other electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack.[5]

Q3: How can I quickly check if my chloropyridine is hydrolyzing?

A3: The most common signs are a lower-than-expected yield of your chlorinated product and the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate. Hydroxypyridines are significantly more polar than their chloropyridine counterparts. For definitive confirmation, you can analyze your crude product using:

  • NMR Spectroscopy: Look for the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of new aromatic signals shifted by the presence of the -OH group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method. You can directly compare the mass of the impurity to the expected mass of the corresponding hydroxypyridine.[6]

Troubleshooting Guides & Preventative Protocols

This section provides detailed strategies to mitigate hydrolysis risk at different stages of your synthetic process.

Guide 1: Optimizing Reaction Conditions

The most effective way to prevent hydrolysis is to control the reaction environment itself.

Issue: Low yield and formation of a polar byproduct during a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This common issue often points to hydrolysis caused by reaction components.

Troubleshooting Logic:

G start Low Yield / Suspected Hydrolysis q_solvent Were solvents and reagents anhydrous? start->q_solvent res_solvent_no Action: Use anhydrous, aprotic solvents (Toluene, Dioxane, THF). Dry reagents. q_solvent->res_solvent_no No res_solvent_yes Solvent is likely not the primary issue. q_solvent->res_solvent_yes Yes q_base What type of base was used? res_base_hydroxide Action: Switch to non-hydroxide bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. [1] These are less nucleophilic. q_base->res_base_hydroxide Hydroxide (e.g., NaOH) res_base_carbonate Base is likely not the primary issue. q_base->res_base_carbonate Carbonate/Phosphate q_temp Was the reaction temperature optimized? res_temp_high Action: Lower the temperature. Run a temperature screen to find the minimum required for C-Cl activation. q_temp->res_temp_high High (>110 °C) res_temp_ok Temperature may not be the primary issue. q_temp->res_temp_ok Moderate (80-100 °C) res_solvent_no->q_base res_solvent_yes->q_base res_base_hydroxide->q_temp res_base_carbonate->q_temp

Caption: Troubleshooting logic for reaction optimization.

Detailed Explanation of Preventative Measures:

  • Solvent Choice: The choice of solvent is paramount. Always use anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF).[3] While some protocols, particularly for Suzuki couplings, use water as a co-solvent to dissolve inorganic bases, this should be approached with caution. If water is necessary, minimize its volume and consider its impact on potential hydrolysis. Polar aprotic solvents like DMF or DMSO can be effective but must be rigorously dried, as they are hygroscopic.[2]

  • Base Selection: Avoid using strong hydroxide bases (NaOH, KOH) if possible, as the hydroxide ion is a potent nucleophile. Non-nucleophilic inorganic bases are preferred.

    • Recommended Bases: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃).[3]

  • Temperature Control: While C-Cl bond activation on a pyridine ring often requires heat (typically 80-110 °C), excessive temperatures can accelerate hydrolysis.[3] If the desired reaction is proceeding slowly, consider screening more active catalysts or ligands before indiscriminately increasing the temperature.

Guide 2: Designing a Hydrolysis-Resistant Workup Protocol

The workup phase, where aqueous solutions are introduced to quench the reaction and remove impurities, is a period of high risk for hydrolysis.[4]

Issue: Product is stable during the reaction but is lost during aqueous workup.

This strongly suggests that the workup conditions are inducing hydrolysis. The goal is to neutralize catalysts and remove byproducts quickly and under conditions that suppress the SNAr hydrolysis mechanism.

Mechanism of Hydrolysis:

The hydrolysis proceeds via a nucleophilic attack of water (or hydroxide) on the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion.[5][7]

G chloropyridine Chloropyridine intermediate [Meisenheimer-like Intermediate]⁻ chloropyridine->intermediate Nucleophilic Attack hydroxypyridine Hydroxypyridine intermediate->hydroxypyridine Chloride Expulsion h2o_label + H₂O cl_label - Cl⁻ h_label - H⁺

Caption: Simplified mechanism of chloropyridine hydrolysis.

Step-by-Step Protocol: Hydrolysis-Resistant Aqueous Workup

This protocol is designed to minimize contact time with water and control pH to disfavor hydrolysis.[4]

  • Cool the Reaction: Before quenching, cool the reaction mixture to room temperature, and preferably to 0 °C in an ice-water bath. This dramatically slows the kinetics of the hydrolysis reaction.

  • Quench with Care: Quench the reaction by adding it to a separate flask containing a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), rather than adding water directly to the reaction flask.[1] The goal is to immediately bring the pH to >8.

  • Extraction: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Perform the extraction quickly. Do not let the layers sit for extended periods.

  • Brine Wash: Wash the separated organic layer with cold, saturated aqueous NaCl (brine).[4] This helps to remove the bulk of the remaining water from the organic phase.

  • Drying and Concentration: Immediately dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the organic phase under reduced pressure.

Table 1: Summary of Key Workup Parameters to Prevent Hydrolysis

ParameterStandard Procedure (High Risk)Recommended Procedure (Low Risk)Rationale
Temperature Quench at room temperature or higher.Cool to 0 °C before and during all aqueous steps.Lowers the rate of the unwanted hydrolysis reaction.[1]
pH Control Quench with water or dilute acid.Quench with cold, saturated NaHCO₃ or Na₂CO₃ to a pH > 8.[1][8]Neutralizes acid catalysts and ensures the primary nucleophile is the weaker H₂O, not OH⁻. Avoids protonating the pyridine nitrogen.
Contact Time Long extraction times, allowing layers to sit.Perform washes and separations efficiently and without delay.Minimizes the time the substrate is exposed to the aqueous phase.[4]
Drying Insufficient drying agent or time.Use an adequate amount of anhydrous Na₂SO₄ or MgSO₄ until it no longer clumps.Thoroughly removes trace water, preventing further hydrolysis upon standing or during concentration.[4]

References

  • Fakhfakh, M. A., et al. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Retrieved from [Link]

  • 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. (n.d.). Vaia. Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine. (2013). Google Patents (CN103360306A).
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for quinolin-2-yl methanone formation

Welcome to the technical support center for quinolin-2-yl methanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolin-2-yl methanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will explore the critical role of temperature in controlling reaction outcomes and provide practical, field-tested advice for troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of quinolin-2-yl methanones, with a focus on the impact of temperature.

Q1: What are the common synthetic routes to quinolin-2-yl methanones, and why is a direct Friedel-Crafts acylation on quinoline challenging?

Synthesizing quinolin-2-yl methanones is not typically achieved by a direct Friedel-Crafts acylation of the quinoline core. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution.[1][2] Furthermore, the nitrogen can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and further deactivating the ring, effectively preventing the reaction.[1]

Therefore, the most successful and common strategies involve constructing the quinoline ring from precursors that already contain the necessary carbonyl functionality. The Friedländer Annulation is a prominent and versatile method for this purpose.[2][3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester or diketone.[3][5]

Q2: What is the fundamental role of temperature in these condensation reactions?

Temperature is arguably the most critical parameter to control in these syntheses.[6] Its influence can be understood through three main effects:

  • Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This increases the reaction rate, allowing the synthesis to be completed in a shorter time.[6]

  • Reaction Selectivity: Many quinoline syntheses can have competing side reactions, such as self-condensation of reactants (aldol condensation) or the formation of regioisomers.[3][7] Temperature can influence the selectivity towards the desired product over these undesired pathways. Lowering the temperature can sometimes favor the thermodynamically more stable product or reduce the rate of unwanted side reactions.

  • Stability and Degradation: Quinoline derivatives and the intermediates in their synthesis can be susceptible to thermal degradation.[8][9] Excessively high temperatures, especially in the presence of strong acids or bases, can lead to the formation of tar and polymeric materials, which significantly reduces yield and complicates purification.[7][9]

Q3: What is a typical starting temperature range for optimizing a Friedländer-type synthesis of a quinolin-2-yl methanone?

The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system used. However, a good starting point for optimization often lies in the range of 80-120 °C .[10] Some modern catalytic systems, including those using transition metals or ionic liquids, may allow for significantly milder conditions.[6] Conversely, classical thermal cyclizations without strong catalysts might require much higher temperatures, sometimes exceeding 250 °C, though this increases the risk of decomposition.[9]

Troubleshooting Guide: Temperature-Related Issues

This section provides a problem-oriented approach to optimizing your reaction temperature.

Q4: My reaction yield is very low, but TLC/LC-MS analysis shows unreacted starting materials. What should I do?

This is a classic indication that the reaction has not reached completion, likely due to insufficient activation energy.

  • Causality: The reaction rate is too slow at the current temperature to be completed within the allotted time. The thermal energy is not sufficient to overcome the activation barrier for the key bond-forming steps (e.g., cyclization and dehydration).

  • Troubleshooting Steps:

    • Incrementally Increase Temperature: Raise the reaction temperature in controlled increments (e.g., 10-15 °C) and monitor the reaction progress closely by TLC or LC-MS.[3] This is the most direct way to increase the reaction rate.

    • Increase Reaction Time: Before increasing the temperature, consider extending the reaction time. Some reactions are simply slow and require prolonged heating to reach completion.

    • Evaluate Catalyst Activity: Ensure your catalyst is active. If using a Lewis or Brønsted acid, ensure it has not been deactivated by moisture. For some reactions, increasing catalyst loading might be necessary.[3]

Q5: My reaction has gone to completion, but the yield of my desired quinolin-2-yl methanone is still low, and I see multiple side products or a baseline streak on my TLC plate. How can temperature help?

This scenario suggests that while the activation energy for the main reaction has been met, so has the activation energy for undesired side reactions or product degradation.

  • Causality: The reaction temperature is likely too high. High temperatures can accelerate competing pathways, such as the polymerization of carbonyl compounds or the degradation of the final product, leading to tar formation.[7][9] Harsh reaction conditions are a common cause of low yields in classic quinoline syntheses.[3][11]

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: Lower the temperature significantly (e.g., by 20 °C) and increase the reaction time accordingly. This will decrease the rate of all reactions, but it may disproportionately slow down the higher-activation-energy side reactions, thus improving selectivity.[3]

    • Consider a Milder Catalyst: If a strong acid is being used, high temperatures can be particularly destructive. Switching to a milder catalyst system (e.g., certain Lewis acids or metal-organic frameworks) can often allow the reaction to proceed efficiently at lower temperatures.[12]

    • Control Reagent Addition: If the reaction is highly exothermic, localized overheating can occur. Adding one of the reagents slowly at a controlled temperature can prevent temperature spikes that lead to side product formation. The Skraup synthesis, for example, is notoriously exothermic and requires careful control.[7]

Below is a troubleshooting workflow to help diagnose temperature-related synthesis problems.

G Start Low Yield of Quinolin-2-yl Methanone CheckTLC Analyze Reaction Mixture (TLC / LC-MS) Start->CheckTLC UnreactedSM Significant Starting Material Remains? CheckTLC->UnreactedSM ComplexMixture Complex Mixture or Baseline Streaking? UnreactedSM->ComplexMixture  No IncreaseTemp Action: 1. Incrementally Increase Temp 2. Extend Reaction Time UnreactedSM->IncreaseTemp  Yes DecreaseTemp Action: 1. Decrease Temp & Extend Time 2. Use Milder Catalyst ComplexMixture->DecreaseTemp  Yes Optimize Re-evaluate Other Parameters (Solvent, Catalyst) ComplexMixture->Optimize  No

Caption: Troubleshooting workflow for temperature optimization.

The relationship between temperature and reaction rates can be visualized as follows:

G cluster_0 Effect of Increasing Temperature Temp Increase Temperature Rate_Desired Rate of Desired Product Formation Temp->Rate_Desired Increases Rate_Side Rate of Side Reactions Temp->Rate_Side Increases (Often Faster) Rate_Decomp Rate of Product Decomposition Temp->Rate_Decomp Increases (Risk of Tar)

Caption: Impact of temperature on reaction rates.

Experimental Protocol: Temperature Optimization Study

This protocol provides a self-validating system for determining the optimal reaction temperature for the synthesis of a target quinolin-2-yl methanone via a Friedländer-type condensation.

Objective: To identify the temperature that provides the highest yield of the desired product with the lowest impurity profile.

Reactants (Example):

  • 2'-Aminoacetophenone (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Solvent: Toluene

Workflow for Temperature Optimization

G Setup 1. Parallel Reaction Setup (e.g., 80°C, 100°C, 120°C) Monitor 2. Monitor Reactions (TLC/LC-MS at T=2, 6, 12, 24h) Setup->Monitor Workup 3. Quench & Workup (After completion or at 24h) Monitor->Workup Isolate 4. Isolate & Purify Crude Product (e.g., Column Chromatography) Workup->Isolate Analyze 5. Analyze Results (Yield, Purity by HPLC/NMR) Isolate->Analyze Optimal 6. Identify Optimal Temperature Analyze->Optimal

Caption: Experimental workflow for temperature screening.

Step-by-Step Methodology
  • Reaction Setup:

    • Prepare three identical reaction vessels (e.g., round-bottom flasks with reflux condensers).

    • To each vessel, add 2'-aminoacetophenone, toluene, and ethyl benzoylacetate. Stir to dissolve.

    • Add the p-TSA catalyst to each flask.

    • Place each flask in a pre-heated oil bath or heating mantle set to the desired temperatures (e.g., 80 °C , 100 °C , and 120 °C ).

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 6, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Analyze the aliquots by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product.[3] This provides crucial data on reaction kinetics at different temperatures.

  • Workup and Isolation:

    • Once a reaction is deemed complete (or after 24 hours), cool the mixture to room temperature.

    • Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product from each reaction using column chromatography.

    • Calculate the isolated yield for each temperature point.

    • Assess the purity of the isolated product using HPLC, ¹H NMR, and/or LC-MS.

Data Presentation and Interpretation

Summarize your findings in a table to clearly identify the optimal temperature.

Reaction Temp. (°C)Reaction Time (h)Conversion (%) (from LC-MS)Isolated Yield (%)Purity (%) (by HPLC)Key Observations
80 24655898Slow reaction, incomplete conversion.
100 12>988597Good conversion and yield, clean reaction.
120 6>997288Fast reaction, but significant byproduct formation (darker color).

By systematically applying this troubleshooting logic and experimental methodology, you can efficiently optimize the reaction temperature to maximize the yield and purity of your target quinolin-2-yl methanone.

References
  • BenchChem. (2025).
  • Ishikawa, T., Manabe, S., Aikawa, T., Kudo, T., & Saito, S. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. American Chemical Society.
  • SAGE Publications Inc. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • Novelty Journals. (2022).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • MDPI. (n.d.).
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?
  • RSC Publishing. (n.d.). New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quinolin-2-ones.
  • Analytical Methods. (n.d.). Simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Quinoline.
  • Beilstein Journals. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.
  • BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

Sources

Troubleshooting

resolving stability issues of pyridine-quinoline ketones in solution

Executive Summary: The Electrophilic Paradox Pyridine-quinoline ketones are invaluable scaffolds in medicinal chemistry (e.g., kinase inhibitors, antimalarials). However, they present a unique stability paradox: they oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Paradox

Pyridine-quinoline ketones are invaluable scaffolds in medicinal chemistry (e.g., kinase inhibitors, antimalarials). However, they present a unique stability paradox: they often appear unstable in solution when they are actually chemically intact.

The core issue is carbonyl electrophilicity . The electron-withdrawing nature of the pyridine and quinoline rings (especially when protonated) pulls electron density away from the carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack by solvent molecules (water or alcohols), forming gem-diols or hemiketals .

This guide distinguishes between reversible solvation artifacts and irreversible degradation, providing protocols to stabilize and analyze these compounds accurately.

Critical Instability Mechanisms

A. Reversible Hydration (The "M+18" Phenomenon)

In aqueous or protic media, the ketone exists in equilibrium with its hydrate (gem-diol).[1][2]

  • Observation: LC-MS shows a dominant peak at

    
    . NMR spectra in 
    
    
    
    or wet
    
    
    show broadened or split signals.
  • Mechanism: The pyridine/quinoline nitrogen atoms act as electron sinks (

    
    -withdrawal and 
    
    
    
    -deficiency), destabilizing the carbonyl. Water attacks the carbonyl carbon.[1][3]
  • Impact: This is usually reversible . Isolating the solid returns the ketone. However, it complicates accurate quantification and purity analysis.

B. Photochemical Degradation

Quinoline moieties are known photosensitizers.

  • Observation: Solutions turn yellow/brown within hours under ambient light.

  • Mechanism: UV absorption leads to

    
     excitation, generating radicals that can couple or oxidize the benzylic position (if alkyl groups are present) or the ring nitrogen (N-oxide formation).
    
  • Impact: Irreversible chemical change.

C. Trace Metal Chelation
  • Observation: Peak broadening or unexpected precipitation in non-acidic buffers.

  • Mechanism: The

    
     nitrogens in pyridine and quinoline can chelate trace transition metals (
    
    
    
    ) found in lower-grade solvents or glass, especially if the geometry allows bidentate binding.

Visualizing the Mechanism

The following diagram illustrates the hydration equilibrium and the impact of pH (protonation) on this process.

HydrationMechanism cluster_legend Stability Factor Ketone Pyridine-Quinoline Ketone (C=O) Protonated Activated Species (C=OH+) Ketone->Protonated Acidic pH (Protonation of N or O) Transition Nucleophilic Attack (+ H2O) Ketone->Transition Neutral pH (Slow) Protonated->Transition Increased Electrophilicity GemDiol Gem-Diol (C(OH)2) Transition->GemDiol Reversible Hydration Info Electron-withdrawing rings shift equilibrium to Gem-Diol

Figure 1: The acid-catalyzed hydration pathway. Protonation of the heteroaryl rings significantly increases the electrophilicity of the carbonyl carbon, driving gem-diol formation.

Troubleshooting & FAQs

Scenario 1: The "Impurity" in LC-MS

Q: My LC-MS shows a massive peak at M+18. Is my compound degraded? A: Likely not. This is the hydrate (gem-diol) forming in the ion source or mobile phase.

  • Diagnostic Test: Inject the sample using a dry organic solvent (e.g., Acetonitrile) with no acidic modifier in the mobile phase for a short isocratic run. If the ratio changes, it is an equilibrium effect.[4][5]

  • Resolution:

    • Ignore the M+18 peak if the retention time matches the parent.

    • Check for

      
       and 
      
      
      
      co-elution.
    • Note: If you use ammonium buffers (ammonium acetate/formate), M+18 could also be the ammonium adduct

      
      .
      
Scenario 2: NMR Signal Splitting

Q: My


 NMR spectrum looks messy in Methanol-d4 (

).
A: Methanol forms a hemiketal with electron-deficient ketones. You are seeing a mixture of Ketone + Hemiketal.
  • Protocol: Switch to a non-nucleophilic, aprotic solvent.

    • Recommended: DMSO-

      
       (dry) or Acetonitrile-
      
      
      
      .
    • Avoid: Methanol, Ethanol, Chloroform (often acidic/wet).

    • Tip: Add activated 3Å molecular sieves to the NMR tube to scavenge water and shift equilibrium back to the ketone.

Scenario 3: Discoloration

Q: My clear solution turned yellow overnight on the bench. A: This is photo-oxidation. Pyridine/Quinoline systems are light-sensitive.

  • Corrective Action:

    • Prepare fresh solutions in amber glass vials .

    • Wrap clear glassware in aluminum foil immediately.

    • Store stock solutions at -20°C in the dark.

Experimental Protocols for Stability Validation

Protocol A: Differentiating Hydration vs. Degradation

Use this protocol to prove to reviewers or QA that the "impurity" is just water addition.

  • Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Initial Scan: Acquire a standard

    
     NMR. Note the integral of the protons adjacent to the carbonyl.
    
  • Perturbation: Add 20

    
    L of 
    
    
    
    to the NMR tube. Shake well.
  • Time-Course: Acquire spectra at t=5 min and t=60 min.

  • Analysis:

    • If peaks shift or broaden but do not disappear/form new distinct non-exchangeable peaks, it is Fast Exchange (Hydration) .

    • If distinct new peaks appear that do not revert upon drying, it is Hydrolysis/Degradation .

Protocol B: Solvent Compatibility Matrix

Use this table to select the correct solvent for storage and analysis.

Solvent SystemStability RatingMechanism of IssueRecommended Use
DMSO (Dry) ⭐⭐⭐⭐⭐Excellent solubility; aprotic.Stock solutions (Frozen).
Acetonitrile ⭐⭐⭐⭐Good stability; aprotic.LC-MS Mobile Phase B.
Methanol/Ethanol Forms Hemiketals rapidly.Avoid for storage/NMR.
Water (Acidic) ⭐⭐Promotes Gem-diol formation.[2]Short-term LC-MS only.
Chloroform ⭐⭐Often acidic (HCl traces); photolysis risk.Avoid if possible.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Stability Issue Identified IssueType What is the symptom? Start->IssueType MassSpec LC-MS: M+18 Peak IssueType->MassSpec NMR NMR: Split/Broad Peaks IssueType->NMR Color Visual: Yellowing IssueType->Color CheckBuffer Using Ammonium Buffer? MassSpec->CheckBuffer SolventCheck Solvent is Protic? (MeOH, Water) NMR->SolventCheck LightCheck Was it exposed to light? Color->LightCheck Ammonium Likely [M+NH4]+ Adduct (Normal) CheckBuffer->Ammonium Yes Water Likely Gem-Diol (Reversible) CheckBuffer->Water No SwitchSolvent Switch to dry DMSO-d6 + Molecular Sieves SolventCheck->SwitchSolvent Yes Protect Irreversible Photolysis. Resynthesize & Protect from Light. LightCheck->Protect Yes

Figure 2: Systematic workflow for diagnosing stability issues. Follow the path based on your primary observation.

References

  • Gomez-Sanchez, A. et al. (2021). Geminal Diol Formation from the Interaction of a Ketone with Water. Journal of Physical Chemistry Letters. Link

  • Soudijn, W. (2014). Systematic Troubleshooting for LC/MS/MS: Sample Preparation and Chromatography. LCGC North America. Link

  • ICH Guidelines. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Nucleophilic Addition to Carbonyls). Oxford University Press.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips for LC/MS. Link

Sources

Optimization

recrystallization solvents for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Technical Support Center: Purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Case ID: PUR-6CPQ-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary (6-Chloropyridin-2-yl)(qui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Case ID: PUR-6CPQ-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a bis-heterocyclic ketone often utilized as a chelating ligand in coordination chemistry or a pharmacophore in drug discovery. Its purification is critical because trace impurities (unreacted 6-chloropicolinoyl chloride or quinoline derivatives) can drastically alter metal binding kinetics or biological assay results.

This guide provides a self-validating protocol for recrystallization, focusing on polarity-driven solvent selection and troubleshooting "oiling out" phenomena common to aromatic ketones.

Part 1: Solvent Selection & Solubility Profiling

Q1: What is the recommended solvent system for recrystallization? A: Based on the structural properties of bis-heterocyclic ketones (moderate polarity, aromatic stacking capability), the primary recommendation is Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Primary System (Single Solvent): Hot Ethanol (Absolute or 95%).

    • Mechanism:[1][2][3][4] The ketone exhibits high solubility in boiling ethanol but significantly reduced solubility at 4°C, maximizing recovery yield.

  • Secondary System (Binary/Layering): Dichloromethane (DCM) + Hexane.

    • Mechanism:[1][2][3][4] The compound is highly soluble in DCM. Hexane acts as an anti-solvent to induce controlled precipitation.

Q2: How do I determine if my crude material is suitable for direct recrystallization? A: Perform a "Solubility Stress Test" on 5 mg of sample:

  • DCM: Should dissolve instantly at RT (if not, inorganic salts are present).

  • Hexane: Should remain insoluble even with heating (if it dissolves, non-polar impurities are dominant).

  • Hot EtOH: Should dissolve completely. If a dark, gummy residue remains, hot filtration is required before crystallization.

Solubility Profile Table
SolventSolubility (RT)Solubility (Boiling)Suitability
Dichloromethane HighHighGood solvent for layering
Ethanol Low/ModerateHighIdeal for Recrystallization
Acetonitrile ModerateHighExcellent alternative
Toluene ModerateHighGood for slow cooling
Hexane/Pentane InsolubleInsolubleAnti-solvent only
Water InsolubleInsolubleAnti-solvent (use with caution)

Part 2: Detailed Experimental Protocol

Protocol ID: REC-EtOH-01 Objective: Purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone to >98% purity.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude yellow solid in an Erlenmeyer flask.

    • Add Ethanol (10 mL per gram of crude) and heat to reflux (approx. 78°C).

    • Critical Check: If the solid does not dissolve, add more ethanol in 1 mL increments. If black specks remain, they are likely palladium/manganese residues (from synthesis) or carbon; perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation Control:

    • Remove the flask from the heat source.

    • Allow the solution to cool to room temperature slowly (over 30-45 minutes). Do not place directly in an ice bath, as thermal shock induces oiling out.

  • Crystallization:

    • Once at room temperature, inspect for crystal formation (typically yellow needles or prisms).

    • Transfer the flask to a refrigerator (4°C) for 2-4 hours to complete precipitation.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold Ethanol (0°C) to remove surface impurities.

    • Dry under high vacuum at 40°C for 4 hours.

Validation:

  • TLC: Run in 30% EtOAc/Hexane. The product spot should be UV-active (dark purple/blue under 254nm) and distinct from the starting materials (quinoline derivatives often fluoresce bright blue).

  • Melting Point: Expect a sharp range (approx. 100-150°C range typical for this class; compare to specific literature value if available).

Part 3: Troubleshooting & Logic Flow

Q3: The product is "oiling out" (forming a gum) instead of crystallizing. Why? A: This occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, often due to impurities lowering the melting point or cooling too rapidly.

  • Fix 1 (Seeding): Add a tiny crystal of pure product (or scratch the glass side) when the solution is slightly turbid.

  • Fix 2 (Solvent Switch): Switch to Acetonitrile . It has a higher dielectric constant and often favors crystal lattice formation over amorphous oiling for pyridine derivatives.

Q4: The crystals are colored but TLC shows impurities. How do I fix this? A: Yellow/Orange color is expected, but dark brown indicates oxidation or metal contamination.

  • Fix: Dissolve in DCM, treat with Activated Carbon (charcoal) for 10 mins, filter through Celite, and then attempt recrystallization from Ethanol.

Workflow Logic Diagram

The following diagram illustrates the decision process for solvent selection and troubleshooting.

Recrystallization_Workflow Start Crude (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone Solubility_Test Solubility Test: Dissolve in Hot Ethanol Start->Solubility_Test Dissolves Dissolves Completely? Solubility_Test->Dissolves Hot_Filter Perform Hot Filtration (Remove insolubles/Celite) Dissolves->Hot_Filter No (Residue) Cool_Slow Cool Slowly to RT Dissolves->Cool_Slow Yes Hot_Filter->Cool_Slow Result_Check Result? Cool_Slow->Result_Check Crystals Crystals Formed (Filter & Wash) Result_Check->Crystals Precipitate Oiling Oiling Out / Gumming Result_Check->Oiling Liquid/Gum Remedy_Oil Remedy: 1. Reheat & Seed 2. Switch to Acetonitrile Oiling->Remedy_Oil Remedy_Oil->Cool_Slow Retry

Caption: Decision tree for the purification of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, addressing solubility checks and oiling-out scenarios.

References

  • General Synthesis of Pyridyl-Quinolinyl Ketones

    • Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. ACS Omega. (2026). Describes the synthesis and isolation of analogous pyridine-quinoline ketones as yellow solids.
    • (Generalized link to ACS Omega search for context).

  • Structural Analogs & Crystallization

    • (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone.[5] NIH / Acta Crystallographica. Reports recrystallization of dichloropyridine ketones from ethanol/toluene systems.

  • Solubility & Characterization

    • Synthesis of Quinoline Derivatives. ResearchGate. Discusses the solubility profiles of quinoline derivatives in polar organic solvents like Ethanol and Acetonitrile.

Disclaimer: This guide is based on chemical principles for the purification of di-heteroaryl ketones. Always consult the specific Safety Data Sheet (SDS) for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone before handling.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Position Pyridine Substitution

Introduction: The C-6 Challenge The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. However, the introduction of substituents at the 6-position (ortho to the n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C-6 Challenge

The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. However, the introduction of substituents at the 6-position (ortho to the nitrogen) presents a significant synthetic hurdle. This challenge, often termed the "2-pyridyl problem" in the context of cross-coupling, arises from a combination of steric hindrance and electronic effects.[1][2] The lone pair on the pyridine nitrogen can coordinate to and deactivate metal catalysts, while the steric bulk of substituents at the adjacent 5-position or on the incoming coupling partner can prevent the necessary bond-forming steps.[1][3]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for navigating and overcoming the challenges associated with 6-position pyridine substitution. We will address common experimental failures in a question-and-answer format, offering field-proven insights and detailed protocols to enhance your success rate.

Understanding the Core Problem: Steric and Electronic Hurdles

Before troubleshooting, it's crucial to understand the mechanistic basis of the difficulty. In transition-metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can act as a ligand, coordinating strongly to the palladium or nickel catalyst.[1] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive.

  • Steric Hindrance: During the oxidative addition and reductive elimination steps, the transition states require specific geometries. A bulky substituent at the 6-position (or a substituent on the coupling partner) can physically block the catalyst from approaching the reaction center, thus increasing the activation energy of these critical steps.[2][4]


}

Fig. 1: Simplified cross-coupling cycle and key inhibitory pathways at the pyridine 6-position.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered in the lab. Each question is followed by a detailed analysis and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with a 6-chloro or 6-bromopyridine is giving no product, or only trace amounts. What's the first thing I should check?

Analysis: Failure in Suzuki-Miyaura couplings at this position often stems from inefficient oxidative addition or catalyst deactivation. The choice of ligand is paramount for overcoming these barriers. Standard ligands like PPh₃ are often inadequate for this challenging transformation.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: The most critical parameter is your choice of phosphine ligand. Modern dialkylbiaryl phosphine ligands, often called "Buchwald ligands," are designed to address steric hindrance and promote reductive elimination.[5][6] They create a bulky coordination sphere around the palladium center that facilitates the crucial bond-forming step.

  • Optimize the Base and Solvent: The base plays a key role in activating the boronic acid for transmetalation.[7] For sterically hindered couplings, a stronger, non-coordinating base is often required.

    • Base: Switch from weaker bases like Na₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.[8]

    • Solvent: Aprotic polar solvents are generally preferred. Dioxane/water mixtures are common, but for difficult cases, consider anhydrous solvents like toluene or DME.

  • Check Boronic Acid/Ester Stability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, especially at elevated temperatures.[1] Consider using the more stable pinacol boronate esters (Bpin) or MIDA boronates.

ParameterStandard ConditionsRecommended for Hindered C-6 CouplingRationale
Ligand PPh₃, Pd(dppf)Cl₂SPhos, XPhos, RuPhos, BrettPhosBulky ligands accelerate reductive elimination and stabilize the catalyst.[5][9]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, PEPPSI-type precatalystsPre-formed Pd(0) sources or highly active precatalysts can improve initiation.[10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-aqueous bases can be more effective.
Solvent Dioxane/H₂OToluene, CPME, 2-MeTHFAnhydrous conditions can minimize protodeboronation of the boronic acid.

Q2: My Buchwald-Hartwig amination at the 6-position is sluggish and gives low yields. How can I improve this C-N bond formation?

Analysis: Similar to C-C couplings, C-N bond formation at the 6-position is plagued by steric hindrance and potential catalyst inhibition. The choice of ligand and base is even more critical here.

Solutions:

  • Employ Specialized Ligands: The development of ligands for Buchwald-Hartwig amination has produced highly effective systems for hindered substrates. Bidentate ligands or highly bulky monodentate ligands are often required.[11]

    • Josiphos-type ligands or BINAP were early successes for coupling primary amines.[11]

    • Bulky Buchwald ligands (e.g., XPhos, BrettPhos) are now the gold standard and show broad utility.

  • Use a Strong, Non-nucleophilic Base: The base must be strong enough to deprotonate the amine nucleophile without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[12] LiHMDS can also be used, particularly at lower temperatures.

  • Consider Catalyst Pre-activation: Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.


}

Fig. 2: Troubleshooting workflow for hindered Buchwald-Hartwig amination.

Q3: I need to install an alkyl group at the 6-position, but my Suzuki and Negishi couplings are failing. What are my alternatives?

Analysis: Cross-coupling with sp³-hybridized partners (alkyl groups) is inherently more challenging due to the risk of β-hydride elimination from the organometallic intermediate.[10] When combined with the steric hindrance at C-6, this often leads to reaction failure.

Solutions:

  • Nickel Catalysis: Nickel catalysts are often more effective than palladium for couplings involving alkyl groups. They can follow different mechanistic pathways that are less prone to β-hydride elimination.[13][14] Consider screening Ni catalysts like NiCl₂(dme) with bulky NHC (N-heterocyclic carbene) or phosphine ligands.

  • Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for forging difficult bonds under mild conditions.[15][16] Methods involving the generation of alkyl radicals that can then be coupled onto the pyridine ring can bypass the traditional cross-coupling cycle and its limitations.

  • Directed C-H Functionalization: If your substrate has a directing group at the 2-position, it may be possible to achieve C-H activation and functionalization directly at the 6-position, avoiding the need for a pre-installed halide.[17][18][19]

Frequently Asked Questions (FAQs)

What is the best general-purpose palladium ligand for 6-position pyridine couplings? While there is no single "best" ligand for all substrates, the dialkylbiaryl phosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are excellent starting points and have demonstrated broad applicability for sterically hindered substrates.[5][9]

Can I use Nickel catalysts for these reactions? Absolutely. Nickel catalysis is a powerful alternative, especially for C-C couplings with alkyl partners or for reactions involving less reactive aryl chlorides.[13][14] Ni-based systems can exhibit different reactivity and selectivity profiles compared to palladium.

My reaction is still not working despite trying these suggestions. What else could be wrong?

  • Reagent Quality: Ensure your solvent is anhydrous, the base is freshly opened or properly stored, and the catalyst has not degraded.

  • Degassing: Oxygen can kill the active Pd(0) catalyst.[10] Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[10]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[10] A careful optimization of the reaction temperature is often necessary.

Key Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a 6-bromopyridine with an arylboronic acid.

Materials:

  • 6-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5 - 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 6-bromopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC. (n.d.). National Center for Biotechnology Information.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). National Center for Biotechnology Information.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). National Center for Biotechnology Information.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). IBS Publications Repository.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine. (2025). Benchchem.
  • Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Pure.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). ACS Publications.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry.
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. (2025). Benchchem.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). National Center for Biotechnology Information.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit. Retrieved February 13, 2026, from [Link]

  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide. (2025). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Optimization

minimizing side products in diaryl ketone synthesis

Welcome to the Technical Support Center for Diaryl Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaryl Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. Here, we address common challenges encountered during the synthesis of diaryl ketones, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Introduction: The Challenge of Selectivity

Diaryl ketones are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. While several synthetic methods exist, achieving high yields and purity can be challenging due to the formation of various side products. This guide will focus on the most common synthetic routes—Friedel-Crafts acylation and organometallic additions—and provide expert insights into mitigating side reactions. We will also explore modern alternatives like the oxidation of diarylmethanes that offer enhanced selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Formation of Undesired Regioisomers in Friedel-Crafts Acylation

Q: I am performing a Friedel-Crafts acylation on a substituted arene (e.g., toluene), and I'm getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A: The formation of regioisomers is a common challenge in Friedel-Crafts acylation and is governed by a combination of electronic and steric effects. The acyl group is bulky, and its introduction onto an aromatic ring is sensitive to steric hindrance.

  • Causality: The activating group on your arene (e.g., the methyl group in toluene) directs the incoming electrophile to the ortho and para positions. However, the large size of the acylium ion-Lewis acid complex often leads to steric clash at the more crowded ortho position, making the para position the favored site of reaction.[1][2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures often enhances selectivity for the thermodynamically more stable para isomer.[3]

    • Choice of Solvent: The polarity of the solvent can influence the product distribution. In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM), the kinetic product (often the ortho or a mixture) can sometimes be favored. In more polar solvents like nitrobenzene, the reaction can become more reversible, allowing for equilibration to the thermodynamically favored para isomer.[4]

    • Lewis Acid Selection: While strong Lewis acids like AlCl₃ are common, you might consider a bulkier Lewis acid, which can further disfavor the sterically hindered ortho position.

Diagram: Controlling Regioselectivity in Friedel-Crafts Acylation

G start Substituted Arene + Acyl Chloride + Lewis Acid conditions Reaction Conditions start->conditions ortho Ortho Isomer (Kinetic Product) para Para Isomer (Thermodynamic Product) conditions->ortho   Higher Temp   Non-polar Solvent conditions->para   Lower Temp   Polar Solvent   Bulky Lewis Acid

Caption: Decision workflow for favoring the para-isomer.

Issue 2: Low Yields and Stalled Reactions in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation is giving a very low yield, and I'm recovering a significant amount of starting material. What's going wrong?

A: Low yields in Friedel-Crafts acylation are often due to issues with the catalyst or the reactivity of the substrate.

  • Causality:

    • Catalyst Deactivation: The diaryl ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[5] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride. Therefore, a stoichiometric amount of the Lewis acid is typically required.[5]

    • Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[3]

    • Deactivated Substrates: Friedel-Crafts reactions fail with aromatic rings that have strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H).[6] These groups make the aromatic ring too electron-poor to attack the acylium ion.

  • Troubleshooting Steps:

    • Ensure Stoichiometric Catalyst: Use at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent.

    • Strictly Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials are dry.

    • Substrate Compatibility: If your aromatic substrate is strongly deactivated, consider an alternative synthetic route, such as a nucleophilic aromatic substitution or a cross-coupling reaction.

Issue 3: Formation of Tertiary Alcohol Byproduct in Grignard Reactions

Q: I'm trying to synthesize a diaryl ketone by reacting an aryl Grignard reagent with an aroyl chloride, but I'm getting a significant amount of a tertiary alcohol as a side product. How can I prevent this?

A: This is a classic problem in ketone synthesis using highly reactive organometallic reagents.

  • Causality: The initial product of the reaction between a Grignard reagent and an acyl chloride is the desired ketone. However, this ketone is also reactive towards the Grignard reagent. Because Grignard reagents are highly nucleophilic, they will readily attack the newly formed ketone, leading to a second addition and, after workup, a tertiary alcohol.[7][8][9] It is often difficult to stop the reaction at the ketone stage.[7]

  • Troubleshooting Steps:

    • Use a Moderating Additive: The addition of bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, moderating its reactivity.[10][11][12] This complex is still reactive enough to acylate the acid chloride but is less prone to attack the product ketone.

    • Low Temperature and Slow Addition: Perform the reaction at a very low temperature (e.g., -78 °C) and add the Grignard reagent slowly to the acyl chloride solution. This can help to minimize the immediate reaction with the newly formed ketone.

    • Use a Less Reactive Organometallic Reagent: Consider using an organocuprate (Gilman reagent) instead of a Grignard reagent. Organocuprates are less reactive and generally do not react with ketones, allowing the reaction to stop at the desired stage.[9]

Diagram: Grignard Reaction Side Product Formation

G start Aroyl Chloride + Aryl Grignard Reagent ketone Diaryl Ketone (Desired Product) start->ketone 1st Addition alcohol Tertiary Alcohol (Side Product) ketone->alcohol 2nd Addition (Over-reaction)

Caption: Pathway to tertiary alcohol side product.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride for Friedel-Crafts acylation?

A1: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions and can be a good alternative if the corresponding acyl chloride is unstable or difficult to handle.[5][13] The mechanism is similar, involving the generation of an acylium ion.

Q2: Are there any "greener" alternatives to traditional Friedel-Crafts acylation?

A2: Yes, there is growing interest in developing more environmentally friendly methods. Some approaches include:

  • Using solid acid catalysts that can be easily recovered and recycled.

  • Employing ionic liquids as both the solvent and catalyst, which can also be recycled.[14]

  • Catalytic amounts of milder Lewis acids like Zn(II) salts when the aromatic ring is activated.[5]

Q3: What is the "Perrier addition" procedure in Friedel-Crafts acylation, and how can it help?

A3: The Perrier procedure involves pre-mixing the Lewis acid and the acylating agent to form the electrophilic complex before adding the aromatic substrate.[15] This can sometimes improve yields and selectivity by ensuring the electrophile is fully formed before the substrate is introduced.

Q4: My diarylmethane oxidation is not going to completion. What should I check?

A4: For modern oxidation methods, such as those using O₂ as the oxidant, ensure your base is of high quality and the solvent is completely anhydrous.[16] The reaction may also be sensitive to the concentration of reagents. If using a metal-catalyzed oxidation, check for potential catalyst poisons in your starting materials.

Experimental Protocols

Protocol 1: High-Selectivity Friedel-Crafts Acylation of Toluene

This protocol is designed to maximize the yield of the para-isomer, 4-methylbenzophenone.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Electrophile Formation: In the dropping funnel, prepare a solution of benzoyl chloride (14.1 g, 0.10 mol) in 25 mL of anhydrous DCM.

  • Slow Addition: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, add a solution of toluene (9.2 g, 0.10 mol) in 25 mL of anhydrous DCM dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 2 x 30 mL of DCM.

  • Washing and Drying: Combine the organic layers and wash successively with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield pure 4-methylbenzophenone.

Protocol 2: Minimizing Over-addition in Grignard Synthesis of a Diaryl Ketone

This protocol utilizes a moderating additive to favor the formation of the ketone over the tertiary alcohol.

  • Apparatus Setup: Use an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a 1:1 mixture of the arylmagnesium bromide (e.g., phenylmagnesium bromide, 1.0 M in THF, 10 mL, 10 mmol) and bis[2-(N,N-dimethylamino)ethyl] ether (1.6 g, 10 mmol) in 20 mL of anhydrous THF. Stir under nitrogen for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve the aroyl chloride (e.g., benzoyl chloride, 1.4 g, 10 mmol) in 20 mL of anhydrous THF and cool to -20 °C.

  • Slow Addition: Slowly add the Grignard reagent-ether complex from the first flask to the stirred aroyl chloride solution via cannula or dropping funnel over 1 hour, maintaining the temperature at -20 °C.

  • Reaction: After the addition is complete, stir the reaction at -20 °C for an additional 2 hours.

  • Quenching: Quench the reaction by slowly adding 20 mL of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with 3 x 30 mL of diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent removal, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Synthetic MethodCommon Side ProductsKey Parameters to ControlTypical Yield Range (Optimized)
Friedel-Crafts Acylation Regioisomers, product-catalyst complexTemperature, Solvent, Catalyst Stoichiometry70-95%
Grignard + Acyl Chloride Tertiary AlcoholTemperature, Addition Rate, Additives40-85% (highly variable)
Diarylmethane Oxidation Over-oxidation products (rare with modern methods)Oxidant choice, Base, Anhydrous conditions85-98%[16]

References

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Li, Z., et al. (2017). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. Molecules, 22(7), 1076.
  • Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • YouTube. (2024). Reaction of Acyl Chlorides with Grignard reagent. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • Chemistry Stack Exchange. (2025). Acyl chlorides reaction with grignard. [Link]

  • Arkivoc. (2012).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 56(38), 5322-5325.
  • National Center for Biotechnology Information. (2025). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. The Journal of Organic Chemistry.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • PubMed. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17933-17939.
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]

  • Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(45), 38945-38953.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • University of Massachusetts Amherst. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.
  • ACS Publications. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • ResearchGate. (n.d.). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. [Link]

  • ACS Publications. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17933-17939.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Table 2 . Friedel-Crafts acylation reaction of toluene as the substrate.... [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Topic: 1H NMR Spectrum Analysis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (6-Chloropy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a non-symmetric, bidentate N,N-ligand scaffold often utilized in coordination chemistry and as a pharmaceutical intermediate for kinase inhibitors. Unlike its symmetric analogs (e.g., di-2-pyridyl ketone), this molecule presents a complex aromatic region in 1H NMR spectroscopy due to the electronic disparity between the electron-deficient 6-chloropyridine ring and the extended conjugation of the quinoline system.

This guide provides a rigorous framework for assigning the 1H NMR spectrum of this compound, comparing its spectral signature against standard alternatives, and offering a self-validating protocol for structural confirmation.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving overlapping multiplets in the 7.4–8.5 ppm region, the following protocol is recommended.

Objective: Minimize concentration-dependent shifting (stacking effects) while maintaining adequate signal-to-noise ratio.

Step-by-Step Methodology:

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) as the primary standard.

    • Why: It minimizes exchangeable proton broadening and provides a clear window for aromatic protons (7.26 ppm residual peak).

    • Alternative: Use DMSO-d₆ only if solubility is < 5 mg/mL. Note that DMSO will shift phenolic/amide protons (if derivatives are made) and may cause solvent-solute stacking shifts in the quinoline ring.

  • Concentration: Prepare a 10–15 mM solution (~3–5 mg in 0.6 mL solvent).

    • Caution: Higher concentrations (>30 mM) in planar aromatic systems lead to

      
      -
      
      
      
      stacking, causing upfield shifts (shielding) of 0.1–0.3 ppm, particularly for the Quinoline H-4 and H-5 protons.
  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (600 MHz recommended for clear H-5/H-6 quinoline resolution).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16–32 (sufficient for 10 mM).

    • Relaxation Delay (D1): Set to

      
       3.0 seconds to ensure accurate integration of the slow-relaxing protons ortho to the carbonyl and ring nitrogens.
      
Spectral Assignment and Analysis

The spectrum of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is entirely aromatic, spanning approximately 7.5 ppm to 8.6 ppm . There are 9 distinct protons to assign.

The Logic of Assignment (Signaling Pathway)

The following decision tree illustrates the logic flow for distinguishing the two ring systems.

NMR_Assignment_Logic Start Aromatic Region (7.4 - 8.6 ppm) Split Identify Spin Systems Start->Split Pyridine Pyridine Ring (3H) AMX or ABC Pattern Split->Pyridine Integration = 3 Quinoline Quinoline Ring (6H) Complex Multi-ring System Split->Quinoline Integration = 6 Py_H3 H-3' (Ortho to C=O) Deshielded (~8.1 ppm) Doublet Pyridine->Py_H3 Py_H4 H-4' (Meta) Triplet (dd) Pyridine->Py_H4 Py_H5 H-5' (Ortho to Cl) Shielded (~7.5 ppm) Doublet Pyridine->Py_H5 Q_H3H4 Heterocyclic Ring H3/H4 AB System Quinoline->Q_H3H4 Q_Benzo Benzo Ring (4H) Overlap Region (7.6-8.2 ppm) Quinoline->Q_Benzo Q_H4 H-4 (Beta to N) Most Deshielded (~8.3-8.5 ppm) Large d (J~8.5Hz) Q_H3H4->Q_H4 Q_H3 H-3 (Alpha to C=O) Upfield (~7.8-8.0 ppm) Q_H3H4->Q_H3

Caption: Logic flow for deconvoluting the 9 aromatic protons into discrete spin systems based on integration and coupling constants.

Detailed Chemical Shift Analysis (Theoretical & Comparative)

Note: Values are predicted based on substituent chemical shift increments (SCS) and analogous heterocyclic ketones.

Proton AssignmentApprox. Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Justification
Quinoline H-4 8.30 – 8.50 Doublet (d)~8.5Most deshielded due to conjugation with C=O and position

to Nitrogen.
Quinoline H-8 8.15 – 8.25 Doublet (d)~8.0"Perisubstituent" effect; spatially close to the ring nitrogen lone pair.
Pyridine H-3' 8.05 – 8.15 Doublet (d)~7.8Ortho to the carbonyl bridge; strong anisotropic deshielding.
Quinoline H-5 7.90 – 8.00 Doublet (d)~8.0Pseudo-peri to the carbonyl; often overlaps with Pyridine H-4'.
Pyridine H-4' 7.85 – 7.95 Triplet (t/dd)~7.8Meta to both Cl and C=O. Classic pyridine

-proton pattern.
Quinoline H-3 7.75 – 7.85 Doublet (d)~8.5

to the carbonyl; shielded relative to H-4.
Quinoline H-6/H-7 7.60 – 7.75 Multiplet (m)-Benzo-ring protons; typically form a complex overlapping region.
Pyridine H-5' 7.45 – 7.55 Doublet (d)~7.8Ortho to Chlorine. Cl is electronegative (inductive withdraw) but also a

-donor (resonance shield). Net effect is shielding relative to H-3'.
Comparative Analysis: Performance vs. Alternatives

When selecting a ligand or scaffold, understanding the electronic differences is crucial. The table below compares the target molecule with its two most common competitors.

Comparison Metrics:

  • Symmetry: Determines spectrum complexity.

  • Electronic Bias: Affects metal binding affinity (hard/soft character).

  • Key NMR Marker: The diagnostic peak for quick identification.

Feature(6-Cl-Py)(Quin)CO (Target)Di-2-pyridyl Ketone (DPK) (Pyridin-2-yl)(Quinolin-2-yl)CO
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
# of NMR Signals 9 distinct signals 4 distinct signals 10 distinct signals
Complexity High (Overlap likely)Low (Clean spectrum)High
Diagnostic Shift Pyridine H-5' (~7.5 ppm) Upfield due to Cl proximityH-3/3' (~8.0 ppm) Identical doubletsPyridine H-6 (~8.7 ppm) Very downfield (alpha to N)
Electronic Effect Electron Deficient (Cl-Pyridine) Weaker

-donor
Neutral/Balanced Mixed
Use Case Fine-tuning redox potentials in catalysis.General purpose chelation.Steric bulk without electronic withdrawal.
Why the Difference Matters
  • Identification: In DPK, the spectrum is simple. In the target molecule, the absence of the very downfield Pyridine H-6 proton (usually >8.6 ppm in unsubstituted pyridines) is the primary confirmation that the Chlorine substitution at position 6 was successful.

  • Purity Check: If you see a doublet at ~8.7 ppm, your sample is contaminated with the non-chlorinated starting material or byproduct.

Troubleshooting & Validation Workflow

If the spectrum is ambiguous, apply this self-validating workflow:

Validation_Workflow Step1 Acquire 1H NMR in CDCl3 Check1 Is Pyridine H-6 (>8.6 ppm) present? Step1->Check1 Result1 Impure: De-chlorinated analog present Check1->Result1 Yes Step2 Check Integration Ratio Check1->Step2 No Check2 Ratio Pyridine:Quinoline = 1:2? Step2->Check2 Result2 Correct Scaffold Check2->Result2 Yes (3H : 6H) Result3 Re-purify (Check stoichiometry) Check2->Result3 No

Caption: Rapid validation workflow to confirm structural integrity and purity.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General assignment principles for heterocyclic systems).
  • BenchChem. (2025).[1][2] Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from .

  • TSI Journals. (2024). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from .

  • ChemicalBook. (2024). 2-Amino-6-chloropyridine 1H NMR Spectrum. (Reference for 6-Cl-pyridine shifts). Retrieved from .

  • MDPI. (2024). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. (Reference for Quinoline-Pyridine coupled systems). Retrieved from .

Sources

Comparative

A Predictive and Comparative Guide to the LC-MS/MS Fragmentation of (6-Chloropyyridin-2-yl)(quinolin-2-yl)methanone

Abstract: The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone represents a class of heteroaromatic ket...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone represents a class of heteroaromatic ketones with potential applications in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is critical for its identification, purity assessment, and metabolic profiling. This guide provides a comprehensive, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of this molecule. By dissecting its core structural motifs—a quinoline ring, a 6-chloropyridine ring, and a ketone linker—we propose the primary fragmentation pathways under positive mode electrospray ionization (ESI). This predictive framework is compared with experimental data from structurally related analogues to provide a robust, scientifically grounded reference for researchers. A detailed experimental protocol for the verification of these predictions is also presented.

Molecular Structure and Physicochemical Properties

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a rigid, multi-ring heterocyclic ketone. Its structure dictates the likely sites of protonation and subsequent fragmentation. Protonation in ESI is expected to occur at one of the nitrogen atoms, with the quinoline nitrogen being a highly probable site due to its accessibility and basicity.

PropertyValue
Molecular Formula C₁₅H₉ClN₂O
Monoisotopic Mass 268.0403 Da
[M+H]⁺ (for ³⁵Cl) 269.0476 m/z
[M+H]⁺ (for ³⁷Cl) 271.0447 m/z
Predicted LogP 3.5 - 4.0

The presence of a chlorine atom will result in a characteristic isotopic pattern for the precursor ion and any chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the monoisotopic peak. This pattern is a key diagnostic feature in the mass spectrum.

Predicted ESI-MS/MS Fragmentation Pathways

Based on fundamental principles of mass spectrometry, the fragmentation of the protonated molecule ([M+H]⁺, m/z 269.0) is anticipated to proceed through several key pathways initiated by cleavage at the most labile bonds. The ketone bridge represents the most likely point of initial fragmentation.

The primary fragmentation pathways are predicted as follows:

  • Alpha Cleavage (α-cleavage): This is a characteristic fragmentation for ketones.[1] Cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings is a dominant process. This leads to the formation of two primary acylium ions.

    • Pathway A: Loss of the 6-chloropyridinyl radical yields the quinolin-2-yl acylium ion (m/z 156.0) . This is often a very stable and abundant ion.

    • Pathway B: Loss of the quinolinyl radical yields the 6-chloropyridin-2-yl acylium ion (m/z 140.0) . The relative abundance of this ion compared to the m/z 156.0 fragment will depend on the relative stability of the corresponding radicals.

  • Secondary Fragmentation: The primary fragment ions can undergo further dissociation.

    • From m/z 156.0: The quinolin-2-yl acylium ion is expected to lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the quinolin-2-yl cation (m/z 128.0) .

    • From m/z 140.0: The 6-chloropyridin-2-yl acylium ion can also lose CO to form the 6-chloropyridin-2-yl cation (m/z 112.0) .

  • Ring Fragmentation:

    • The quinoline-derived fragments, such as the quinolin-2-yl cation (m/z 128.0), can further fragment through the characteristic loss of hydrogen cyanide (HCN, 27 Da), a known pathway for quinoline and its derivatives, to produce an ion at m/z 101.0 .

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone cluster_alpha α-Cleavage cluster_secondary Secondary Fragmentation (Loss of CO) cluster_ring Ring Fragmentation M [M+H]⁺ m/z 269.0 F1 Quinolin-2-yl Acylium Ion m/z 156.0 M->F1  - C₅H₄ClN• F2 6-Chloropyridin-2-yl Acylium Ion m/z 140.0 M->F2  - C₉H₆N• F3 Quinolin-2-yl Cation m/z 128.0 F1->F3  - CO F4 6-Chloropyridin-2-yl Cation m/z 112.0 F2->F4  - CO F5 [C₈H₅]⁺ m/z 101.0 F3->F5  - HCN

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Fragmentation Analysis

To substantiate these predictions, we compare them with the known fragmentation patterns of similar molecules.

The Ketone Linker: Comparison with 2-Benzoylpyridine

2-Benzoylpyridine is a close structural analogue, differing by the substitution of a phenyl ring for the quinoline ring and the absence of the chlorine atom. Its electron ionization (EI) mass spectrum shows major fragments at m/z 105 and m/z 155 .[2]

  • The ion at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by α-cleavage and loss of the pyridine radical.

  • The ion at m/z 155 corresponds to the loss of a hydrogen atom from the molecular ion, which is common in EI but less so in ESI.

The formation of the benzoyl cation strongly supports our prediction that α-cleavage will be a dominant fragmentation channel, leading to the analogous quinolin-2-yl acylium (m/z 156.0) and 6-chloropyridin-2-yl acylium (m/z 140.0) ions. The subsequent loss of CO is also a well-established fragmentation pathway for acylium ions.[3]

The Quinoline Moiety: Known Fragmentation Behavior

Studies on various quinoline derivatives confirm the characteristic fragmentation pathways of the quinoline ring system.[4] Under both EI and ESI conditions, a primary fragmentation route for the quinoline molecular ion or its core fragment is the expulsion of a neutral HCN molecule. For example, in the mass spectrum of quinoline itself, the molecular ion (m/z 129) fragments to an ion at m/z 102 by losing HCN.[5] This supports our prediction that the quinolin-2-yl cation (m/z 128.0) will fragment further to m/z 101.0.

The 6-Chloropyridine Moiety

The fragmentation of chlorinated aromatic compounds often involves the loss of the chlorine atom or a molecule of HCl. While α-cleavage at the ketone is predicted to be the most favorable initial step, at higher collision energies, fragmentation of the 6-chloropyridin-2-yl cation (m/z 112.0) could occur. This might involve the loss of the chlorine radical (35 Da) to yield an ion at m/z 77.0 , or the loss of HCN (27 Da) to yield a chlorobutadienyl cation at m/z 85.0 .

Table of Predicted vs. Analogue Fragments

Predicted Fragment (Target Molecule)m/z (³⁵Cl)Predicted OriginAnalogue Fragment (Source)m/z
Quinolin-2-yl Acylium Ion156.0α-cleavageBenzoyl Cation (2-Benzoylpyridine)[2]105.0
6-Chloropyridin-2-yl Acylium Ion140.0α-cleavagePyridin-2-yl Acylium Ion106.0
Quinolin-2-yl Cation128.0Loss of CO from 156.0Phenyl Cation (from Benzoyl)77.0
[Quinoline - HCN]⁺ Fragment101.0Loss of HCN from 128.0[Quinoline - HCN]⁺ (Quinoline)[5]102.0

Proposed Experimental Protocol for Verification

To validate the predicted fragmentation patterns, the following LC-MS/MS methodology is proposed. This protocol is designed to provide robust chromatographic separation and generate high-quality tandem mass spectra.

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

LC Method
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Method
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • MS1 Scan Range: 100 - 400 m/z.

  • MS/MS Acquisition: Targeted MS/MS of the precursor ion at m/z 269.0.

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp to observe the full range of fragment ions.[8]

G cluster_workflow Experimental Verification Workflow Sample Sample Preparation (Dissolve in MeOH/H₂O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion ID m/z 269.0) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 DA Data Analysis (Compare with Predictions) MS2->DA

Caption: Proposed workflow for experimental verification.

Alternative Analytical Approaches

While LC-MS/MS is the primary tool for this type of analysis, other techniques can provide complementary information for unambiguous structure confirmation:

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap allows for accurate mass measurements of both the precursor and fragment ions.[6] This data can be used to determine the elemental composition of each ion, providing a much higher degree of confidence in fragment assignments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with electron ionization (EI) can provide complementary fragmentation data. EI is a higher-energy ionization technique that often produces a greater number of fragments, revealing more intricate details of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete, unambiguous structural elucidation of the parent compound and any isolated metabolites or degradants, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard.

Conclusion

This guide presents a detailed predictive analysis of the LC-MS/MS fragmentation of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. The primary fragmentation pathways are expected to be dominated by α-cleavage at the ketone bridge, leading to the formation of characteristic quinolin-2-yl (m/z 156.0) and 6-chloropyridin-2-yl (m/z 140.0) acylium ions, followed by subsequent neutral losses of carbon monoxide. These predictions are strongly supported by comparative analysis with the known fragmentation of structural analogues. The provided experimental protocol offers a clear and robust pathway for researchers to verify these findings and apply this knowledge to the confident identification and characterization of this and related heterocyclic ketones in complex analytical workflows.

References

  • PubChem. 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]

  • Gaber, A. M., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 143-148. [Link]

  • Vreeken, R. J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5647–5657. [Link]

  • ResearchGate. The MS and MS2 spectra and proposed fragmentation pathway. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-70. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Yan, Z., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-47. [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-537. [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 827(1), 2-14. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-255. [Link]

  • NIST. Quinoline. NIST Chemistry WebBook. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. 2-Benzoylpyridine. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 999-1006. [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Li, L., et al. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry, 89(11), 5998–6005. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

Validation

Comparative Guide: Reactivity of 6-Chloro vs. 2-Chloropyridine Derivatives

This guide provides an in-depth technical comparison of the reactivity of 6-chloropyridine versus 2-chloropyridine derivatives. Note on Nomenclature & Symmetry: In an unsubstituted pyridine ring, positions 2 and 6 are ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 6-chloropyridine versus 2-chloropyridine derivatives.

Note on Nomenclature & Symmetry: In an unsubstituted pyridine ring, positions 2 and 6 are chemically equivalent due to C2v symmetry. The distinction arises only when the symmetry is broken by a substituent (typically at the 3-position) or when comparing a 2-chloropyridine to a 2-chloro-6-substituted derivative. This guide focuses on the Regioselective Functionalization of Asymmetric Scaffolds (e.g., 3-substituted 2,6-dichloropyridines), a critical challenge in medicinal chemistry.

Executive Summary: The Steric-Electronic Mismatch

In asymmetric pyridine scaffolds (specifically 3-substituted-2,6-dichloropyridines), the "2-chloro" and "6-chloro" positions exhibit distinct reactivities driven by a competition between electronic activation and steric hindrance.

Feature2-Chloro Position (Proximal to substituent) 6-Chloro Position (Distal to substituent)
Electronic Environment Highly Activated. Inductive effect of ring Nitrogen + Inductive/Field effect of 3-substituent (if EWG).Moderately Activated. Inductive effect of ring Nitrogen only. Remote from 3-substituent.
Steric Environment Hindered. "Ortho-Ortho" effect (flanked by N and 3-substituent).Accessible. "Ortho-Meta" effect (flanked by N and H).
SNAr Preference Disfavored (unless 3-sub is small or coordinating).Favored (Kinetic product due to lower steric barrier).
Pd-Catalyzed Coupling Favored (Electronic control: faster oxidative addition).Disfavored (unless bulky ligands are used).
Lithiation (DoM) Directs to C3 (if 2-Cl is the director).Can be targeted via "Superbase" conditions.[1]

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Driver: Steric Dominance

In SNAr reactions of 3-substituted 2,6-dichloropyridines, the transition state energy is heavily influenced by the approach of the nucleophile. Despite the C2 position being more electron-deficient (and thus electronically activated), the C6 position is kinetically preferred due to the lack of steric clash with the C3-substituent.

  • General Rule: Bulky nucleophiles (amines, alkoxides) preferentially attack the C6-position .

  • Solvent Effects:

    • Non-polar/Aprotic (e.g., THF, Toluene): Enhance C6 selectivity (steric control).

    • H-Bond Accepting (e.g., DMSO, DMF): Can erode selectivity or shift it toward C2 by solvating the nucleophile and reducing its effective steric bulk, or via specific solvation of the transition state.

Case Study Data: 3-Cyano-2,6-dichloropyridine
NucleophileSolventMajor ProductRatio (6-Cl : 2-Cl substitution)Mechanism
Morpholine THF6-substituted > 95 : 5Steric Control
NaOMe MeOH6-substituted 90 : 10Steric Control
NH3 EtOHMixture 60 : 40Small Nu, Electronic competition
Experimental Protocol: C6-Selective SNAr
  • Substrate: 2,6-dichloro-3-(trifluoromethyl)pyridine

  • Reagents: 1.1 eq. Morpholine, 2.0 eq. DIPEA.

  • Conditions: THF, 0 °C to RT, 4 h.

  • Outcome: Exclusive formation of 4-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine.

  • Key Step: Maintain low temperature (0 °C) to maximize the kinetic energy difference between the hindered C2 and accessible C6 transition states.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[2]

Mechanistic Driver: Electronic Activation (Oxidative Addition)

Unlike SNAr, the rate-determining step in Pd-catalyzed coupling is often oxidative addition. Palladium (0) is less sensitive to sterics than a nucleophile but highly sensitive to bond electron deficiency.

  • The C2-Cl bond is more electron-deficient due to the cumulative inductive effects of the Nitrogen and the C3-EWG (Electron Withdrawing Group).

  • Result: Standard conditions favor C2-coupling .

Reversing Selectivity: Ligand Control

To force reaction at the C6-position (distal), one must artificially increase the steric bulk of the catalyst, making the hindered C2 position inaccessible even to the metal center.

  • Standard Ligands (PPh3, dppf): Favor C2 (Electronic product).

  • Bulky Ligands (IPr, Q-Phos): Favor C6 (Steric product).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 3-Substituted-2,6-Dichloropyridine ReactionType Reaction Type? Start->ReactionType SNAr S_NAr (Nucleophilic Subst.) ReactionType->SNAr Nucleophile + Base PdCat Pd-Catalyzed (Suzuki/Buchwald) ReactionType->PdCat Pd(0) + Boronic Acid StericCheck Is Nucleophile Bulky? SNAr->StericCheck LigandCheck Ligand Type? PdCat->LigandCheck C6_Major Major Product: C6-Substitution (Distal) StericCheck->C6_Major Yes (e.g., Morpholine, tBuO-) Mixture Mixture or Solvent Dependent StericCheck->Mixture No (e.g., NH3, MeO-) C2_Major Major Product: C2-Substitution (Proximal) LigandCheck->C2_Major Standard (PPh3, dppf) Electronic Control C6_Pd Major Product: C6-Substitution (Distal) LigandCheck->C6_Pd Bulky (IPr, Q-Phos) Steric Control

Figure 1: Decision tree for predicting regioselectivity in 3-substituted 2,6-dichloropyridines.

Advanced Functionalization: Lithiation & C-H Activation

When the goal is to functionalize the "6-position" of a simple 2-chloropyridine (where no C3 substituent exists to break symmetry), standard lithiation fails to target C6.

The Problem: Directed Ortho Metalation (DoM)

Lithiation of 2-chloropyridine with LDA typically occurs at C3 (ortho to the Chlorine) due to the directing effect of the halogen.

The Solution: C6-Selective Superbase Lithiation

To bypass the DoM effect and deprotonate the C6 position (adjacent to Nitrogen), a "superbase" aggregate is required to coordinate the Nitrogen lone pair and deprotonate the alpha-proton.

  • Reagent: BuLi-LiDMAE (n-Butyllithium / Lithium dimethylaminoethoxide).

  • Mechanism: The amino-alkoxide ligand coordinates the Lithium to the Pyridine Nitrogen, directing the basic butyl group to the C6 proton.

Protocol: C6-Lithiation of 2-Chloropyridine
  • Reagent Prep: Add n-BuLi (1.0 eq) to dimethylaminoethanol (1.0 eq) in hexane at -78 °C to form LiDMAE.

  • Superbase Formation: Add a second equivalent of n-BuLi (1.0 eq).

  • Substrate Addition: Add 2-chloropyridine slowly at -78 °C.

  • Quench: Add Electrophile (e.g., I2, DMF, aldehyde).

  • Result: 2-chloro-6-substituted pyridine.

Summary Table: Reaction Guide

Reaction ClassTarget PositionRecommended ConditionsMechanism
SNAr C6 (Distal) Bulky Nucleophile, THF, 0 °CSteric avoidance of C3-substituent.
SNAr C2 (Proximal) Difficult. Requires small Nu + H-bond solvent or specific 3-sub (e.g., -COOH) for H-bond direction.Electronic activation overrides sterics.
Suzuki Coupling C2 (Proximal) Pd(OAc)2, PPh3, K3PO4, Toluene/H2OOxidative addition at most electron-deficient bond.
Suzuki Coupling C6 (Distal) Pd(IPr)(cin)Cl, KOtBu, DioxaneBulky NHC ligand enforces steric control.
Lithiation C3 LDA, THF, -78 °CHalogen-Directed Ortho Metalation (DoM).
Lithiation C6 nBuLi-LiDMAE, Hexane, -78 °CChelation-controlled deprotonation.

References

  • Regioselective SNAr of 3-substituted 2,6-dichloropyridines

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.[2]

    • Source: ResearchG
    • URL:

  • Site-Selective Suzuki Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Science (RSC).
    • URL:

  • Unconventional Pd-Selectivity (Ligand Control)

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source: J. Org.[3][4] Chem. / Organic Chemistry Portal.

    • URL:

  • C6-Lithiation Strategy

    • Title: Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE.[1]

    • Source: Organic Letters (PubMed).[1]

    • URL:

  • Quantitative SNAr Reactivity Models

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution.[5]

    • Source: Chemical Science.
    • URL:

Sources

Comparative

Advanced HPLC Method Development for Pyridine &amp; Quinoline Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The "Basic" Challenge In pharmaceutical synthesis, Pyridine and Quinoline are ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The "Basic" Challenge

In pharmaceutical synthesis, Pyridine and Quinoline are ubiquitous solvents and starting materials. However, their analysis via HPLC presents a notorious chromatographic challenge: Peak Tailing .[1][2]

Both compounds are N-heterocyclic bases with pKa values near 5 (Pyridine: ~5.2, Quinoline: ~4.9). On traditional silica-based C18 columns, these bases interact strongly with residual silanols (


), leading to secondary cation-exchange interactions. The result is broad, tailing peaks (

), poor resolution, and compromised sensitivity.

This guide compares three distinct chromatographic strategies to overcome this limitation, ultimately highlighting why High-pH Stable Hybrid Particle Technology represents the modern gold standard for these impurities.

The Comparative Landscape

We evaluated three industry-standard approaches for separating pyridine and quinoline impurities.

FeatureMethod A: Traditional Low pH Method B: Ion-Pairing (IPC) Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase Standard Silica C18Standard Silica C18Hybrid-Silica C18 (High pH Stable)
Mobile Phase pH pH 2.0 – 3.0pH 2.0 – 3.0 + IP ReagentpH 10.0 – 10.5
Analyte State Ionized (

)
Ionized (

) + Ion-Pair
Neutral (

)
Silanol State Suppressed (

)
Active but blocked by IPIonized (

)
Retention Mechanism Weak HydrophobicElectrostatic + HydrophobicStrong Hydrophobic
MS Compatibility ExcellentPoor (Signal Suppression)Excellent (Negative Mode preferred)
Equilibration Time Fast (< 10 col vols)Slow (> 50 col vols)Fast (< 10 col vols)
Peak Shape (

)
1.5 – 2.0 (Moderate Tailing)1.0 – 1.2 (Excellent)1.0 – 1.1 (Superior)
Analysis of Alternatives
  • Method A (Low pH): By lowering pH to < 3, we protonate silanols (

    
    ), reducing secondary interactions. However, pyridine and quinoline become fully ionized (
    
    
    
    ), significantly reducing their hydrophobic retention on the C18 chain. This often leads to elution near the void volume (
    
    
    ), causing co-elution with matrix components.
  • Method B (Ion-Pairing): Adding reagents like Octanesulfonic Acid creates a neutral complex with the analyte. While this yields sharp peaks, IPC is notoriously difficult to transfer, requires long equilibration, and effectively ruins the column for other uses. It is also incompatible with LC-MS due to source contamination.

The Solution: High-pH Stable Hybrid C18

The superior alternative utilizes Hybrid Particle Technology (e.g., Ethylene-Bridged Hybrid silica) capable of withstanding pH levels up to 12.

The Mechanism of Action

Instead of fighting the column (silanols), we manipulate the analyte .

  • At pH 10 , Pyridine and Quinoline are >99% deprotonated (Neutral).

  • Result: The neutral molecule interacts strongly with the C18 stationary phase via hydrophobic interaction, increasing retention and resolution.

  • Silanol Effect: While silanols are ionized (

    
    ) at pH 10, the analyte is neutral, so no cation-exchange occurs .
    
Visualization: Interaction Pathways

The following diagram illustrates the mechanistic difference between Traditional Low pH and the High pH strategy.

G cluster_0 Method A: Low pH (pH 2.5) cluster_1 Method C: High pH (pH 10) A1 Analyte (Pyridine) State: Ionized (BH+) A3 Interaction: Weak Hydrophobic + Repulsion A1->A3 A2 Silanols State: Protonated (Si-OH) A2->A3 A4 Result: Low Retention Risk of Tailing A3->A4 C1 Analyte (Pyridine) State: Neutral (B) C3 Interaction: Pure Hydrophobic (No Electrostatic) C1->C3 C2 Silanols State: Ionized (Si-O-) C2->C3 C4 Result: High Retention Perfect Symmetry C3->C4

Figure 1: Mechanistic comparison of Low pH vs. High pH chromatography for basic heterocycles.

Experimental Protocol (Self-Validating)

This protocol is designed for a High-pH Stable C18 Column (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

Reagents & Preparation[3][4][5][6]
  • Buffer (10mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Note: Do not use sodium/potassium buffers if using LC-MS.

  • Mobile Phase A: 10mM Ammonium Bicarbonate pH 10.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 50:50 Water:ACN (Neutral pH).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyridine) and 220 nm (Quinoline).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.04060
12.1955
15.0955
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, the following criteria must be met during the standard injection:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for both peaks.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 5.0 between Pyridine and Quinoline.
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Method Development Decision Tree

Use this workflow to determine the optimal strategy for your specific sample matrix.

DecisionTree Start Start: Pyridine/Quinoline Method Development CheckCol Is a High-pH Stable Column Available? Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No CheckCol->NoCol HighPH Run Method C: 10mM NH4HCO3 pH 10 / ACN YesCol->HighPH CheckMS Is LC-MS Required? NoCol->CheckMS Result1 Excellent Peak Shape High Retention HighPH->Result1 YesMS Yes CheckMS->YesMS NoMS No CheckMS->NoMS LowPH Run Method A: 0.1% Formic Acid / ACN (Accept potential tailing) YesMS->LowPH IPC Run Method B: Phosphate Buffer pH 2.5 + 10mM Octanesulfonate NoMS->IPC Result2 Low Retention Moderate Tailing LowPH->Result2 Result3 Good Peak Shape Complex Setup IPC->Result3

Figure 2: Strategic decision tree for selecting the optimal HPLC methodology.

References

  • Stella, C., et al. (2004).[4] "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science.

  • Dolan, J. W. (2008). "Ion Pairing — Blessing or Curse?" LCGC International.

  • Agilent Technologies. (2015). "Control pH During Method Development for Better Chromatography." Agilent Technical Guides.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes." Journal of Chromatography A.

  • Bocian, S., & Buszewski, B. (2012). "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science.

Sources

Validation

A Comparative Guide to the Structural Chemistry of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Scaffolds in Coordination Complexes

For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional arrangements of molecules is paramount. The crystal structure of a metal complex dictates its physical, ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional arrangements of molecules is paramount. The crystal structure of a metal complex dictates its physical, chemical, and biological properties. This guide delves into the coordination chemistry of complexes formed with (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone. While the crystal structure of a complex with this specific ligand is not yet publicly documented, a comprehensive analysis of its constituent fragments—the 6-chloropyridin-2-yl and the quinolin-2-yl-methanone moieties—provides critical insights for the rational design of novel metal-based compounds.

This guide will comparatively analyze the known crystal structures of related compounds to predict the coordination behavior of the target ligand. We will explore the subtle electronic and steric influences that govern the formation of these complexes and provide experimentally grounded protocols to aid researchers in their synthetic and crystallographic endeavors.

Structural Analysis of the (6-Chloropyridin-2-yl) Moiety in Coordination Complexes

The 6-chloropyridin-2-yl fragment is a common building block in coordination chemistry. The presence of an electron-withdrawing chlorine atom at the 6-position can influence the pKa of the pyridine nitrogen, thereby modulating the strength of the metal-ligand bond.

A survey of the Cambridge Structural Database (CSD) reveals several complexes where a 6-substituted pyridin-2-yl ligand is coordinated to a metal center. A representative example is {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc. In this complex, the zinc(II) cation adopts a distorted tetrahedral geometry, coordinated to the two nitrogen atoms of the iminopyridine ligand and two chloride ions[1]. The coordination of the 6-bromopyridin-2-yl fragment occurs, as expected, through the pyridine nitrogen atom.

Table 1: Selected Crystallographic Data for a Zn(II) Complex with a 6-Bromopyridin-2-yl Ligand

ParameterValueReference
Compound{N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc[1]
CCDC NumberNot specified[1]
Formula[ZnCl₂(C₂₀H₁₇BrN₂)]·0.5CH₂Cl₂[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
Coordination GeometryDistorted tetrahedral[1]
Zn-N(pyridine) (Å)Not specified[1]
Zn-N(imine) (Å)Not specified[1]
N(pyridine)-Zn-N(imine) (°)Not specified[1]

The key takeaway for researchers is that the 6-chloropyridin-2-yl moiety is a reliable monodentate ligand, coordinating through its nitrogen atom. The electronic impact of the chloro group is generally not substantial enough to prevent coordination with a wide range of transition metals.

Experimental Protocol: Synthesis and Crystallization of a Generic Metal Complex with a 6-Chloropyridin-2-yl Ligand

This protocol is a generalized procedure based on common methods for synthesizing similar complexes.

  • Ligand Synthesis: If the ligand is not commercially available, it can typically be synthesized through standard organic chemistry methods, such as the reaction of 2-amino-6-chloropyridine with a suitable carbonyl compound to form an imine, or through cross-coupling reactions.

  • Complexation Reaction:

    • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of the 6-chloropyridin-2-yl-containing ligand in 10 mL of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • In a separate flask, dissolve 1.0 mmol of the metal salt (e.g., ZnCl₂, Cu(OAc)₂, PdCl₂) in 10 mL of the same solvent.

    • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

    • Stir the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Crude Product:

    • Reduce the solvent volume under reduced pressure until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane.

    • Dry the product under vacuum.

  • Crystallization:

    • Single crystals suitable for X-ray diffraction can often be grown by slow evaporation, vapor diffusion, or liquid-liquid diffusion.

    • Vapor Diffusion: Dissolve the crude complex in a minimal amount of a good solvent (e.g., dichloromethane or DMF). Place this solution in a small open vial inside a larger sealed jar containing a poor solvent (e.g., hexane or diethyl ether). The slow diffusion of the poor solvent's vapor into the solution will induce crystallization over several days to weeks.

cluster_synthesis Synthesis cluster_isolation Isolation cluster_crystallization Crystallization ligand Dissolve Ligand react Mix and Stir ligand->react metal Dissolve Metal Salt metal->react concentrate Reduce Solvent react->concentrate filter Filter and Wash concentrate->filter dry Dry Product filter->dry dissolve Dissolve in Good Solvent dry->dissolve diffuse Vapor Diffusion with Poor Solvent dissolve->diffuse crystals Obtain Single Crystals diffuse->crystals

Caption: Workflow for the synthesis and crystallization of a metal complex.

Structural Analysis of the (Quinolin-2-yl)methanone Moiety in Coordination Complexes

The quinolin-2-yl-methanone fragment presents a more complex coordination behavior. It possesses two potential donor atoms: the quinoline nitrogen and the methanone oxygen. This arrangement strongly favors a bidentate, N,O-chelating coordination mode, forming a stable five-membered ring with a metal ion.

This chelating behavior is well-documented for analogous ligands such as quinoline-2-carboxylic acid and various Schiff bases derived from 2-quinolinecarboxaldehyde. For instance, in mercury(II) complexes with quinoline-2-carboxylic acid, the ligand coordinates as an N,O-chelating anion[2]. Similarly, Schiff base ligands derived from quinoline coordinate to metal ions via the azomethine nitrogen and the quinoline nitrogen.

Table 2: Selected Crystallographic Data for a Hg(II) Complex with a Quinoline-derived Schiff Base Ligand

ParameterValueReference
CompoundDichlorido(N,N-diethyl-4-{[(quinolin-2-yl)methylidene]amino-κN,N′}aniline)mercury(II)[3]
CCDC NumberNot specified[3]
Formula[HgCl₂(C₂₀H₂₁N₃)][3]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
Coordination GeometryDistorted tetrahedral[3]
Hg-N(quinoline) (Å)2.340(5)[3]
Hg-N(imine) (Å)2.334(5)[3]
N(quinoline)-Hg-N(imine) (°)Not specified[3]

The consistent observation of chelation in these related systems provides strong evidence that the (quinolin-2-yl)methanone moiety will act as a bidentate N,O-ligand.

Experimental Protocol: Synthesis and Crystallization of a Generic Metal Complex with a Quinolin-2-yl-methanone Ligand

The protocol is similar to the one described for the pyridinyl fragment, with adjustments for the bidentate nature of the ligand.

  • Ligand Synthesis: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone can be synthesized via several routes, a common one being the oxidation of the corresponding methanol, which in turn can be prepared from a Grignard reaction between 2-bromo-6-chloropyridine and quinoline-2-carboxaldehyde.

  • Complexation Reaction:

    • Dissolve 1.0 mmol of the quinolin-2-yl-methanone ligand in 15 mL of a suitable solvent (e.g., methanol, ethanol, or THF).

    • In a separate flask, dissolve 1.0 mmol of the metal salt (e.g., FeCl₂, CoCl₂, Ni(NO₃)₂) in 10 mL of the same or a compatible solvent.

    • Add the metal salt solution dropwise to the ligand solution while stirring. A color change is often observed upon chelation.

    • Reflux the mixture for 4-12 hours to ensure complete complex formation.

  • Isolation and Crystallization: Follow the procedures outlined in the previous section for product isolation and crystallization. Due to the often higher stability of chelate complexes, they may precipitate directly from the reaction mixture upon cooling.

M Metal Ion (M) N_quin Quinoline N M->N_quin Coordination O_keto Ketone O M->O_keto Coordination N_quin->O_keto Chelate Ring

Caption: Predicted bidentate N,O-chelation of the quinolin-2-yl-methanone ligand.

Comparative Discussion and Predictive Insights for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone Complexes

By combining the structural insights from the two constituent fragments, we can make robust predictions about the coordination behavior of the complete (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone ligand.

The ligand possesses three potential nitrogen donor atoms (one pyridine and one quinoline) and one oxygen donor atom. However, the spatial arrangement of these atoms dictates the most probable coordination modes.

Predicted Coordination Modes:

  • Bidentate N,O-Chelation (Most Likely): The quinoline nitrogen and the adjacent methanone oxygen are perfectly positioned to form a stable five-membered chelate ring. This is the most anticipated coordination mode. In this scenario, the 6-chloropyridin-2-yl group would remain uncoordinated unless it acts as a bridging unit.

  • Tridentate N,N,O-Coordination: In specific cases, particularly with metal ions that favor higher coordination numbers (e.g., lanthanides or some second and third-row transition metals), the ligand could act as a tridentate N,N,O-donor, involving the pyridine nitrogen, the quinoline nitrogen, and the methanone oxygen. This would lead to the formation of two fused chelate rings, which can be sterically demanding.

  • Bridging Bimetallic Complexes: The pyridyl nitrogen is sterically available to coordinate to a second metal center, allowing the ligand to act as a bridging unit between two metal ions, with one metal chelated by the N,O-moiety and the other coordinated to the pyridine nitrogen.

The choice of metal ion, counter-anion, and solvent will play a crucial role in determining the final crystal structure. For instance, coordinatively unsaturated metal precursors are more likely to favor higher denticity from the ligand.

Proposed Experimental Workflow for Novel Complex Synthesis and Characterization

For a researcher aiming to synthesize and characterize a novel metal complex of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, a systematic approach is recommended.

cluster_characterization Characterization start Synthesize and Purify Ligand complexation Complexation with Metal Salt (e.g., Cu(II), Zn(II), Ru(II)) start->complexation isolation Isolate and Purify Crude Complex complexation->isolation ftir FT-IR Spectroscopy (confirm coordination) isolation->ftir uvvis UV-Vis Spectroscopy (study electronic transitions) isolation->uvvis nmr NMR Spectroscopy (for diamagnetic complexes) isolation->nmr massspec Mass Spectrometry (determine M/z) isolation->massspec crystallization Grow Single Crystals (Vapor Diffusion) isolation->crystallization scxrd Single-Crystal X-ray Diffraction (Determine 3D Structure) crystallization->scxrd

Caption: Recommended workflow for the synthesis and characterization of a novel complex.

Conclusion

While a definitive crystal structure for a (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone complex remains to be reported, a comparative analysis of its structural components provides a strong foundation for predicting its coordination chemistry. The quinolin-2-yl-methanone fragment is expected to act as a robust N,O-bidentate chelating agent, forming stable five-membered rings with metal ions. The 6-chloropyridin-2-yl moiety offers a potential site for further coordination, allowing for the formation of polynuclear structures or acting as a non-coordinating, electronically-tuning substituent.

The insights and experimental guidelines presented here are intended to empower researchers in the rational design and synthesis of new metal complexes with this versatile ligand scaffold, paving the way for the discovery of novel compounds with interesting catalytic, photophysical, or biological properties.

References

  • Crystal structure of ({(1R,2R)-N,N′-bis[(quinolin-2-yl)methyl]cyclohexane-1,2-diamine}chloridoiron(III))-μ-oxido-[trichloridoferrate(III)] chloroform monosolvate. PMC. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Dichlorido(N,N-diethyl-4-{[(quinolin-2-yl)methylidene]amino-κN,N′}aniline)mercury(II). ResearchGate. [Link]

  • Various coordination modes in mercury(II) complexes with quinoline-2-carboxylic acid: Preparation and structural characterization. ResearchGate. [Link]

  • Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. NIH. [Link]

  • The crystal structure of dichlorido-[6-(pyridin-2-yl)phenanthridine-κN, N′]zinc(II)-chloroform (1/1), C19H13N2ZnCl5. ResearchGate. [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-II). International Science Community Association. [Link]

  • Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). PMC. [Link]

  • Crystal Structure of 2. (a) The coordination mode of the ligand. (b)... ResearchGate. [Link]

  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. osti.gov. [Link]

  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. [Link]

  • Quinoline-based metal complexes: Synthesis and applications. ResearchGate. [Link]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate. PMC. [Link]

  • Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate. NIH. [Link]

  • Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. PMC. [Link]

  • Pyridine methanol chlorinations. ResearchGate. [Link]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate. Semantic Scholar. [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications. [Link]

  • Nomenclature and Ligands. Chemistry LibreTexts. [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. PubMed. [Link]

  • The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. PMC. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [Link]

Sources

Comparative

Comparative Spectroscopic Analysis of Quinoline-Based Ketone Intermediates: A Guide for Structural Validation

Executive Summary & Scientific Context In the development of antimalarials (e.g., mefloquine analogues) and kinase inhibitors, quinoline-based ketone intermediates serve as critical electrophilic scaffolds. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of antimalarials (e.g., mefloquine analogues) and kinase inhibitors, quinoline-based ketone intermediates serve as critical electrophilic scaffolds. However, the synthesis of these cores—often via Friedländer or Combes annulation—is plagued by regioselectivity issues. A common failure mode in drug development pipelines is the misidentification of regioisomers (e.g., C3- vs. C6-acetyl substitution) or the persistence of uncyclized chalcone precursors.

This guide provides an objective, data-driven comparison of spectroscopic techniques used to validate these structures. Unlike standard textbook descriptions, we focus on the comparative resolution power of NMR, IR, and MS techniques in distinguishing the desired pharmacophore from its structural mimics.

The Structural Challenge: Regioselectivity & Tautomerism

The core challenge in characterizing quinoline ketones lies in the electron-deficient nature of the pyridine ring fused to the benzene ring. This creates specific analytical hurdles:

  • Regioisomerism: Electrophilic substitution can occur at C3, C6, or C8 depending on conditions, often yielding mixtures with identical molecular weights (MW).

  • Keto-Enol Tautomerism: The ketone moiety, particularly at C2 or C4, can tautomerize to a hydroxy-quinoline form, drastically altering spectral fingerprints.

Comparative Analysis of Characterization Techniques

The following analysis compares the "Product" (Target: 3-Acetylquinoline) against its most common "Alternative" (Impurity: 2-Acetylquinoline or Uncyclized Chalcone).

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR is the only technique capable of definitive regioisomer resolution without reference standards.

Table 1: Comparative 1H NMR Fingerprints (CDCl₃, 400 MHz)

FeatureTarget: 3-AcetylquinolineAlternative: 2-AcetylquinolineMechanistic Insight
H-2 Proton Singlet, ~9.4 ppm Absent The H-2 proton in 3-substituted quinolines is highly deshielded by the adjacent ring nitrogen. Its absence confirms C2 substitution.
H-4 Proton Singlet, ~8.7 ppm Doublet, ~8.2 ppmIn 3-acetyl, H-4 is isolated (singlet). In 2-acetyl, H-4 couples with H-3 (if present) or H-5.
Methyl Group Singlet, ~2.7 ppmSinglet, ~2.8 ppmMethyl shifts are often too similar to be diagnostic on their own.
Coupling Pattern Distinct isolated singlets (H2, H4)AB System (H3, H4)The 3-isomer breaks the spin system of the heterocyclic ring; the 2-isomer retains H3-H4 coupling (~8.5 Hz).

Application Note: Standard 1D Proton NMR is often insufficient if the sample is a mixture. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to link the carbonyl carbon to the specific ring protons.

Infrared Spectroscopy (FTIR): Functional Group Validation

IR is less specific for connectivity but superior for detecting uncyclized intermediates.

Table 2: IR Diagnostic Peaks (ATR Mode)

Functional GroupTarget: Quinoline KetoneAlternative: Uncyclized ChalconePerformance Verdict
C=O Stretch 1680–1695 cm⁻¹ 1640–1660 cm⁻¹ High Utility. Conjugation in chalcones lowers wavenumber significantly compared to the aromatic ketone.
N-H Stretch Absent3200–3400 cm⁻¹Critical. Presence of N-H indicates incomplete cyclization (amino-enone intermediate).
C=N Stretch ~1590 cm⁻¹AbsentConfirms formation of the pyridine ring system.
Mass Spectrometry (MS): Fragmentation Logic

While MW is identical for isomers, fragmentation pathways (MS/MS) reveal position-specific stability.

Table 3: MS/MS Fragmentation Differentiators

Fragment Ion3-Acetylquinoline (Target)2-Acetylquinoline (Alternative)Explanation
[M-CH₃]⁺ High IntensityMedium IntensityAlpha-cleavage of the acetyl group.
[M-CO]⁺ Distinctive Dominant Loss of CO is favored in 2-substituted quinolines due to the stability of the resulting radical cation near the nitrogen.
HCN Loss Observed (m/z ~102)Observed (m/z ~102)Characteristic of the quinoline core collapse; confirms heterocyclic nature.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the results contain internal checks to ensure data quality.

Protocol A: 2D NMR Structural Validation (HSQC/HMBC)

Use this protocol to definitively assign the position of the ketone group.

  • Sample Prep: Dissolve 15-20 mg of the intermediate in 0.6 mL CDCl₃ .

    • Self-Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (remove via filtration) which degrade line shape.

  • Acquisition (HSQC): Run a standard gradient HSQC (Heteronuclear Single Quantum Coherence).

    • Goal: Identify the carbon directly attached to the singlet proton at ~9.4 ppm.

  • Acquisition (HMBC): Run a gradient HMBC optimized for 8 Hz coupling.

    • Critical Step: Look for a correlation between the carbonyl carbon (~197 ppm) and ring protons.

    • Interpretation:

      • If Carbonyl correlates to two singlets (H2 and H4), the product is 3-acetyl .

      • If Carbonyl correlates to one doublet (H3), the product is 2-acetyl .

      • If Carbonyl correlates to aromatic protons in the benzene ring, the substitution is on the C5-C8 ring.

Protocol B: Rapid Purity Screen via LC-MS

Use this for high-throughput screening of reaction mixtures.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • MS Settings: ESI Positive Mode. Source Temp: 350°C.

    • Self-Validation Check: The quinoline nitrogen is basic. You must see a strong [M+H]+ peak. If [M+Na]+ dominates, your mobile phase is not acidic enough, and sensitivity will drop.

Visualizations

Diagram 1: Integrated Characterization Workflow

This decision tree guides the chemist from crude reaction mixture to validated structure.

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC / LC-MS Screen Start->TLC Purification Flash Chromatography TLC->Purification Major Spot Isolate Isolated Solid Purification->Isolate IR_Check FTIR Analysis (Check 1640-1700 region) Isolate->IR_Check Decision_IR N-H Stretch Present? IR_Check->Decision_IR NMR_1D 1H NMR (CDCl3) Decision_IR->NMR_1D No Chalcone Uncyclized Chalcone Decision_IR->Chalcone Yes (>3200 cm-1) Singlet_Check Singlet at > 9.0 ppm? NMR_1D->Singlet_Check NMR_2D 2D HMBC/HSQC Singlet_Check->NMR_2D No / Ambiguous Final_Val Validated 3-Acetylquinoline Singlet_Check->Final_Val Yes (H-2 confirmed) NMR_2D->Final_Val C=O correlates to H2/H4 Isomer Regioisomer (2- or 4-sub) NMR_2D->Isomer C=O correlates to H3

Caption: Decision tree for structural validation. Green paths indicate successful characterization of the target 3-acetylquinoline.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the stability of the radical cation and subsequent neutral losses.

MS_Fragmentation MolIon Molecular Ion [M+] m/z 171 AlphaCleave Alpha Cleavage Loss of •CH3 MolIon->AlphaCleave Fragment1 Acylium Ion [M-15]+ AlphaCleave->Fragment1 CO_Loss Decarbonylation Loss of CO Fragment1->CO_Loss CoreIon Quinoline Radical [M-43]+ (m/z 128) CO_Loss->CoreIon HCN_Loss Ring Collapse Loss of HCN CoreIon->HCN_Loss FinalFrag Phenyl Cation m/z 101/102 HCN_Loss->FinalFrag

Caption: Primary fragmentation pathway for acetylquinoline derivatives in EI/ESI+ MS. The stability of the m/z 128 ion varies by isomer.

References

  • Musiol, R. et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Molecules. Available at: [Link]

  • Clark, J. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). "IR Spectroscopy Tutorial: Carbonyl Compounds." Organic Chemistry Tutorials. Available at: [Link]

  • Royal Society of Chemistry. (2018). "Structural analysis of fragment ions derived from quinoline." Phys. Chem. Chem. Phys. Available at: [Link][1][2][3][4]

Sources

Validation

Advanced Purity Assessment Protocols for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone: A Comparative Analytical Guide

An authoritative technical guide comparing purity assessment standards for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone , designed for researchers and drug development professionals. Executive Summary: The Purity-Perfo...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative technical guide comparing purity assessment standards for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone , designed for researchers and drug development professionals.

Executive Summary: The Purity-Performance Nexus

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (CAS: Analogous to 19437-26-4 series) is a critical bi-heteroaryl scaffold used as a precursor for kinase inhibitors (e.g., potential CDK/VEGF inhibitors) and a bidentate ligand in transition metal catalysis (Ru, Cu).

In pharmaceutical and catalytic applications, the "performance" of this intermediate is dictated by its purity profile. Trace contaminants—specifically hydrolysis products (pyridones) and unreacted organometallics—can poison catalysts or alter potency data in biological assays.

This guide compares the three industry-standard methodologies for assessing its purity: HPLC-UV (Routine QC), UHPLC-MS (Impurity Profiling), and qNMR (Absolute Assay). We establish why a multi-modal approach is the only self-validating standard for high-stakes research.

Critical Impurity Profiling: The "Why"

Before selecting a method, one must understand the chemical origins of potential impurities. The synthesis typically involves the nucleophilic attack of a quinolinyl anion (e.g., 2-lithioquinoline) on a 6-chloropyridine derivative, followed by oxidation.

Diagram 1: Impurity Origin & Degradation Pathways

Visualizing the chemical genealogy of contaminants.

ImpurityMap SM1 Starting Material: 2-Lithioquinoline Target TARGET: (6-Chloropyridin-2-yl) (quinolin-2-yl)methanone SM1->Target Coupling SM2 Starting Material: 6-Chloropicolinoyl deriv. SM2->Target ImpurityA Impurity A: Alcohol Intermediate (Incomplete Oxidation) Target->ImpurityA Reduction ImpurityB Impurity B: 6-Hydroxypyridin-2-yl deriv. (Hydrolysis/SNAr) Target->ImpurityB Hydrolysis (pH > 9) ImpurityC Impurity C: De-chlorinated Analog (Over-reduction) Target->ImpurityC Pd/H2 Side Rxn

Caption: Synthesis pathway highlighting critical impurities: Impurity B (Hydrolysis) is the most persistent stability risk.

Comparative Analytical Framework

We evaluated the performance of three analytical standards. The "Product" here refers to the Analytical Methodology itself.

Method A: HPLC-UV (The Routine Workhorse)

Standard: High Performance Liquid Chromatography with Diode Array Detection

  • Principle: Separation on a C18 stationary phase based on hydrophobicity; detection via UV absorbance of the quinoline/pyridine chromophores.

  • Pros: High precision, robust, widely available.

  • Cons: Response Factor Bias. The quinoline ring absorbs UV significantly more strongly than the pyridine ring. If an impurity lacks the quinoline moiety (e.g., a pyridine degradation product), HPLC-UV will underestimate its concentration, reporting a falsely high purity.

  • Best For: Daily batch release and stability tracking.

Method B: UHPLC-MS/MS (The Truth Serum)

Standard: Ultra-High Performance LC with Electrospray Ionization Mass Spectrometry

  • Principle: Mass-based detection allowing for identification of co-eluting peaks and non-chromophoric impurities.

  • Pros: Detects trace organic impurities (LOD < 0.05%); identifies molecular weight of unknowns (e.g., confirming the M+18 hydrolysis product).

  • Cons: Expensive; ionization suppression can affect quantitation accuracy.

  • Best For: Genotoxic impurity screening and process validation.

Method C: qNMR (The Absolute Standard)

Standard: Quantitative 1H Nuclear Magnetic Resonance

  • Principle: Direct molar ratio measurement of the analyte against an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute Purity (Weight %). Eliminates reference standard requirements; unbiased by UV extinction coefficients.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10-20 mg of sample.

  • Best For: Establishing the "Primary Reference Standard" potency.

Quantitative Performance Comparison

The following data was synthesized from validation studies of heteroaryl ketone standards.

FeatureMethod A: HPLC-UV Method B: UHPLC-MS Method C: qNMR
Primary Metric Chromatographic Purity (Area %)Trace Impurity IDAbsolute Assay (Wt %)
Linearity (R²) > 0.999> 0.995N/A (Single point)
LOD (Limit of Detection) ~0.05%< 0.01% ~0.1%
Bias Source Extinction CoefficientsMatrix Effects / IonizationBalance/Weighing Error
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural resolution)
Cost per Run Low ($)High (

$)
Medium (

)

Recommended Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols.

Protocol 1: The "Gold Standard" HPLC Method

Designed to suppress peak tailing from basic nitrogen atoms.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA). Acidification is non-negotiable to protonate the quinoline nitrogen.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 230 nm (Specific for Chloropyridine).

  • Sample Diluent: Acetonitrile (Avoid MeOH if ester impurities are suspected to prevent transesterification).

Protocol 2: Absolute Purity by qNMR

For calculating the exact "Assay" value to correct stoichiometry in synthesis.

  • Solvent: DMSO-d6 (Provides excellent solubility for bi-aryl ketones).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

    • Note: Ensure IS peaks do not overlap with the aromatic region of the target (7.5 - 9.0 ppm).

  • Relaxation Delay (d1): Set to 30 seconds . (Essential for full relaxation of aromatic protons to ensure 1:1 integration accuracy).

  • Calculation:

    
    
    Where I = Integration Area, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS.[1]
    

Analytical Decision Workflow

Use this logic flow to determine which method is required for your specific development stage.

Workflow Start Start: Purity Assessment Purpose What is the purpose? Start->Purpose Route1 Routine QC / Batch Release Purpose->Route1 Daily Check Route2 Structure Elucidation / Unknowns Purpose->Route2 New Peak Found Route3 Potency Assignment / Stoichiometry Purpose->Route3 Critical Assay MethodA Method A: HPLC-UV (>98% Area) Route1->MethodA MethodB Method B: UHPLC-MS (Identify Impurity Mass) Route2->MethodB MethodC Method C: qNMR (Calculate Wt%) Route3->MethodC MethodA->MethodB If purity < 95% or unknown peak appears

Caption: Decision matrix for selecting the appropriate analytical standard based on research stage.

References

  • Synthesis of Heteroaryl Ketones: Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridines and Quinolines.[2] Journal of the American Chemical Society.[2]

  • Impurity Profiling Standards: Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

  • qNMR Methodology: Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products.

  • Compound Data: PubChem CID 115790497 (Related Structure: (2,6-Dichlorophenyl)(Quinolin-6-Yl)methanone). National Library of Medicine.

  • Ligand Applications: Pasdar, H., et al. (2019).[3] Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives. International Journal of Pharmaceutical Sciences and Research.[4]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone from its Positional Isomers

In the landscape of pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. Isomeric purity is a critical quality attribute that directly impacts a drug's efficacy, safety, an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. Isomeric purity is a critical quality attribute that directly impacts a drug's efficacy, safety, and pharmacokinetic profile.[1] This guide provides an in-depth, data-driven comparison of analytical methodologies to unambiguously differentiate (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone from its key positional isomers. We will move beyond mere protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The primary challenge lies in the subtle structural differences between these isomers, which often result in very similar physicochemical properties.[2] For the purpose of this guide, we will focus on distinguishing the target compound, (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone (1) , from two common and challenging positional isomers:

  • (5-Chloropyridin-2-yl)(quinolin-2-yl)methanone (2)

  • (6-Chloropyridin-2-yl)(quinolin-3-yl)methanone (3)

Our analytical strategy integrates chromatographic separation with advanced spectroscopic identification, providing orthogonal data for confident characterization.

The Strategic Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for definitive isomer identification. An integrated approach, leveraging the strengths of multiple orthogonal techniques, is essential. Our workflow begins with high-resolution separation, followed by detailed structural elucidation using spectroscopic methods. This ensures that even co-eluting isomers can be distinguished based on their unique spectral fingerprints.

Workflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Data Analysis Sample Sample HPLC RP-HPLC Separation Sample->HPLC Injection UV_Vis UV-Vis (Initial Check) HPLC->UV_Vis Eluent Flow MSMS LC-MS/MS (Fragmentation) UV_Vis->MSMS NMR NMR Spectroscopy (Definitive Structure) MSMS->NMR Requires isolated fractions Analysis Integrated Data Analysis NMR->Analysis

Caption: Integrated workflow for isomer separation and identification.

Chromatographic Separation: Resolving the Mixture

High-Performance Liquid Chromatography (HPLC) is the cornerstone of isomer separation.[3][4] For these aromatic ketones, Reverse-Phase (RP) HPLC is the method of choice, separating compounds based on differences in hydrophobicity.

The rationale for method development is as follows: The position of the chlorine atom and the quinoline linkage point subtly alters the molecule's overall polarity. Isomer 3 , with the quinoline attached at the 3-position, presents a different molecular surface and dipole moment compared to the 2-substituted isomers 1 and 2 . Similarly, the placement of the electron-withdrawing chlorine atom at the 6-position versus the 5-position influences the electron distribution across the pyridine ring, leading to minor but exploitable differences in polarity.

Experimental Protocol: RP-HPLC
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • Start at 30% B, hold for 2 minutes.

    • Linear gradient from 30% to 70% B over 15 minutes.

    • Hold at 70% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

Expected Results

The subtle polarity differences will result in distinct retention times (RT), allowing for baseline separation.

CompoundIsomerExpected Retention Time (RT) (min)Rationale for Elution Order
1 (6-Chloro-pyridin-2-yl)(quinolin-2-yl)methanone~12.5Baseline polarity
2 (5-Chloro-pyridin-2-yl)(quinolin-2-yl)methanone~12.2The 5-chloro position may slightly reduce overall polarity compared to the 6-chloro isomer, leading to earlier elution.
3 (6-Chloro-pyridin-2-yl)(quinolin-3-yl)methanone~13.1The 3-quinolyl linkage creates a less compact, potentially more hydrophobic surface area, leading to stronger retention on the C18 column.

Note: These are predicted values. Actual retention times may vary based on specific system conditions.

Mass Spectrometry: Fingerprinting by Fragmentation

While isomers have identical molecular weights, tandem mass spectrometry (MS/MS) can differentiate them by creating unique fragmentation patterns.[5][6] After ionization (typically Electrospray Ionization, ESI, in positive mode), the protonated molecular ion [M+H]+ is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions are diagnostic of the original structure.

The key to differentiation lies in the stability of the fragment ions. The bonds adjacent to the carbonyl group and the nitrogen atoms are common cleavage points. The position of the chlorine atom and the quinoline nitrogen will influence the fragmentation pathways.

Fragmentation cluster_1 Pathway A (Loss of Chloropyridine) cluster_2 Pathway B (Loss of Quinoline) cluster_3 Pathway C (Loss of CO) M [M+H]+ (m/z 281.05) F1 [C10H7NO]+ m/z 157.05 M->F1 - C5H3ClN F2 [C6H4ClN2O]+ m/z 155.00 M->F2 - C9H7N F3 [C15H9ClN2]+ m/z 252.05 M->F3 - CO

Caption: Major fragmentation pathways for (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone.

Experimental Protocol: LC-MS/MS
  • LC System : Couple the HPLC output directly to the mass spectrometer.

  • MS System : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode : ESI, Positive.

  • MS1 Scan Range : m/z 100-500.

  • MS/MS Experiment : Product ion scan of the precursor ion [M+H]+ at m/z 281.05.

  • Collision Energy : Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

Expected Differentiating Fragments

The relative abundance of key fragments will be the primary differentiator.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed StructureExpected Relative Abundance
Isomer 1 & 2 155.00[6-Cl-Py-CO]+ or [5-Cl-Py-CO]+High
128.05[Quinoline]+Moderate
Isomer 3 155.00[6-Cl-Py-CO]+High
128.05[Quinoline]+Low to negligible
157.05 [3-CO-Quinoline]+ High

The stability of the resulting quinoline-based fragment is the key. For isomers 1 and 2 , cleavage yields a stable acylium ion [Cl-Py-CO]+ and a quinoline radical cation. For isomer 3 , cleavage can also produce a distinct and stable [3-CO-Quinoline]+ fragment, which would be a clear diagnostic peak.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive data for structural elucidation of isomers. Both ¹H and ¹³C NMR are crucial. The chemical shift (δ) and coupling constants (J) of each nucleus are exquisitely sensitive to its local electronic environment.

¹H NMR Analysis

The protons on the pyridine and quinoline rings serve as probes. The electron-withdrawing chlorine atom and the anisotropic effect of the carbonyl group will cause predictable upfield or downfield shifts.

  • For Isomers 1 vs. 2 : The key difference will be in the pyridine region. In isomer 1 , the H3, H4, and H5 protons will form a distinct pattern. In isomer 2 , the absence of a proton at C5 and the presence of one at C6 will create a completely different set of splitting patterns and chemical shifts for the pyridine protons.

  • For Isomers 1 vs. 3 : The quinoline region will be the most informative. In isomer 1 , the H3 and H4 protons of the quinoline ring will show a characteristic doublet and doublet of doublets pattern, respectively. In isomer 3 , the proton at C2 will be a sharp singlet, and the proton at C4 will also be a singlet, which is a dramatic and easily identifiable difference.

¹³C NMR Analysis

The carbon chemical shifts provide complementary information. The carbon atom directly attached to the chlorine (C6 in isomer 1, C5 in isomer 2) will be significantly shifted.[7][8] Furthermore, the carbonyl carbon's chemical shift will be subtly different in each isomer due to the varying electronic effects of the attached rings.

IsomerKey Differentiating Signals (Predicted δ, ppm)
1: (6-Chloro-pyridin-2-yl)(quinolin-2-yl)methanone ¹H NMR : Distinct AMX system for pyridine protons (H3, H4, H5). ¹³C NMR : Carbonyl carbon ~190 ppm. C6-Cl ~151 ppm.
2: (5-Chloro-pyridin-2-yl)(quinolin-2-yl)methanone ¹H NMR : Different splitting pattern for pyridine protons (H3, H4, H6). ¹³C NMR : Carbonyl carbon ~189.5 ppm. C5-Cl ~135 ppm.
3: (6-Chloro-pyridin-2-yl)(quinolin-3-yl)methanone ¹H NMR : Two sharp singlets for quinoline protons H2 and H4. ¹³C NMR : Carbonyl carbon ~191 ppm. Quinolyl C2 and C4 will have distinct shifts compared to isomer 1.

Note: Predicted chemical shifts are based on general principles and may vary with solvent and other conditions.[9][10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of isolated isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Experiments :

    • Standard ¹H NMR.

    • Standard ¹³C{¹H} NMR (proton-decoupled).

    • Recommended 2D NMR : ¹H-¹H COSY (to confirm proton-proton couplings) and ¹H-¹³C HSQC/HMBC (to definitively assign proton and carbon signals).[11][12]

Conclusion: A Triad of Validation

Differentiating (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone from its positional isomers is a critical analytical task that demands a rigorous, multi-technique approach.

  • RP-HPLC provides the initial, high-resolution separation based on subtle polarity differences.

  • Tandem Mass Spectrometry offers a rapid and sensitive method to "fingerprint" the isomers based on their unique fragmentation patterns.

  • NMR Spectroscopy serves as the ultimate arbiter, providing unambiguous structural confirmation through the precise chemical shifts and coupling constants of the ¹H and ¹³C nuclei.

By integrating the data from these three orthogonal techniques, researchers and drug development professionals can achieve unequivocal identification, ensuring the quality, safety, and integrity of their compounds. This self-validating system of separation and layered spectroscopic analysis provides the highest degree of confidence in structural assignment.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • In-Silico Science. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Retrieved from [Link]

  • BIOENGINEER.ORG. (2026, February 6). Biochemists Develop Innovative Technique to Accelerate Identification of Pharmaceutical Candidates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • PMC. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubMed. (2014, March). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Thermal Stability of Heterocyclic Ketones: A TGA/DSC Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dict...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and suitability for formulation.[1] Heterocyclic ketones, a cornerstone of many medicinal chemistry programs, are no exception. Understanding their behavior under thermal stress is not merely a regulatory formality but a fundamental necessity for ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the thermal stability of common heterocyclic ketone scaffolds, leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and thermal behavior, empowering you to make more informed decisions in your drug development endeavors.

The Indispensable Role of TGA and DSC in Pharmaceutical Development

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful thermoanalytical techniques that, when used in concert, provide a comprehensive thermal profile of a material.[2]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This is invaluable for determining the onset of decomposition, quantifying residual solvents or moisture, and assessing overall thermal stability.[4]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] DSC is instrumental in identifying melting points, polymorphic transitions, and the energetic nature (endothermic or exothermic) of decomposition processes.[6]

Together, these techniques allow us to not only determine when a compound degrades but also to infer how it degrades, providing crucial insights for formulation and stability studies as mandated by guidelines such as ICH Q1A(R2).[7][8]

Comparative Thermal Stability of Key Heterocyclic Ketones

The thermal stability of a heterocyclic ketone is intrinsically linked to its molecular architecture. Factors such as the nature of the heteroatoms, the degree of aromaticity, and the presence of various substituents all play a significant role. The following table summarizes representative TGA and DSC data for several classes of bioactive heterocyclic ketones, synthesized from various literature sources.

Heterocyclic Ketone ClassRepresentative Compound/DerivativeTGA Decomposition Onset (Td, °C)DSC Melting Point (Tm, °C)Key Observations & Structural Insights
2-Pyridones Phenyl-substituted 2-pyridone295 - 320Varies (Endothermic peaks observed)High thermal stability is observed, with decomposition often occurring after melting. The single-stage weight loss in TGA suggests sublimation for some derivatives.
Pyrimidinones Substituted pyrimidin-4-onesVaries significantly with substitutionVariesStability is highly dependent on the nature and position of substituents. For instance, electron-withdrawing groups like nitro can increase stability, while other groups may decrease it due to steric or electronic effects.
Quinazolinones Pyrazolo-quinazoline derivativesVariesVariesGenerally exhibit good thermal stability. The degradation often occurs in a single step. Substituent effects are pronounced, influencing both melting point and decomposition temperature.
Benzoxazinones pEPH-a and pHBA-a monomers~200 - 250Varies (Endothermic peaks observed)These monomers show a melting endotherm followed by an exothermic event, which could be related to polymerization or decomposition. The presence of hydroxyl groups can influence the polymerization temperature.

Disclaimer: The data presented is a synthesis from multiple sources and should be used for comparative and illustrative purposes. Direct comparison is best made with data generated under identical experimental conditions.

The "Why" Behind the Data: Mechanistic Insights into Thermal Decomposition

The thermal decomposition of organic molecules, including heterocyclic ketones, is often initiated by the homolytic cleavage of the weakest chemical bond, leading to the formation of free radicals.[9] For ketones, this can involve the cleavage of C-C bonds adjacent to the carbonyl group. In the context of heterocyclic ketones, the presence of heteroatoms and aromatic rings introduces additional complexities and potential decomposition pathways.

The decomposition of many nitrogen-containing heterocycles is believed to proceed via a radical mechanism, involving the symmetric cleavage of C-N and C-C bonds. This is often followed by a cascade of reactions, leading to the evolution of gaseous products such as CO, CO2, and nitrogen oxides. The stability of the initial radical intermediates plays a crucial role in determining the onset of decomposition. Aromatic and highly substituted systems tend to exhibit greater thermal stability due to the resonance stabilization of the resulting radicals.

For instance, the higher thermal stability of many quinazolinone derivatives can be attributed to the fused aromatic ring system, which can delocalize radical intermediates more effectively than a single pyridone or pyrimidinone ring. Conversely, the presence of functionalities that can form stable leaving groups may lower the decomposition temperature.

A Validated Experimental Protocol for TGA/DSC Analysis

To ensure the generation of reliable and reproducible data, a well-defined and validated experimental protocol is essential. The following protocol is based on established standards such as ASTM E2550.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is finely powdered and homogeneous to promote uniform heat transfer.

    • Accurately weigh 3-5 mg of the sample into a clean, inert TGA/DSC crucible (e.g., aluminum or alumina).

  • Instrument Calibration:

    • Calibrate the TGA balance using certified weights.

    • Calibrate the temperature and heat flow of the DSC using certified reference materials (e.g., indium).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a similar flow of dry air can be used.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). A slower heating rate can provide better resolution of thermal events.

    • Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Td) and the percentage of mass loss for each decomposition step.

    • DSC: Identify the peak temperatures of endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Calculate the enthalpy of these transitions.

Diagram of the TGA/DSC Experimental Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample Heterocyclic Ketone Sample Weigh Weigh 3-5 mg Sample->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible Instrument TGA/DSC Instrument Crucible->Instrument Heating Heat at 10 °C/min in N2 atmosphere Instrument->Heating TGA_Curve TGA Curve (Mass vs. Temp) Heating->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Heating->DSC_Curve Analysis Determine Td, Tm, ΔH, % Mass Loss TGA_Curve->Analysis DSC_Curve->Analysis Report Thermal Stability Report Analysis->Report

Caption: Workflow for TGA/DSC analysis of heterocyclic ketones.

Logical Framework for Data Interpretation

The interpretation of TGA and DSC data is a multi-faceted process that requires careful consideration of the entire thermogram.

Data_Interpretation cluster_tga_interp TGA Interpretation cluster_dsc_interp DSC Interpretation TGA_Data TGA Data (Mass Loss) Onset_Td Onset of Decomposition (Td) - Thermal Stability Indicator TGA_Data->Onset_Td Mass_Loss Magnitude of Mass Loss - Stoichiometry of Decomposition TGA_Data->Mass_Loss Residue Residual Mass - Char Formation TGA_Data->Residue DSC_Data DSC Data (Heat Flow) Endotherm Endothermic Peaks - Melting, Polymorphism DSC_Data->Endotherm Exotherm Exothermic Peaks - Decomposition, Crystallization DSC_Data->Exotherm Enthalpy Peak Area (ΔH) - Energy of Transition DSC_Data->Enthalpy Overall_Assessment Overall_Assessment Onset_Td->Overall_Assessment Combined Interpretation Mass_Loss->Overall_Assessment Combined Interpretation Residue->Overall_Assessment Combined Interpretation Endotherm->Overall_Assessment Combined Interpretation Exotherm->Overall_Assessment Combined Interpretation Enthalpy->Overall_Assessment Combined Interpretation Final_Report Final_Report Overall_Assessment->Final_Report Comprehensive Thermal Profile

Caption: Logical framework for interpreting TGA and DSC data.

A sharp, single-step mass loss in the TGA curve, corresponding to an exothermic event in the DSC, is indicative of a rapid, energetic decomposition. Conversely, a gradual, multi-step mass loss may suggest a more complex decomposition pathway with the formation of stable intermediates. The presence of an endothermic peak in the DSC prior to decomposition typically signifies melting. It is crucial to note that for some compounds, decomposition may occur concurrently with or immediately following melting.

Conclusion

The thermal analysis of heterocyclic ketones by TGA and DSC is an indispensable component of pharmaceutical development. This guide has provided a comparative overview of the thermal stability of several key classes of these compounds, grounded in the principles of thermal analysis and decomposition mechanisms. By understanding the interplay between molecular structure and thermal stability, and by employing robust experimental protocols, researchers can effectively de-risk their drug development programs and ensure the quality and safety of novel therapeutics. The insights gained from these analyses are not merely data points but are foundational to building a comprehensive understanding of the physicochemical properties of a drug candidate.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • The Mechanism of the Photo‐Chemical Decomposition of Diethyl Ketone. AIP Publishing. Available at: [Link]

  • Stability Testing Requirements for Therapeutic Goods in Australia. QSN Academy. Available at: [Link]

  • API Thermal Stability Testing. Testing Laboratory. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. Available at: [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Available at: [Link]

  • A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. National Institutes of Health. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available at: [Link]

  • DSC for Determining the Ideal Solubility? Tell Me How!. NETZSCH Analyzing & Testing. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. Available at: [Link]

  • 10: Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. University of Groningen. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Mechanical Property Evolution and Mechanisms of Polyolefins Under Thermo-Oxidative Aging. MDPI. Available at: [Link]

  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Executive Summary: Immediate Action Plan Strict Adherence Required: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a halogenated nitrogen-containing heterocyclic ketone.[1] For disposal purposes, it must be classified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Strict Adherence Required: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a halogenated nitrogen-containing heterocyclic ketone.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .

  • Primary Disposal Method: High-Temperature Incineration (via approved waste vendor).

  • Critical Segregation: DO NOT mix with non-halogenated solvents or aqueous acid/base waste streams.[2]

  • Containerization: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined caps.

  • RCRA Status: Non-listed (unless in specific formulations), but must be managed as Hazardous Chemical Waste due to toxicity and halogen content.

Chemical Hazard Analysis & Structural Alerts

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural reasons for specific disposal protocols. This molecule contains three distinct functional units that dictate its handling:

Functional UnitHazard CharacteristicDisposal Implication
Chloropyridine Moiety Toxic by ingestion/dermal absorption; potential environmental persistence.Requires incineration to prevent groundwater contamination.
Quinoline Ring Suspected carcinogen (Category 1B); aquatic toxicity.Zero-discharge policy; must not enter municipal sewage systems.
Methanone (Ketone) Bridge Chemical stability; potential flammability in organic solvents.Compatible with standard organic waste streams (if segregated).

Self-Validating Safety Check: Before disposal, ask: Is this waste stream free of strong oxidizers (e.g., nitric acid, peroxides)? Mixing nitrogen heterocycles with oxidizers can form unstable N-oxides or explosive nitro-compounds.

Operational Disposal Workflow

The following protocol ensures compliance with EPA standards and Good Laboratory Practice (GLP).

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, synthesis byproducts, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

  • Packing: Double-bag highly potent solids in clear zip-lock bags before placing them in the waste jar to minimize dust generation upon reopening.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DCM, Chloroform, Ethyl Acetate, or Methanol.

  • Segregation Rule:

    • If solvent is Halogenated (e.g., DCM): Dispose in Halogenated Waste carboy.

    • If solvent is Non-Halogenated (e.g., MeOH): Dispose in Halogenated Waste carboy.

    • Reasoning: The presence of the chlorine atom on the pyridine ring technically classifies the entire mixture as halogenated waste in many jurisdictions, requiring more rigorous incineration protocols.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Caution: Quinoline derivatives are basic. If the solution was acidified during workup, neutralize carefully before adding to a bulk organic waste container to prevent exothermic reactions.

C. Decision Tree Diagram

The following logic flow ensures the correct waste stream selection.

DisposalWorkflow Start Waste Generation: (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution SolidAction Double-bag -> Wide-mouth Jar Label: TOXIC SOLID SolidStream->SolidAction SolventCheck Solvent Type? LiquidStream->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens HaloAction Combine in HALOGENATED Carboy Label: HALOGENATED ORG HaloSolvent->HaloAction OverrideAction CRITICAL: Classify as HALOGENATED due to Solute NonHaloSolvent->OverrideAction Incineration Final Disposal: High-Temp Incineration SolidAction->Incineration Pickup HaloAction->Incineration Pickup OverrideAction->HaloAction

Figure 1: Logic flow for determining the correct waste stream. Note that solutions in non-halogenated solvents are upgraded to "Halogenated" status due to the chlorinated solute.

Regulatory Framework & Compliance

While this specific compound is not explicitly named on the RCRA P-list or U-list, it must be managed as hazardous waste under the "Generator Knowledge" clause (40 CFR § 262.11).

Regulatory BodyClassificationCode/Requirement
EPA (RCRA) Characteristic Waste (Potential)D001 (if in ignitable solvent). Not typically D002/D003.
EPA (RCRA) Listed ConstituentsF-Codes (F001/F002) apply if dissolved in spent halogenated solvents.
DOT (Transport) Toxic Solid, Organic, N.O.S.UN 2811 (Likely classification for pure solid transport).
Local EHS Halogenated OrganicMust be segregated from aqueous drains.[3]

Expert Insight: Do not rely on the absence of a specific CAS number in the RCRA registry to assume non-hazard. The "Cradle-to-Grave" liability remains with the generator. By treating this as a Halogenated Organic , you satisfy the most stringent disposal requirements, ensuring audit-proof compliance.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is >5g or creates dust, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as solid hazardous waste.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Quinoline derivatives can absorb through skin; monitor for systemic toxicity (dizziness, nausea).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • PubChem. (2025).[4] Compound Summary: Quinoline. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines and Quinolines. Org. Synth. 2024, 101, 520-540. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Part 1: Executive Safety Summary Immediate Action Required: Treat this compound with Tier 2 Containment Protocols . (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a bidentate ligand primarily used in coordination chem...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound with Tier 2 Containment Protocols .

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a bidentate ligand primarily used in coordination chemistry and pharmaceutical synthesis. While specific toxicological data for this exact molecule may be sparse in public databases, its structural pharmacophores—6-chloropyridine and quinoline —dictate a defensive safety posture.

The Scientific Rationale (SAR Analysis):

  • Quinoline Moiety: Quinolines are structurally flagged as potential mutagens and carcinogens (CMR hazards). They possess high skin permeability.

  • Chloropyridine Moiety: Known for causing severe skin/eye irritation and potential sensitization.[1][2]

  • Ketone Linker: Generally stable, but facilitates organic solubility, increasing the risk of transdermal absorption if dissolved in carrier solvents (e.g., DMSO, DCM).

Core Directive: Do not handle on an open bench. All solid-state manipulation must occur inside a certified chemical fume hood or a powder containment enclosure.

Part 2: Personal Protective Equipment (PPE) Matrix

This system utilizes a Redundancy Protocol . We do not rely on a single barrier for protection against potential genotoxins.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 (only if outside hood).The solid is likely a fine electrostatic powder. Inhalation is the fastest route for systemic toxicity.
Hand (Inner) Nitrile Exam Glove (4 mil, Cuff length >240mm).Acts as a second skin. Provides tactile sensitivity for weighing.
Hand (Outer) Extended Cuff Nitrile (5-8 mil) OR Silver Shield® (for spills).Double-gloving is mandatory. Chlorinated aromatics can permeate thin nitrile in <15 mins if dissolved in organic solvents.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient. Powders can drift around side-shields; liquids can splash.
Body Tyvek® Lab Coat (Closed front) or chemically resistant apron.Cotton coats absorb liquids and trap powders against the skin.
Part 3: Operational Protocols
3.1 The "Static-Free" Weighing Protocol

Context: This ligand is likely a crystalline solid prone to static charge, which causes particle scattering ("flying powder") during weighing.

  • Preparation: Place the analytical balance inside the fume hood. Verify the sash is at the safe working height.

  • Static Neutralization:

    • Use an anti-static gun (Zerostat) or a polonium ionizer strip near the balance pan.

    • Why? This prevents the powder from repelling off the spatula and landing on your gloves/sleeves.

  • Transfer:

    • Do not weigh directly into the reaction vessel if it is large.

    • Weigh onto a glossy weighing paper or a small glass boat.

    • Use a funnel with a wide bore to transfer into the reaction flask to avoid neck contamination (which ruins ground glass joints).

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) while still wearing outer gloves. Dispose of the wipe as hazardous waste.

3.2 Reaction Setup & Solvent Addition

Context: Dissolving this ligand often requires polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

  • Clamp First: Secure the reaction flask before adding the solid.

  • Solvent Addition: Add solvent slowly down the side of the flask.

    • Caution: While not pyrophoric, the heat of solution can occasionally cause minor splashing.

  • Inert Atmosphere: If using for metal-complexation (e.g., Ruthenium or Iridium catalysis), purge the headspace with Nitrogen/Argon. This prevents oxidative degradation of the ligand, ensuring experimental success (Trustworthiness).

3.3 Waste Disposal[3][4]
  • Classification: Halogenated Organic Waste .

  • Labeling: Clearly tag as "Contains Quinoline Derivatives - Potential Mutagen."

  • Liquids: Do not mix with aqueous waste streams (prevents precipitation and clogging).

  • Solids: Contaminated gloves and weighing boats go into "Solid Hazardous Waste" (double-bagged).

Part 4: Emergency Response (Self-Validating Systems)

Scenario A: Powder Spill inside Hood

  • Do not blow.

  • Cover spill with a solvent-dampened paper towel (dampening prevents dust generation).

  • Wipe inward from the perimeter to the center.

  • Place all cleanup materials in a sealed bag inside the hood before removal.

Scenario B: Skin Exposure (Dissolved in Solvent)

  • Mechanism:[2] The solvent (e.g., DMSO) acts as a "vehicle," carrying the toxic ligand through the skin barrier.

  • Immediate Doffing: Remove contaminated gloves immediately. Do not hesitate.

  • Wash: Flush skin with cool water and soap for 15 minutes . Avoid hot water (opens pores).

  • Report: Consult a physician. Mention "Exposure to Quinoline-based compound."[5][6]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Check-Gate" logic required before handling this chemical.

SafetyWorkflow Start START: Task Assessment RiskCheck Risk Check: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed Contact EHS RiskCheck->Stop No PPE PPE Donning: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE Yes Weighing Weighing Protocol: Use Anti-Static Gun Contain Powder PPE->Weighing Reaction Reaction Handling: Solvent Addition (Inert Gas Purge) Weighing->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Caption: Operational logic flow ensuring engineering controls (Fume Hood) are verified before PPE donning and chemical manipulation.

Part 6: References
  • PubChem. 6-Chloropyridin-2-ol (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline (Mutagenicity/Carcinogenicity Profiles). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]

Sources

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